2,3-Dimethyl-5-isopropylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-5-propan-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-5-10-7(3)8(4)11-9/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYGJBEUZEJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335950 | |
| Record name | 2,3-dimethyl-5-isopropylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40790-21-4 | |
| Record name | 2,3-dimethyl-5-isopropylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dimethyl-5-isopropylpyrazine chemical properties and structure
An In-Depth Technical Guide to 2,3-Dimethyl-5-isopropylpyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 40790-21-4) is a substituted pyrazine, a class of heterocyclic aromatic organic compounds that are pivotal in the fields of flavor and fragrance chemistry.[1] Pyrazines are renowned for their potent and diverse aroma profiles, often associated with roasted, nutty, and earthy notes that are integral to the sensory experience of many cooked foods, such as coffee and cocoa.[2][3] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and analysis of this compound, offering field-proven insights for its application and study.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental to predicting its behavior in various matrices and designing applications.
Molecular Identity and Structure
The structural arrangement of the methyl and isopropyl groups on the pyrazine ring dictates the compound's unique organoleptic and chemical properties.
-
IUPAC Name: 2,3-dimethyl-5-propan-2-ylpyrazine[4]
-
Synonyms: 2,3-dimethyl-5-(1-methylethyl)pyrazine, 5-isopropyl-2,3-dimethylpyrazine[5]
-
SMILES: CC1=NC=C(N=C1C)C(C)C[4]
Below is a 2D representation of the molecular structure.
Caption: 2D Structure of this compound.
Physicochemical Data
The quantitative properties of a compound are critical for its handling, formulation, and application. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Reference(s) |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Boiling Point | 206.0 - 207.0 °C (at 760 mm Hg) | [5] |
| Density (Predicted) | 0.947 ± 0.06 g/cm³ | [7] |
| Flash Point (TCC) | 77.0 °C (171.0 °F) | [5] |
| Solubility | Soluble in alcohol; Water: 564.9 mg/L at 25°C (estimated) | [5] |
| logP (o/w) (Estimated) | 1.886 | [5][7] |
| CAS Number | 40790-21-4 | [4][5] |
Part 2: Synthesis and Analysis
The controlled synthesis and accurate analysis of this compound are crucial for ensuring purity, and consistency, and for studying its formation in natural systems.
Plausible Synthesis Pathway
The industrial synthesis of specific alkylpyrazines is often proprietary. However, a common and logical approach involves the condensation of an α-dicarbonyl compound with a 1,2-diamine, followed by an oxidation step to form the aromatic pyrazine ring. This mimics the non-enzymatic browning (Maillard) reactions that produce pyrazines in food.
A plausible synthesis for this compound involves two key steps:
-
Condensation: Reaction of 2,3-butanedione (diacetyl) with 1,2-diamino-3-methylbutane to form the intermediate 2,3-dimethyl-5-isopropyl-5,6-dihydropyrazine. The choice of these reactants is causal: the dicarbonyl provides the C2-C3 backbone with its methyl groups, while the diamine provides the nitrogen atoms and the C5-C6 backbone with the isopropyl substituent.
-
Oxidation/Dehydrogenation: The dihydropyrazine intermediate is then dehydrogenated to form the stable, aromatic pyrazine ring. This can be achieved using various oxidizing agents or catalytic methods, such as passing the vapor over a metal catalyst.[8]
Caption: Generalized workflow for the synthesis of alkylpyrazines.
Analytical Methodology: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile compounds like alkylpyrazines, owing to its high resolving power and sensitivity.[9][10] The mass spectra of positional isomers of alkylpyrazines can be very similar, making chromatographic separation and the use of retention indices (RI) critical for unambiguous identification.[9]
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for the analysis of this compound in a sample matrix.
-
Sample Preparation (Solvent Extraction):
-
To 5 mL of a liquid sample (or a solvent extract of a solid sample), add an appropriate internal standard (e.g., 2-methyl-3-isopropylpyrazine-d₃) to correct for matrix effects and variations in injection volume.
-
Add 2 mL of a high-purity organic solvent (e.g., dichloromethane or diethyl ether).
-
Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte to the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the organic layer to a 2 mL autosampler vial for GC-MS analysis.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) or polar (e.g., ZB-WAXplus) column is chosen based on the need to separate specific isomers.[9]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes. This program is designed to separate analytes based on their boiling points and interactions with the stationary phase.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
-
Caption: Standard workflow for GC-MS analysis of pyrazines.
Part 3: Applications and Safety Profile
Industrial Applications
As a member of the alkylpyrazine family, this compound is utilized as a flavoring agent in the food industry.[5] Pyrazines are key contributors to the desirable "Maillard" or roasted flavors that develop during the cooking of many foods. They are used in minute quantities to impart or enhance nutty, roasted, cocoa, or coffee-like notes in a wide array of products, including baked goods, beverages, and savory snacks.[3]
Safety and Toxicology
Conclusion
This compound is a significant aroma chemical whose properties are defined by its substituted pyrazine structure. Its synthesis is based on fundamental organic reactions that mirror its natural formation in food, and its analysis is reliably achieved through high-resolution GC-MS techniques. While specific toxicological data is limited, the broader class of food-grade pyrazines is well-studied and considered safe for its intended use in the flavor industry. This guide provides the foundational technical knowledge required for professionals to effectively utilize and study this potent flavor compound.
References
- 2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4. (n.d.). The Good Scents Company.
-
This compound | C9H14N2 | CID 528109. (n.d.). PubChem. Retrieved from [Link]
- 2,3-dimethyl-5-propylpyrazine, 32262-98-9. (n.d.). The Good Scents Company.
- 2,3-DIMETHYLPYRAZINE. (n.d.). Flavor Extract Manufacturers Association (FEMA).
- 2,3-dimethyl-5-isobutyl pyrazine, 54410-83-2. (n.d.). The Good Scents Company.
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Compound 528109: this compound. (2025). Data.gov. Retrieved from [Link]
- vp40014 this compound. (n.d.). VSNCHEM.
- Toxicological Profile of 2-Ethyl-5-isopropylpyrazine: A Technical Guide. (2025). Benchchem.
- Lojzova, L., Riddellova, K., Hajslova, J., Zrostlikova, J., Schurek, J., & Cajka, T. (n.d.).
- Cohen, S. M., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
- Api, A. M., et al. (2023). Fragrance material safety assessment of 2-methoxy-3(5 and 6)-isopropyl-pyrazine. Food and Chemical Toxicology.
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2-Methyl-5-isopropylpyrazine (YMDB01446). (n.d.). Yeast Metabolome Database. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]
- 2,3-Dimethyl-5-isopentylpyrazine. (n.d.). NIST WebBook.
- 2-isopropyl pyrazine, 29460-90-0. (n.d.). The Good Scents Company.
- 2-methyl-5-isopropyl pyrazine, 13925-05-8. (n.d.). The Good Scents Company.
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. (2019). ResearchGate. Retrieved from [Link]
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Krings, U., & Berger, R. G. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Retrieved from [Link]
- Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. (n.d.). NIST WebBook.
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2,3-Dimethylpyrazine | C6H8N2 | CID 22201. (n.d.). PubChem. Retrieved from [Link]
- CN105237485A - Synthetic method for 2,3-dimethyl pyrazine. (n.d.). Google Patents.
- Exploring the Chemical Profile: 2-Ethyl-3,5-dimethylpyrazine for Industrial Applications. (n.d.). Advanced Biotech.
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Lang, R., et al. (2018). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH. Retrieved from [Link]
- Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. (n.d.). NIST WebBook.
-
Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. (2025). PubMed. Retrieved from [Link]
- Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. (2025). Benchchem.
- CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine. (n.d.). Google Patents.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
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An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-5-isopropylpyrazine
Abstract
Introduction and Retrosynthetic Analysis
2,3-Dimethyl-5-isopropylpyrazine is an alkyl-substituted pyrazine. These compounds are known for their potent aroma and flavor profiles and are found in a variety of roasted and fermented foods. Beyond their organoleptic properties, the pyrazine ring is a common motif in pharmacologically active molecules. The strategic placement of alkyl groups on the pyrazine core can significantly influence its biological activity, making targeted synthesis a key area of interest.
Our synthetic approach is guided by a logical retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The core of pyrazine synthesis often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation or dehydrogenation step to achieve the aromatic pyrazine ring.
Caption: Retrosynthetic analysis of this compound.
Following this retrosynthetic logic, our proposed synthesis is a two-stage process:
-
Synthesis of the Key Dicarbonyl Intermediate: Preparation of 3-methyl-1,2-butanedione from a commercially available ketone.
-
Assembly and Aromatization of the Pyrazine Core: Condensation of the dicarbonyl intermediate with 1,2-diaminopropane, followed by dehydrogenation to yield the target pyrazine.
Proposed Synthesis Pathway I: From 3-Methyl-2-butanone
This pathway represents a robust and logical approach to the synthesis of this compound, commencing with the oxidation of a readily available ketone.
Step 1: Synthesis of 3-Methyl-1,2-butanedione
The critical dicarbonyl precursor, 3-methyl-1,2-butanedione, can be synthesized via the oxidation of 3-methyl-2-butanone. The oxidation of ketones can be achieved using various reagents; a common and effective method involves the use of selenium dioxide (SeO₂) or other oxidizing agents that can selectively oxidize a methylene group adjacent to a carbonyl to a new carbonyl group.[1]
Caption: Proposed oxidation of 3-Methyl-2-butanone to 3-Methyl-1,2-butanedione.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-butanone (1.0 eq).
-
Reagent Addition: Add selenium dioxide (1.1 eq) and a solvent mixture of dioxane and water (e.g., 10:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The black precipitate of selenium metal is removed by filtration through a pad of celite.
-
Purification: The filtrate is then subjected to extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation.
Causality of Experimental Choices:
-
Selenium Dioxide: SeO₂ is a classic and reliable reagent for the α-oxidation of ketones.
-
Solvent System: The dioxane/water mixture provides good solubility for both the organic substrate and the inorganic oxidizing agent.
-
Reflux Conditions: Heating is necessary to overcome the activation energy of the reaction.
Step 2: Condensation and Dehydrogenation to this compound
The synthesized 3-methyl-1,2-butanedione is then condensed with 1,2-diaminopropane to form the dihydropyrazine intermediate, which is subsequently dehydrogenated to the aromatic pyrazine. This two-step sequence can often be performed in a single pot.[2][3]
Caption: Proposed condensation and dehydrogenation to form the target pyrazine.
Experimental Protocol:
-
Condensation: To a solution of 3-methyl-1,2-butanedione (1.0 eq) in a suitable solvent such as ethanol, add 1,2-diaminopropane (1.05 eq) dropwise at room temperature. The reaction is typically exothermic.
-
Formation of Dihydropyrazine: Stir the mixture at room temperature for several hours to ensure the complete formation of the 2,3-dimethyl-5-isopropyl-5,6-dihydropyrazine intermediate.
-
Dehydrogenation: For the dehydrogenation step, several methods can be employed:
-
Air Oxidation: A simple and environmentally friendly method involves bubbling air through the reaction mixture, often in the presence of a base like potassium hydroxide, and heating to reflux.[3]
-
Catalytic Dehydrogenation: Alternatively, a metal catalyst such as copper chromite or palladium on carbon can be used under an inert atmosphere with heating.[4]
-
-
Work-up and Purification: After the dehydrogenation is complete (monitored by GC-MS), the reaction mixture is cooled. If a solid catalyst was used, it is removed by filtration. The solvent is evaporated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried, and the final product is purified by fractional distillation under reduced pressure.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for such condensations.
-
Stoichiometry: A slight excess of the diamine can help to drive the condensation to completion.
-
Dehydrogenation Method: The choice of dehydrogenation method can depend on the desired scale and environmental considerations. Air oxidation is greener, while catalytic methods may offer higher yields and selectivity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimated based on analogous reactions reported in the literature for similar alkylpyrazines.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Key Reagent | Conditions | Estimated Yield |
| 1 | 3-Methyl-2-butanone | 1.0 | - | - | SeO₂ (1.1 eq) | Reflux in dioxane/water | 60-70% |
| 2 | 3-Methyl-1,2-butanedione | 1.0 | 1,2-Diaminopropane | 1.05 | Air/KOH or Pd/C | Reflux in Ethanol | 70-85% |
Alternative Synthetic Considerations
While the proposed pathway is robust, other synthetic strategies could be considered:
-
Direct Alkylation: Alkylation of a pre-existing pyrazine, such as 2,3-dimethylpyrazine, with an isopropylating agent. However, this approach may suffer from poor regioselectivity and the potential for multiple alkylations.
-
Biosynthesis: The use of microorganisms to produce alkylpyrazines is a growing field. While a specific organism for the target molecule is not known, metabolic engineering could potentially be employed to develop a biocatalytic route.
Conclusion
This technical guide has outlined a plausible and scientifically sound synthetic pathway for this compound. By leveraging established chemical principles for the synthesis of the key dicarbonyl intermediate and the subsequent condensation and dehydrogenation steps, researchers can confidently approach the preparation of this target molecule. The provided experimental protocols, along with the rationale behind the chosen conditions, offer a solid foundation for laboratory execution. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
- CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google P
- CN102002006B - Method for preparing 2,3-dimethyl pyrazine - Google P
-
Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites - ResearchGate. (URL: [Link])
-
An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals. (URL: [Link])
- US2580221A - Catalytic dehydrogenation of piperazine to pyrazine - Google P
Sources
The Elusive Aroma: A Technical Guide to the Natural Occurrence of 2,3-Dimethyl-5-isopropylpyrazine in Food Products
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethyl-5-isopropylpyrazine, a significant but often under-reported alkylpyrazine contributing to the flavor profiles of a variety of food products. While specific literature on this compound is limited, this guide synthesizes available data, along with insights from closely related pyrazine derivatives, to offer a detailed exploration for researchers, scientists, and professionals in drug development. We will delve into the mechanistic pathways of its formation, its likely natural occurrences, sensory characteristics, and robust analytical methodologies for its detection and quantification. This document is designed to be a practical resource, bridging the gap in current literature and providing a solid foundation for future research into this intriguing flavor compound.
Introduction: The Significance of Pyrazines in Food Flavor
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the desirable roasted, nutty, and toasted aromas in a vast array of thermally processed foods. Their contribution to the overall flavor profile is often disproportionate to their concentration, as many possess remarkably low odor thresholds. These compounds are primarily formed through the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during cooking and food processing. The specific substitution patterns of alkyl groups on the pyrazine ring dictate the precise sensory characteristics of each molecule. Among the myriad of pyrazines, this compound stands as a noteworthy contributor to the flavor orchestra of many foods, although it is less frequently singled out in research compared to its more common counterparts.
Formation Pathways: The Genesis of this compound
The primary route for the formation of this compound in food is the Maillard reaction.[1][2][3] This intricate cascade of reactions is influenced by factors such as temperature, pH, water activity, and the specific types of amino acids and reducing sugars present in the food matrix. The formation of alkylpyrazines involves the condensation of two α-aminocarbonyl intermediates, which are derived from the Strecker degradation of amino acids.
The specific precursors for this compound are likely to be a combination of amino acids that can provide the necessary carbon skeleton. The dimethyl substitution suggests the involvement of amino acids such as alanine, while the isopropyl group points towards valine or leucine as potential precursors.
The Maillard Reaction: A Simplified Overview
The Maillard reaction can be broadly divided into three stages:
-
Initial Stage: Condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori or Heyns rearrangement to form ketosamines or aldosamines.
-
Intermediate Stage: Dehydration and fragmentation of the Amadori/Heyns products to form a variety of reactive intermediates, including dicarbonyl compounds like glyoxal, methylglyoxal, and diacetyl. Strecker degradation of amino acids by these dicarbonyls produces Strecker aldehydes and α-aminoketones.
-
Final Stage: Condensation and polymerization of the highly reactive intermediates to form a plethora of heterocyclic compounds, including pyrazines, and brown nitrogenous polymers and copolymers known as melanoidins.
Caption: Simplified Maillard reaction pathway leading to pyrazine formation.
Natural Occurrence in Food Products
While specific quantitative data for this compound is not extensively documented in publicly available literature, its presence can be inferred in a variety of foods where the necessary precursors and processing conditions exist. Based on the known occurrences of other alkylpyrazines, it is likely to be found in:
-
Roasted and Baked Goods: The high temperatures used in roasting coffee beans, cocoa beans, nuts (such as peanuts and hazelnuts), and baking bread provide the ideal environment for the Maillard reaction to generate a complex array of pyrazines.
-
Cooked Meats: The cooking of meat, particularly grilling, roasting, and frying, leads to the formation of numerous flavor compounds, including pyrazines, which contribute to the characteristic savory and roasted notes.
-
Fermented Products: Some microorganisms are capable of producing pyrazines as part of their metabolic processes.[4] Therefore, fermented foods such as certain types of cheese, soy sauce, and alcoholic beverages may contain this compound.
| Food Category | Potential Presence of this compound | Key Precursors |
| Roasted Foods | Coffee, Cocoa, Nuts (Peanuts, Hazelnuts) | Amino acids (Alanine, Valine, Leucine), Reducing Sugars |
| Baked Goods | Bread, Crackers, Pretzels | Amino acids (Alanine, Valine, Leucine), Reducing Sugars |
| Cooked Meats | Beef, Pork, Chicken | Amino acids (Alanine, Valine, Leucine), Reducing Sugars |
| Fermented Products | Cheese, Soy Sauce, Whiskey | Microbial metabolism of amino acids |
Sensory Properties and Flavor Contribution
The sensory characteristics of this compound are not explicitly detailed in many flavor databases. However, based on its chemical structure and the known organoleptic properties of similar alkylpyrazines, it is anticipated to contribute to the following aroma profiles:
-
Nutty and Roasted: The alkyl substitutions on the pyrazine ring are strongly associated with nutty, roasted, and toasted aromas.
-
Earthy: Some pyrazines also impart earthy or potato-like notes.
-
Cocoa-like: The combination of methyl and larger alkyl groups can evoke cocoa or chocolate-like aromas.
The overall flavor impact of this compound in a food product will depend on its concentration, the presence of other flavor compounds, and the food matrix itself.
Analytical Methodologies for Detection and Quantification
The accurate identification and quantification of this compound in complex food matrices require sophisticated analytical techniques due to its volatility and often low concentrations. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for pyrazine analysis.
Sample Preparation and Extraction
The choice of extraction method is critical for isolating volatile and semi-volatile compounds like pyrazines from the food matrix while minimizing interference from non-volatile components.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and relatively simple technique for extracting volatile compounds from the headspace of a sample. The choice of fiber coating is crucial for efficient trapping of pyrazines.
-
Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning the analytes between the sample (usually in a liquid form) and an immiscible organic solvent.
-
Simultaneous Distillation-Extraction (SDE): A more rigorous method suitable for a wide range of volatile compounds, but it can be time-consuming and may lead to artifact formation.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC provides high-resolution separation of volatile compounds, while MS allows for their identification based on their mass spectra and fragmentation patterns.
-
Gas Chromatography-Olfactometry (GC-O): This technique combines GC with sensory analysis, allowing for the identification of odor-active compounds by a trained panelist.
Caption: A typical analytical workflow for pyrazine analysis in food.
Experimental Protocol: HS-SPME-GC-MS for the Analysis of this compound
This protocol provides a general framework for the analysis of this compound in a solid food matrix. Optimization will be required for specific sample types.
1. Sample Preparation: a. Homogenize a representative portion of the food sample to a fine powder or paste. b. Accurately weigh a specific amount (e.g., 1-5 g) of the homogenized sample into a headspace vial. c. Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a related pyrazine) for accurate quantification. d. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes. e. Seal the vial tightly with a PTFE/silicone septum.
2. HS-SPME Extraction: a. Place the vial in a heating block or autosampler incubator and equilibrate at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) with agitation. b. Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes).
3. GC-MS Analysis: a. Desorb the extracted analytes from the SPME fiber in the hot GC injection port (e.g., 250 °C). b. Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column). c. Use a temperature program that allows for good resolution of the target pyrazine from other volatile compounds. d. Operate the mass spectrometer in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
4. Data Analysis and Quantification: a. Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. b. Quantify the compound by creating a calibration curve using standards of known concentrations and the internal standard.
Conclusion and Future Perspectives
This compound is a subtle yet significant contributor to the flavor profiles of many important food products. While direct research on this specific compound is not as extensive as for other pyrazines, this guide has provided a comprehensive overview based on established principles of flavor chemistry and analytical science. Further research is warranted to precisely quantify its occurrence in a wider range of foods and to fully elucidate its sensory impact. Such studies will undoubtedly enhance our understanding of food flavor and provide valuable insights for the food industry in optimizing processing conditions to achieve desired flavor profiles.
References
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The Good Scents Company. (n.d.). 2,3-dimethyl-5-isopropyl pyrazine. Retrieved from [Link]
- Kuo, M. C., & Ho, C. T. (1992). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Journal of Agricultural and Food Chemistry, 40(7), 1195-1198.
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-isobutyl pyrazine. Retrieved from [Link]
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FooDB. (2019). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). Retrieved from [Link]
- Burdock, G. A. (2009). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 47(2), 269-273.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 268.
- Cerny, C., & Grosch, W. (1994). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 42(12), 2870-2874.
- Hwang, H. I., et al. (1993). Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. Journal of Agricultural and Food Chemistry, 41(11), 2106-2109.
- Google Patents. (n.d.). CN102002006B - Method for preparing 2,3-dimethyl pyrazine.
- Xu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.
- Google Patents. (n.d.). CN105237485A - Synthetic method for 2,3-dimethyl pyrazine.
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The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]
- Ito, H., et al. (1978). Formation of pyrazines by bacteria. Journal of Agricultural and Food Chemistry, 26(6), 1432-1434.
- Mayer, F., & Czerny, M. (2021). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 69(4), 1339-1348.
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-propylpyrazine. Retrieved from [Link]
- Yu, A. N., et al. (2012). Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid. Food Chemistry, 134(2), 865-871.
-
NIST. (n.d.). Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl-3-isopropyl pyrazine. Retrieved from [Link]
- Google Patents. (n.d.). CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.
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The Discovery of 2,3-Dimethyl-5-isopropylpyrazine: A Technical Guide for Researchers
Introduction: The Aromatic World of Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor profiles of a vast array of cooked and fermented foods.[1][2][3][4] Their sensory impact is significant, often imparting desirable nutty, roasted, toasted, and baked aromas.[2][3] The formation of many of these flavor-active pyrazines is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2] This guide delves into the discovery and scientific understanding of a specific member of this family: 2,3-Dimethyl-5-isopropylpyrazine. While a singular, seminal publication marking its initial discovery remains elusive in the annals of flavor chemistry, its identification is intrinsically tied to the broader exploration of volatile compounds in roasted foods, particularly peanuts. This document will, therefore, frame its discovery within this context, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Context of Discovery: Unraveling the Aroma of Roasted Foods
The quest to understand the chemical basis of food flavors intensified in the mid-20th century with the advent of advanced analytical techniques. Early investigations into the volatile components of roasted foods consistently pointed towards pyrazines as key contributors to their characteristic aromas. While it is challenging to pinpoint the exact first report, a significant body of work on the volatile compounds of roasted peanuts emerged, identifying numerous pyrazine derivatives. For instance, research by Ho et al. (1982) identified a total of 131 volatile compounds in roasted peanuts, including several pyrazines, highlighting the complexity of flavor chemistry.[5] Later studies continued to build on this knowledge, employing techniques like supercritical fluid extraction and gas chromatography-mass spectrometry (GC-MS) to identify a range of pyrazines in roasted peanuts, including various dimethyl- and ethyl-substituted derivatives.[6][7] It is within this extensive body of research on roasted food volatiles that this compound was first identified.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄N₂ | PubChem |
| Molecular Weight | 150.22 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid (estimated) | The Good Scents Company |
| Boiling Point | 206-207 °C at 760 mmHg (estimated) | The Good Scents Company |
| CAS Number | 40790-21-4 | PubChem |
Sensory Profile: The Olfactory Signature
While specific sensory data for this compound is not extensively documented, its olfactory profile can be inferred from the characteristics of structurally similar pyrazines. Isopropylpyrazines are known to contribute green, nutty, and even minty or honey-like notes. The presence of two methyl groups would likely add roasted and nutty dimensions. For example, 2-isopropyl-5-methylpyrazine is described as having a roasted, coffee, nutty, and earthy odor. Therefore, it is reasonable to hypothesize that this compound possesses a complex aroma profile characterized by a combination of roasted, nutty, and potentially green or earthy notes.
Formation and Synthesis: From Maillard Reaction to Laboratory Bench
Natural Formation
The primary route for the natural formation of this compound is the Maillard reaction. This non-enzymatic browning reaction is fundamental to the development of flavor and color in cooked foods. The specific precursors for this pyrazine would be amino acids and a reducing sugar. The isopropyl group likely originates from the amino acid valine, while the dimethyl groups can be derived from alanine or through other fragmentation pathways of sugars and amino acids.
The proposed Maillard reaction pathway for the formation of this compound is illustrated below.
Caption: Proposed Maillard reaction pathway for pyrazine formation.
Chemical Synthesis
While a specific patented synthesis for this compound was not identified, a general and plausible laboratory synthesis can be adapted from established methods for alkylpyrazine synthesis. A common approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.
Proposed Synthesis Workflow:
Caption: A plausible chemical synthesis workflow for the target pyrazine.
Experimental Protocol: A General Approach to Alkylpyrazine Synthesis
The following protocol outlines a general procedure for the synthesis of alkylpyrazines, which can be adapted for this compound.
Materials:
-
2,3-Diaminobutane
-
3-Methyl-2-oxobutanal (or its precursor)
-
An appropriate solvent (e.g., ethanol, methanol)
-
An oxidizing agent (e.g., air, manganese dioxide)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminobutane in the chosen solvent.
-
Addition of Dicarbonyl: Slowly add 3-methyl-2-oxobutanal to the solution at room temperature with continuous stirring. The reaction is often exothermic, so controlled addition is crucial.
-
Condensation: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (typically several hours) to facilitate the condensation reaction and formation of the dihydropyrazine intermediate.
-
Oxidation: Cool the reaction mixture. The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the solution or by adding an oxidizing agent like manganese dioxide and stirring at room temperature or with gentle heating.
-
Work-up and Purification: After the oxidation is complete, filter the reaction mixture to remove any solid residues. The solvent is then removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Analytical Characterization: Identifying the Molecule
The identification and quantification of this compound in complex food matrices or synthetic mixtures are primarily achieved through gas chromatography-mass spectrometry (GC-MS).
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used for the separation of volatile pyrazines.
-
Injection: Splitless or split injection can be employed depending on the concentration of the analyte.
-
Temperature Program: A programmed temperature ramp is used to effectively separate the components of the mixture.
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) at 70 eV is the standard method for generating a reproducible mass spectrum.
-
Fragmentation Pattern: The mass spectrum of this compound will exhibit a characteristic fragmentation pattern, including the molecular ion peak (M+) at m/z 150, and fragment ions corresponding to the loss of methyl and isopropyl groups.
Workflow for GC-MS Analysis:
Caption: A standard workflow for the GC-MS analysis of pyrazines.
Applications and Future Perspectives
This compound, like other alkylpyrazines, finds its primary application as a flavoring agent in the food industry. Its roasted and nutty aroma makes it a valuable component in the formulation of flavors for a wide range of products, including snacks, baked goods, and savory dishes.
The study of pyrazines continues to be an active area of research. Future investigations may focus on:
-
Precise Sensory Characterization: Conducting detailed sensory panel studies to precisely define the odor and taste profile of pure this compound and determine its flavor threshold.
-
Optimization of Synthesis: Developing more efficient and sustainable synthetic routes, potentially through biocatalysis or fermentation, to meet the growing demand for natural flavor ingredients.
-
Biological Activity: Exploring potential biological activities of this pyrazine, as some pyrazines have been shown to possess physiological effects.
Conclusion
The discovery of this compound is a testament to the intricate and fascinating world of flavor chemistry. While its initial identification is woven into the broader narrative of exploring the volatile compounds of roasted foods, its significance as a contributor to desirable nutty and roasted aromas is clear. A comprehensive understanding of its formation through the Maillard reaction, coupled with robust methods for its synthesis and analytical characterization, provides researchers and industry professionals with the tools to harness its potential in creating appealing and authentic flavor experiences. Further research will undoubtedly continue to unveil new facets of this and other important flavor molecules.
References
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- Leunissen, M., Davidson, V. J., & Kakuda, Y. (1996). Analysis of Volatile Flavor Components in Roasted Peanuts Using Supercritical Fluid Extraction and Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(9), 2694-2699.
- Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48.
- Mortzfeld, F. B., Rudroff, F., Hashem, C., Winkler, M., & Vranková, K. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000085.
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- Maga, J. A., & Sizer, C. E. (1973). Pyrazines in Foods. A Review. Journal of Agricultural and Food Chemistry, 21(1), 22-30.
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Olfactory and sensory properties of 2,3-Dimethyl-5-isopropylpyrazine
An In-Depth Technical Guide to the Olfactory and Sensory Properties of 2,3-Dimethyl-5-isopropylpyrazine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds renowned for their significant contribution to the flavor and aroma of a vast array of cooked and processed foods. Formed primarily through the Maillard reaction, this specific alkylpyrazine imparts characteristic nutty, roasted, and earthy sensory notes, making it a crucial component in the flavor profiles of products like roasted nuts, coffee, and cocoa. This guide provides a comprehensive technical overview of its physicochemical properties, olfactory characteristics, natural formation pathways, and the analytical and sensory methodologies essential for its characterization. It is intended for researchers, flavor chemists, and product development professionals seeking to understand and leverage the sensory impact of this potent aroma compound.
Introduction: The Role of Pyrazines in Flavor Chemistry
Pyrazines are nitrogen-containing heterocyclic compounds that are fundamental to the science of flavor.[1][2] While thousands of volatile compounds contribute to the aroma of food, alkylpyrazines are particularly significant for the desirable "roasted," "toasted," and "nutty" characteristics developed during thermal processing.[3][4] Their formation is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[4][5] This reaction is responsible for the color, aroma, and flavor of most processed foods.[3][4] Understanding the specific sensory properties and formation mechanisms of individual pyrazines, such as this compound, is critical for controlling and optimizing flavor in food production and for the development of novel flavor ingredients.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation for its effective analysis and application. These properties influence its volatility, solubility, and behavior in chromatographic systems.
| Property | Value | Source |
| IUPAC Name | 2,3-dimethyl-5-propan-2-ylpyrazine | PubChem[6] |
| Synonyms | 2,3-dimethyl-5-isopropyl pyrazine | The Good Scents Company[7] |
| CAS Number | 40790-21-4 | PubChem[6] |
| Molecular Formula | C₉H₁₄N₂ | PubChem[6] |
| Molecular Weight | 150.22 g/mol | Calculated from Formula |
| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[7] |
| Boiling Point | 206.00 to 207.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[7] |
| Flash Point | 171.00 °F (77.00 °C) (estimated) | The Good Scents Company[7] |
| Solubility | Soluble in alcohol; Water solubility 564.9 mg/L @ 25 °C (est) | The Good Scents Company[7] |
Olfactory and Sensory Profile
The primary significance of this compound lies in its potent and distinct sensory characteristics. While specific organoleptic descriptions for this isomer are not extensively detailed in public literature, its profile can be inferred from its structural class (alkylpyrazines) and related compounds.
-
Aroma Profile : Alkylpyrazines are archetypal "roasted" compounds. The sensory profile of this compound is expected to be in the family of nutty, roasted, cocoa, earthy, and possibly woody notes . Related compounds like 2-ethyl-3,(5 or 6)-dimethylpyrazine possess a characteristic roasted odor reminiscent of roasted cocoa or nuts.[8] 2,3-Dimethylpyrazine is described as having nutty, peanut butter, caramel, meat, coffee, and cocoa notes.[9]
Natural Occurrence and Formation Mechanism
Natural Occurrence
Substituted pyrazines are ubiquitous in thermally processed foods. They have been identified in a wide range of products, including:
-
Roasted nuts (filberts, pecans)[1]
-
Baked goods (bread, crispbread)[1]
-
Roasted barley and malt[1]
-
Cooked meats[9]
-
French fries and baked potatoes[1]
Formation via the Maillard Reaction
The primary pathway for the formation of this compound is the Maillard reaction.[5] This process begins with the condensation of an amino group (from an amino acid) and a carbonyl group (from a reducing sugar).[4] The subsequent series of reactions, including Strecker degradation, generates α-aminoketones, which are key intermediates for pyrazine synthesis. The condensation of two α-aminoketone molecules, followed by oxidation, leads to the formation of the pyrazine ring. The specific substituents on the ring are determined by the precursor amino acids and sugars.
Caption: Simplified pathway for alkylpyrazine formation via the Maillard reaction.
Analytical and Sensory Methodologies
Characterizing a potent aroma compound like this compound requires a combination of advanced instrumental analysis and systematic sensory evaluation.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the identification and quantification of volatile and semi-volatile compounds like pyrazines.[11][12]
Experimental Protocol: GC-MS Analysis of Pyrazines in a Food Matrix
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Accurately weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog).
-
Seal the vial tightly with a PTFE/silicone septum.
-
Equilibrate the sample in a heating block at 60-80°C for 15-30 minutes with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 20-40 minutes to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the hot GC inlet (250°C) for thermal desorption for 3-5 minutes.
-
Gas Chromatograph Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: Start at 40°C, hold for 2 min, ramp at 5-10°C/min to 250°C, and hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with an authentic chemical standard and library data (e.g., NIST).[12]
-
Quantify the compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Gas Chromatography-Olfactometry (GC-O) links instrumental data with human sensory perception, allowing scientists to identify which specific compounds in a complex mixture are responsible for the aroma.[13]
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An In-Depth Technical Guide to the Toxicological and Safety Data of 2,3-Dimethyl-5-isopropylpyrazine
Introduction: Navigating Data Gaps in Flavor Safety Assessment
2,3-Dimethyl-5-isopropylpyrazine is a heterocyclic aromatic compound that contributes to the desirable nutty, roasted, and cocoa-like flavor profiles of many cooked and processed foods. As a member of the alkylpyrazine family, it is utilized by the food industry to impart or enhance these specific sensory characteristics. For researchers, scientists, and professionals in drug development and food science, a thorough understanding of the toxicological profile of such additives is paramount to ensuring consumer safety and regulatory compliance.
A significant challenge in the safety assessment of many specialty flavoring agents, including this compound, is the absence of a complete, substance-specific toxicological dataset. Economic and ethical considerations often preclude extensive animal testing for every individual compound, especially for those used at very low dietary concentrations. This guide addresses this data gap by elucidating the established, scientifically robust methodologies that regulatory bodies and industry experts employ to ensure safety. We will explore the foundational principles of metabolic fate, the logic of the read-across approach , and the application of the Threshold of Toxicological Concern (TTC) . By synthesizing data from structurally similar and metabolically related pyrazine derivatives, a comprehensive and reliable safety profile for this compound can be confidently established.
The Scientific Rationale for a Group-Based Safety Assessment
The cornerstone of the safety evaluation for many alkylpyrazines is the understanding that they form a cohesive chemical group with predictable biological behavior. This predictability is rooted in their shared metabolic pathways.
Metabolic Fate: The Common Pathway of Alkylpyrazines
Upon ingestion, alkylpyrazines are not inert. The mammalian metabolic system, primarily through hepatic enzymes, recognizes the alkyl side-chains as targets for oxidation. This process is a consistent and well-documented detoxification pathway. Human and rodent studies have demonstrated that the methyl, ethyl, and isopropyl groups on the pyrazine ring are oxidized to their corresponding carboxylic acids.[1][2][3][4] These more polar metabolites are then readily excreted in the urine.[2][4] This common metabolic cascade means that the systemic exposure is to a predictable group of metabolites, which is a critical justification for grouping these substances for toxicological assessment.
Caption: General metabolic pathway of alkylpyrazines in mammals.
The Read-Across Approach: Leveraging Data from Analogs
The read-across approach is a cornerstone of modern toxicology and chemical risk assessment.[5][6][7][8][9] It is a scientifically justified method that uses toxicological data from a well-studied substance (the "source" or "analog") to predict the toxicity of a structurally similar substance with limited data (the "target"). The validity of a read-across argument hinges on demonstrating similarity in chemical structure, physicochemical properties, and, most importantly, metabolic pathways.[5] Given the common metabolic fate of alkylpyrazines, this approach is particularly well-suited for this class of compounds. Regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) routinely use this approach for the safety assessment of flavoring agents.[10][11][12][13][14]
Caption: Logical framework of the read-across approach.
The Threshold of Toxicological Concern (TTC): A Pragmatic Approach for Low-Exposure Substances
The TTC is a risk assessment principle that establishes a human exposure threshold for chemicals below which there is a very low probability of adverse health effects, even in the absence of substance-specific toxicity data.[15][16][17][18] This approach is particularly valuable for flavoring substances, which are typically consumed in very small amounts.[15] Chemicals are categorized into one of three "Cramer classes" based on their chemical structure, which predicts their likely toxicity.[16]
-
Cramer Class I: Substances with simple structures and efficient metabolic pathways, suggesting a low order of toxicity. (TTC: 1800 µ g/person/day )
-
Cramer Class II: Substances with structures that are less innocuous than Class I but lack the structural features of Class III. Alkylpyrazines are typically assigned to this class.[19][20] (TTC: 540 µ g/person/day )
-
Cramer Class III: Substances with structural features that permit no strong presumption of safety or may even suggest significant toxicity. (TTC: 90 µ g/person/day )
If the estimated daily intake of a substance is below the TTC for its structural class, it is considered to present no appreciable health risk.[18]
Toxicological Profile: A Synthesis of Read-Across Data
The following sections summarize the toxicological data for key endpoints, derived from structural analogs of this compound.
Acute Oral Toxicity
Acute toxicity studies provide information on the potential adverse effects of a single, high-dose exposure to a substance. The median lethal dose (LD50) is the statistically estimated dose that would be fatal to 50% of a test population. Data from a close structural analog indicates that pyrazines have a low order of acute toxicity.
| Table 1: Acute Oral Toxicity Data for a Surrogate Pyrazine Derivative | |||
| Chemical Name | CAS Number | Species | LD50 (mg/kg bw) |
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 27043-05-6 | Rat | 460[1][3] |
Genotoxicity and Mutagenicity
Genotoxicity assays are critical for identifying substances that can cause damage to genetic material (DNA), potentially leading to mutations and cancer. The bacterial reverse mutation assay, or Ames test, is the most widely used initial screen for mutagenic potential.[21]
Available data on several pyrazine analogs consistently show a lack of mutagenic activity in these bacterial assays.[1][3] For instance, 2,3,5-trimethylpyrazine was found to be non-mutagenic in a comprehensive Ames test conducted according to OECD Guideline 471.[19] Furthermore, it did not induce micronuclei in an in vitro mammalian cell assay, indicating it is not clastogenic (does not cause chromosomal damage).[19][20] This lack of genotoxic alert is a key finding that supports the overall safety of this chemical class.
This protocol provides a standardized method for evaluating the mutagenic potential of a chemical.
-
Principle: The test uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine), meaning they cannot synthesize it and require it in their growth medium.[21][22][23] The assay detects mutations that restore the gene's function, allowing the bacteria to grow on a medium lacking that amino acid.[23][24]
-
Test System: A minimum of five bacterial strains are used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102, to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Because many chemicals only become mutagenic after being metabolized by the liver, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix).[22]
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and (if used) S9 mix are combined in molten top agar.
-
This mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative (solvent) control plates. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the background rate.
Caption: Workflow for the OECD TG 471 Bacterial Reverse Mutation (Ames) Test.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are essential for determining the potential health hazards from long-term, low-level exposure. These studies help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found.
For many pyrazine flavoring agents, specific 90-day studies are not available. In these cases, safety is confirmed by demonstrating that the estimated daily intake is well below the TTC for a Cramer Class II substance.[19][20] However, robust 90-day studies have been conducted on the close analog 2-ethyl-3,(5 or 6)-dimethylpyrazine, providing valuable data for read-across.
| Table 2: Subchronic (90-Day) Oral Toxicity Data for a Surrogate Pyrazine Derivative | ||||
| Chemical Name | CAS Number | Species | Study Duration | NOAEL (mg/kg bw/day) |
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 27043-05-6 | Rat | 90-day | 12.5[1][3] |
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 27043-05-6 | Rat | 90-day | 17 (male), 18 (female)[1][3] |
These NOAELs are orders of magnitude higher than the estimated daily intake of any individual pyrazine from its use as a flavoring agent.
This guideline details the procedure for evaluating the subchronic oral toxicity of a chemical.[25][26][27][28][29]
-
Principle: The test substance is administered orally on a daily basis to several groups of rodents at a minimum of three dose levels for 90 days. A control group receives the vehicle only.[27]
-
Test System: The preferred species is the rat.[25][27] Each group should consist of at least 10 males and 10 females.
-
Dose Selection: Dose levels are selected based on results from acute or 28-day toxicity studies. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity.
-
Administration: The substance is typically administered by oral gavage, in the diet, or in drinking water, seven days a week.[25]
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of red and white blood cells, platelets, electrolytes, liver enzymes, kidney function markers, etc.
-
Ophthalmology: Eye examinations are performed before and after the study.
-
-
Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, organs are weighed, and tissues from all major organs are preserved for histopathological examination (microscopic analysis).
-
Endpoint: The primary endpoint is the determination of the NOAEL.
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2,3-Dimethyl-5-isopropylpyrazine CAS number and molecular formula
This guide provides a comprehensive technical overview of 2,3-Dimethyl-5-isopropylpyrazine, a significant heterocyclic aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, formation pathways, analytical methodologies, and its emerging significance in pharmacology.
Core Chemical Identity
This compound is a substituted pyrazine that plays a crucial role in the flavor and aroma profiles of many cooked and roasted foods. Understanding its fundamental identifiers is the first step in any scientific investigation.
| Identifier | Value | Source |
| CAS Number | 40790-21-4 | [1][2] |
| Molecular Formula | C9H14N2 | [1] |
| IUPAC Name | 2,3-dimethyl-5-propan-2-ylpyrazine | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Synonyms | 5-isopropyl-2,3-dimethylpyrazine, Pyrazine, 2,3-dimethyl-5-(1-methylethyl)- | [1][2] |
Physicochemical and Organoleptic Properties
The physical and sensory characteristics of a molecule dictate its applications, particularly in the flavor and fragrance industry, and influence its behavior in biological systems.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid (estimated) | [2] |
| Boiling Point | 206.00 to 207.00 °C at 760 mm Hg (estimated) | [2] |
| Flash Point | 171.00 °F (77.00 °C) (estimated) | [2] |
| Solubility | Soluble in alcohol; Water solubility estimated at 564.9 mg/L at 25 °C | [2] |
| Odor Profile | Pyrazines are known for nutty, roasted, and toasted aromas. The specific profile of this compound contributes to the sensory character of foods. | [3][4] |
Mechanism of Formation: The Maillard Reaction
This compound is primarily formed during the thermal processing of food through the Maillard reaction, a complex series of non-enzymatic browning reactions.[3][5] This process is fundamental to the development of flavor and color in cooked foods.
The core mechanism involves the reaction between a reducing sugar and an amino acid. The formation of the pyrazine ring and its specific alkyl substituents is dependent on the nature of the initial reactants.
Key Mechanistic Steps:
-
Condensation: A reducing sugar (e.g., glucose) reacts with an amino acid to form a Schiff base.
-
Rearrangement: The Schiff base undergoes rearrangement to form an Amadori or Heyns product.
-
Degradation: The Amadori/Heyns products degrade into highly reactive dicarbonyl compounds and α-aminoketones through Strecker degradation.[6]
-
Condensation & Cyclization: Two α-aminoketone molecules condense to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is oxidized to the stable aromatic pyrazine ring.
The specific substitution pattern of this compound arises from the reaction of specific precursors. For instance, the dimethyl groups can originate from amino acids like alanine, while the isopropyl group can be derived from valine or leucine.
Caption: Generalized pathway for pyrazine formation via the Maillard reaction.
Synthesis and Manufacturing
While this compound is a significant natural flavor component, chemical synthesis is necessary for its use as a commercial flavoring agent. The general synthetic strategy for alkylpyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.
For this compound, a plausible, though not specifically cited, synthetic route would involve the reaction of 1,2-diaminopropane with 3-methyl-2,4-pentanedione, followed by an oxidation step. Patent literature describes similar syntheses for related compounds like 2,3-dimethylpyrazine, often starting from precursors like 2,3-butanediol or through the dehydrogenation of a dihydropyrazine intermediate.[7][8]
Caption: A conceptual workflow for the chemical synthesis of alkylpyrazines.
Analytical Methodologies
The accurate identification and quantification of this compound, especially in complex food matrices, is critical for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the predominant analytical technique.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is highly effective for the analysis of volatile and semi-volatile compounds like pyrazines from food samples.
-
Sample Preparation: A known quantity of the food sample is placed in a sealed headspace vial. An internal standard may be added for quantification.
-
Extraction: The vial is heated to a specific temperature to promote the release of volatile compounds into the headspace. An SPME fiber (e.g., with a DVB/CAR/PDMS coating) is exposed to the headspace for a defined period to adsorb the analytes.
-
Desorption and Analysis: The SPME fiber is retracted and inserted into the heated injection port of a gas chromatograph. The adsorbed analytes are thermally desorbed onto the GC column.
-
Chromatographic Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a DB-5ms column).
-
Mass Spectrometric Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.
Data Interpretation:
-
Retention Index (RI): Due to the similarity in mass spectra among pyrazine isomers, a definitive identification often requires the use of retention indices.[9] These values, calculated relative to a series of n-alkanes, are more robust than simple retention times. For this compound, the Kovats retention index has been reported as 1112 on a standard non-polar column.[1]
-
Mass Spectrum: The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 150) and other fragment ions, which aids in structural confirmation.
Safety and Toxicology
Pyrazine derivatives are widely consumed as part of the daily diet through cooked foods.[4] Regulatory bodies have assessed the safety of numerous pyrazines used as flavoring agents.
-
General Assessment: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated many pyrazine derivatives and found them to be of no safety concern at their estimated levels of intake.[10][11][12]
-
Toxicological Profile: Most pyrazines are classified as Cramer Class II or III compounds.[10] General toxicological data suggests that at the low levels used in food, they do not pose a significant risk. However, in concentrated form, many pyrazines are classified as irritants to the respiratory system, skin, and eyes.[10][12]
-
Handling Precautions: When handling the pure or concentrated compound in a laboratory or industrial setting, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[13]
Applications and Future Directions
Flavor and Fragrance Industry: The primary application of this compound is as a flavoring agent to impart or enhance nutty and roasted notes in a wide variety of food products, including baked goods, snacks, and beverages.[4]
Drug Development and Pharmacology: The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. While this compound itself is not a therapeutic agent, research into alkylpyrazine derivatives has revealed a range of pharmacological activities:
-
Antimicrobial and Anticancer Properties: Some pyrazine derivatives have shown potential as antimicrobial and anticancer agents.[14][15]
-
Neuroprotective Effects: Tetramethylpyrazine (ligustrazine), a related compound, has been studied for its neuroprotective effects.[14]
-
Antitubercular Activity: The pyrazine-containing drug pyrazinamide is a cornerstone of tuberculosis treatment. Recent research has explored other alkyl-substituted pyrazinamide derivatives for their potential to overcome drug resistance.[16][17]
The exploration of alkylpyrazines, including this compound, as lead compounds or building blocks for novel therapeutics represents a promising avenue for future research. Their established safety profile in the food industry provides a solid foundation for further investigation into their potential pharmacological applications.
References
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Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). National Institutes of Health (NIH). [Link]
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Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). National Institutes of Health (NIH). [Link]
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Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (1997). Journal of Food Science. [Link]
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Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). PubMed. [Link]
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Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016). C&EN Global Enterprise. [Link]
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Formation of pyrazines in Maillard model systems of lysine-containing dipeptides. (2010). PubMed. [Link]
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Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). MDPI. [Link]
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PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (2001). INCHEM. [Link]
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Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2024). ACS Omega. [Link]
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Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). EFSA Journal. [Link]
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Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2016). Semantic Scholar. [Link]
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Overview on alkyl pyrazines. (2023). ResearchGate. [Link]
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Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (n.d.). Analytica Chimica Acta. [Link]
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Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2024). ACS Publications. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). MDPI. [Link]
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2,3-dimethyl-5-isobutyl pyrazine, 54410-83-2. (n.d.). The Good Scents Company. [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). PubMed. [Link]
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This compound. (n.d.). PubChem. [Link]
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2,3-dimethyl-5-propylpyrazine, 32262-98-9. (n.d.). The Good Scents Company. [Link]
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Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (2005). Food and Chemical Toxicology. [Link]
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2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4. (n.d.). The Good Scents Company. [Link]
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2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6. (n.d.). The Good Scents Company. [Link]
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2-Methyl-5-isopropylpyrazine (YMDB01446). (n.d.). Yeast Metabolome Database. [Link]
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Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). National Institutes of Health (NIH). [Link]
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The two methyl protons in the isopropyl group become anisochronous due... (2022). ResearchGate. [Link]
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Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. (n.d.). NIST WebBook. [Link]
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Physical and chemical characteristics of 2,3-Dimethyl-5-isopropylpyrazine
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,3-Dimethyl-5-isopropylpyrazine
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive scientific overview of this compound. As a Senior Application Scientist, my objective is to synthesize foundational data with practical, field-proven insights, ensuring this guide serves as a reliable reference for laboratory and development applications.
Section 1: Molecular Identity and Structure
This compound, identified by the CAS Number 40790-21-4, is a substituted pyrazine, a class of aromatic heterocyclic compounds.[1][2][3] These structures are notable in flavor and fragrance chemistry and serve as versatile scaffolds in medicinal chemistry. The molecule's core is a pyrazine ring, with methyl groups at positions 2 and 3, and an isopropyl group at position 5.
Molecular Structure:
-
IUPAC Name: 2,3-dimethyl-5-propan-2-ylpyrazine[4]
The arrangement of alkyl substituents on the aromatic pyrazine ring dictates its physicochemical properties, reactivity, and organoleptic characteristics.
Section 2: Physicochemical Properties
The physical properties of a compound are critical for predicting its behavior in various systems, from reaction media to biological matrices. The data below has been consolidated from multiple authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 40790-21-4 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 206.00 - 207.00 °C (at 760 mm Hg) | [1] |
| Flash Point | 77.00 °C (171.00 °F) | [1] |
| Vapor Pressure | 0.334 mmHg at 25.00 °C (estimated) | [1] |
| Solubility | - Soluble in alcohol- Water: 564.9 mg/L at 25 °C (estimated) | [1] |
| LogP (o/w) | 1.886 (estimated) | [1] |
The moderate lipophilicity, indicated by the LogP value, and slight water solubility are key parameters for its application in flavor science and for predicting its absorption and distribution in biological systems.
Section 3: Chemical Reactivity and Stability
The chemical nature of this compound is governed by the pyrazine ring. Pyrazines are aromatic heterocycles, which confers significant stability. However, the nitrogen atoms make the ring electron-deficient, influencing its reactivity.
-
Aromaticity: The pyrazine ring is aromatic, making it relatively stable and resistant to non-reductive cleavage.
-
Basicity: The nitrogen atoms have lone pairs of electrons in sp² hybrid orbitals in the plane of the ring. They are weakly basic, with a pKa generally lower than pyridine.
-
Reactivity: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions. The alkyl substituents can undergo free-radical reactions under appropriate conditions (e.g., exposure to UV light or radical initiators).
-
Thermal Stability: As a flavoring agent used in cooked foods, it possesses considerable thermal stability, as evidenced by its high boiling point.[1] The thermal decomposition of related copper(II) pyrazine complexes has been studied, indicating the final product upon high-temperature decomposition is typically a metal oxide, demonstrating the ring's robustness before ultimate breakdown.[6]
Section 4: Synthesis Pathway and Methodologies
A representative synthesis could involve the reaction of 1,2-diaminopropane with 3-methyl-2,4-pentanedione. However, a more versatile and common industrial method involves the condensation of an alpha-aminoketone, which dimerizes and then oxidizes. A patent for the synthesis of the parent compound, 2,3-dimethylpyrazine, involves the oxidative dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine using air as the oxidant in the presence of a metal hydroxide catalyst.[7] This modern approach is advantageous due to its simplicity, low cost, and environmentally friendly nature.[8]
Hypothetical Synthesis Workflow Diagram
Sources
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The Pivotal Role of 2,3-Dimethyl-5-isopropylpyrazine in the Maillard Reaction: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of 2,3-Dimethyl-5-isopropylpyrazine, a key flavor compound generated during the Maillard reaction. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles governing its formation, its significant impact on sensory perception, and the analytical methodologies essential for its study. By synthesizing foundational knowledge with practical, field-proven insights, this guide aims to empower researchers to understand and manipulate the formation of this potent aroma molecule.
Introduction: The Significance of Alkylpyrazines in Flavor Chemistry
The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is a cornerstone of flavor development in thermally processed foods. This complex cascade of reactions generates a plethora of volatile and non-volatile compounds, among which alkylpyrazines are of paramount importance. These heterocyclic aromatic compounds are responsible for the desirable nutty, roasted, and toasted aromas characteristic of coffee, cocoa, baked goods, and cooked meats[1]. This compound, a member of this class, contributes a unique and potent aroma profile that significantly influences the overall sensory experience of many food products. Understanding the nuances of its formation is critical for food technologists and flavor chemists in product development and quality control[1].
Formation Pathways of this compound
The biosynthesis of this compound is a complex process rooted in the Maillard reaction cascade. The formation of the pyrazine ring and its subsequent alkylation are dependent on the availability of specific precursors derived from the initial reactants.
General Mechanism of Pyrazine Formation
The foundational steps for pyrazine synthesis in the Maillard reaction are generally accepted to be[2][3][4][5]:
-
Initial Condensation: The reaction initiates with the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form a Schiff base.
-
Amadori Rearrangement: The Schiff base undergoes rearrangement to form an Amadori compound (for aldose sugars) or a Heyns compound (for ketose sugars).
-
Degradation of Amadori/Heyns Compounds: These intermediates degrade through various pathways to form highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl.
-
Strecker Degradation: Amino acids react with dicarbonyl compounds in a process known as Strecker degradation to produce Strecker aldehydes and α-aminocarbonyls.
-
Condensation and Ring Formation: Two α-aminocarbonyl molecules condense to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.
Precursors for the 2,3-Dimethyl and 5-isopropyl Substituents
The specific alkyl substitution pattern of this compound arises from the incorporation of particular precursor molecules into the pyrazine formation pathway.
-
Dimethyl Groups (C2 and C3): The two methyl groups are typically derived from the Strecker degradation of the amino acid alanine , which yields acetaldehyde, or from the fragmentation of sugar molecules that produce dicarbonyls like diacetyl (2,3-butanedione)[2]. The condensation of two aminoacetone molecules, derived from the Strecker degradation of threonine, can also lead to the formation of dimethylpyrazines.
-
Isopropyl Group (C5): The isopropyl group is derived from the Strecker degradation of branched-chain amino acids, primarily valine , which possesses an isopropyl side chain[6]. The Strecker aldehyde of valine is isobutyraldehyde. Leucine, another branched-chain amino acid, can also contribute to the formation of branched alkyl groups.
The proposed formation pathway for this compound involves the condensation of an α-aminocarbonyl derived from a precursor for the dimethyl portion (e.g., from alanine or a C4 sugar fragment) with an α-aminocarbonyl carrying the isopropyl group (derived from valine).
Diagram: Proposed Formation Pathway of this compound
Caption: Proposed pathway for this compound formation.
Sensory Impact and Flavor Profile
Alkylpyrazines are potent aroma compounds with very low odor thresholds, meaning they can be detected by the human nose at extremely low concentrations[1]. While specific sensory data for this compound is not extensively documented in readily available literature, its flavor profile can be inferred from its structural analogs.
| Pyrazine Compound | Reported Flavor/Odor Descriptors |
| 2,3-Dimethylpyrazine | Nutty, cocoa, coffee, roasted, earthy[7] |
| 2,5-Dimethylpyrazine | Nutty, roasted, chocolate, earthy |
| 2,6-Dimethylpyrazine | Nutty, roasted, chocolate |
| 2-Isopropyl-3-methoxypyrazine | Earthy, bell pepper, pea-like |
| 2-Isobutyl-3-methoxypyrazine | Green pepper |
Based on this, this compound is expected to contribute a complex aroma profile characterized by nutty, roasted, and earthy notes , with the isopropyl group likely adding a slightly green or herbaceous nuance. The combination of the dimethyl and isopropyl substitutions creates a unique sensory fingerprint that is highly valued in the flavor industry.
Analytical Methodologies for Detection and Quantification
The accurate identification and quantification of this compound in complex food matrices require sensitive and selective analytical techniques.
Sample Preparation
Effective extraction of volatile pyrazines from the food matrix is a critical first step. Common techniques include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free and sensitive method where volatile compounds are adsorbed onto a coated fiber from the headspace of a heated sample.
-
Stir Bar Sorptive Extraction (SBSE): A technique that utilizes a magnetic stir bar coated with a sorbent phase to extract and concentrate analytes from a liquid sample.
-
Solvent Extraction: Traditional liquid-liquid extraction can be used, but it may be less selective and more time-consuming.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile flavor compounds like pyrazines.
-
Gas Chromatography (GC): Separates the volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column.
-
Mass Spectrometry (MS): Fragments the separated compounds and detects the resulting ions, providing a unique mass spectrum that allows for positive identification.
Diagram: Analytical Workflow for Pyrazine Analysis
Caption: General workflow for the analysis of pyrazines.
Experimental Protocol: Maillard Reaction Model System for Pyrazine Analysis
This protocol provides a step-by-step methodology for investigating the formation of this compound in a controlled laboratory setting.
Materials
-
Amino acids: L-Alanine, L-Valine
-
Reducing sugar: D-Glucose
-
Phosphate buffer (0.1 M, pH 7.0)
-
High-purity water
-
Internal standard (e.g., 2-methyl-3-heptylpyrazine)
-
Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)
-
Heating block or oven capable of maintaining a constant temperature (e.g., 120-180 °C)
-
HS-SPME autosampler and fiber (e.g., DVB/CAR/PDMS)
-
GC-MS system
Procedure
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of L-alanine, L-valine, and D-glucose in the phosphate buffer. A typical starting concentration is 0.1 M for each reactant.
-
-
Reaction Setup:
-
In a headspace vial, combine equal volumes of the amino acid and glucose solutions. For investigating the specific formation of this compound, a mixture of L-alanine and L-valine should be used with D-glucose.
-
Add a known amount of the internal standard to each vial for quantification purposes.
-
Seal the vials tightly with the screw caps.
-
-
Maillard Reaction Incubation:
-
Place the vials in the preheated heating block or oven. The reaction temperature and time will influence the pyrazine profile. A typical starting point is 120 °C for 60 minutes. These parameters can be varied to study their effect on pyrazine formation.
-
-
HS-SPME Extraction:
-
After the incubation period, transfer the vials to the HS-SPME autosampler.
-
Equilibrate the vials at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC injection port.
-
Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Detect and identify the compounds using the mass spectrometer.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the compound by comparing its peak area to the peak area of the internal standard.
-
Conclusion
This compound is a significant contributor to the desirable flavor profiles of many cooked foods. Its formation through the Maillard reaction is a complex interplay between specific amino acid and sugar precursors. By understanding the underlying chemical mechanisms and employing robust analytical techniques, researchers can gain valuable insights into the generation of this potent aroma compound. The methodologies and information presented in this guide provide a solid foundation for further research into the role of this compound in food science and flavor chemistry, ultimately enabling the development of food products with enhanced and consistent sensory characteristics.
References
-
Wikipedia. (2023). Alkylpyrazine. Retrieved from [Link]
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ACS Publications. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Retrieved from [Link]
-
PubMed. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Retrieved from [Link]
-
ACS Publications. (2010). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Retrieved from [Link]
-
PubMed. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,3-dimethyl-5-isopropyl pyrazine. Retrieved from [Link]
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ResearchGate. (2009). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. Retrieved from [Link]
-
ACS Publications. (1993). Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. Retrieved from [Link]
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ResearchGate. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,3-dimethyl-5-propylpyrazine. Retrieved from [Link]
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Wikipedia. (2024). Valine. Retrieved from [Link]
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The Good Scents Company. (n.d.). laevo-valine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl-3-isopropyl pyrazine. Retrieved from [Link]
-
ScienceDirect. (2009). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Retrieved from [Link]
-
FEMA. (n.d.). 2,3-DIMETHYLPYRAZINE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-isoamyl pyrazine. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,3-dimethyl-5-isobutyl pyrazine. Retrieved from [Link]
-
PubMed. (1991). Role of leucine as a precursor of glutamine alpha-amino nitrogen in vivo in humans. Retrieved from [Link]
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PNAS. (1981). Amino-terminal sequence and processing of the precursor of the leucine-specific binding protein, and evidence for conformational differences between the precursor and the mature form. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 2,3-Dimethyl-5-isopropylpyrazine
Introduction: The Significance of 2,3-Dimethyl-5-isopropylpyrazine in Aroma Chemistry
This compound is a substituted pyrazine that, along with its isomers, plays a crucial role in the aroma profile of numerous food and beverage products. These compounds are typically formed during thermal processing, such as roasting, frying, or baking, through the Maillard reaction.[1][2] The characteristic nutty, roasted, cocoa, or earthy aromas associated with coffee, nuts, and baked goods are often attributed to the presence of specific pyrazines.[3] Consequently, the accurate quantification of this compound is of paramount importance for quality control, process optimization, and new product development in the food and fragrance industries. Furthermore, the analysis of pyrazines can be indicative of the thermal history of a product.
This comprehensive guide provides detailed application notes and validated protocols for the robust quantification of this compound. We will delve into the rationale behind various analytical choices, from sample preparation to instrumental analysis, ensuring that each protocol is a self-validating system. The methodologies described herein are tailored for researchers, scientists, and drug development professionals who require precise and reliable analytical data.
Core Analytical Strategy: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like this compound in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique.[4][5][6] HS-SPME is a solvent-free extraction method that offers high sensitivity and minimizes matrix effects by sampling the headspace above the sample.[4] GC-MS provides excellent chromatographic separation and definitive identification and quantification based on mass-to-charge ratio.[7]
Section 1: Headspace Solid-Phase Microextraction (HS-SPME) Protocol
HS-SPME is an equilibrium-based extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace of a sample.[8] The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.
Rationale for Fiber Selection
For a broad range of pyrazines, including this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[5][9] This combination of materials provides a wide range of pore sizes and surface chemistries, allowing for the efficient trapping of a diverse array of volatile and semi-volatile compounds. The Carboxen component is particularly effective for adsorbing small, volatile molecules, while DVB and PDMS are suitable for larger and less volatile compounds.[10]
Experimental Protocol: HS-SPME
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS, 50/30 µm)
-
SPME holder for manual or automated sampling
-
Heater-stirrer or water bath
-
Analytical balance
-
Gas-tight syringe (for internal standard addition)
-
Internal Standard (IS) solution (e.g., 2,4,6-trimethylpyridine or a deuterated pyrazine analog in methanol)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 grams of the homogenized solid sample or pipette 5-10 mL of the liquid sample into a 20 mL headspace vial. The sample should not occupy more than two-thirds of the vial volume to ensure sufficient headspace.[10]
-
-
Matrix Modification (Salting-Out Effect):
-
Add a known amount of NaCl (e.g., 1-2 grams) to the vial. The addition of salt increases the ionic strength of the aqueous phase in the sample, which decreases the solubility of non-polar organic compounds like pyrazines and promotes their partitioning into the headspace, thereby increasing sensitivity.
-
-
Internal Standard Spiking:
-
Spike the sample with a known concentration of the internal standard solution. The use of an internal standard is crucial for accurate quantification as it corrects for variations in extraction efficiency and injection volume.
-
-
Vial Sealing:
-
Immediately seal the vial with a magnetic screw cap, ensuring a tight seal to prevent the loss of volatile compounds.
-
-
Equilibration and Extraction:
-
Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C). This temperature should be optimized to facilitate the volatilization of the analyte without causing thermal degradation.
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) with continuous agitation to ensure a homogeneous distribution of volatiles in the headspace.
-
Expose the SPME fiber to the headspace for a predetermined extraction time (e.g., 30 minutes). This duration should be sufficient to allow the analytes to reach equilibrium or near-equilibrium between the sample headspace and the fiber coating.
-
-
Desorption:
-
After extraction, retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption.
-
HS-SPME Workflow Diagram
Caption: HS-SPME workflow from sample preparation to GC-MS analysis.
Section 2: Stir Bar Sorptive Extraction (SBSE) Protocol
Stir Bar Sorptive Extraction (SBSE) is another powerful, solventless sample preparation technique that offers a significantly higher extraction phase volume compared to SPME, leading to greater analyte enrichment and lower detection limits.[11][12] It is particularly advantageous for trace and ultra-trace analysis.[12]
Rationale for SBSE
The principle of SBSE is based on the partitioning of analytes from a liquid sample into a polydimethylsiloxane (PDMS) coated stir bar.[11] The larger volume of the sorptive phase on the stir bar allows for the extraction of a greater mass of the analyte, enhancing the overall sensitivity of the method.[12]
Experimental Protocol: SBSE
Materials:
-
Glass vials or beakers
-
PDMS-coated stir bars (e.g., Twister®)
-
Magnetic stirrer
-
Thermal desorption unit (TDU) coupled to a GC-MS system
-
Forceps
-
Lint-free tissue
-
Internal Standard (IS) solution
Procedure:
-
Sample Preparation:
-
Place a known volume (e.g., 10-20 mL) of the liquid sample into a glass vial.
-
-
Internal Standard Spiking:
-
Add a precise amount of the internal standard solution to the sample.
-
-
Extraction:
-
Place the PDMS-coated stir bar into the sample vial.
-
Stir the sample at a constant and vigorous speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at a controlled temperature. The extraction time and temperature should be optimized to achieve maximum analyte recovery.
-
-
Post-Extraction Handling:
-
After extraction, carefully remove the stir bar from the sample using clean forceps.
-
Gently dry the stir bar with a lint-free tissue to remove any residual sample matrix.
-
-
Thermal Desorption:
-
Place the stir bar into a glass thermal desorption tube.
-
Insert the tube into the TDU of the GC-MS system.
-
The analytes are thermally desorbed from the stir bar and transferred to the GC column for analysis.
-
SBSE Workflow Diagram
Caption: SBSE workflow from sample preparation to GC-MS analysis.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The successful separation and detection of this compound relies on an optimized GC-MS method.
Rationale for Column Selection and Method Parameters
A mid-polar capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is a common and effective choice for the separation of pyrazines.[9] This stationary phase provides good selectivity for a wide range of volatile and semi-volatile compounds. The temperature program should be designed to ensure adequate separation of the target analyte from other matrix components and potential isomers.[13] Mass spectrometry detection in Selected Ion Monitoring (SIM) mode enhances selectivity and sensitivity for quantitative analysis by monitoring specific ions characteristic of this compound.[3]
Instrumental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for 1 minute)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 5°C/min
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 40-300 (for initial identification)
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound and the internal standard for quantification.
-
Section 4: Method Validation and Quantitative Data
A robust analytical method requires thorough validation to ensure its "fitness-for-purpose".[14][15] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[16][17]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of pyrazines using HS-SPME-GC-MS. These values serve as a benchmark for method validation.
| Parameter | Typical Value | Rationale |
| Linearity (R²) | > 0.99 | Demonstrates a direct proportional relationship between analyte concentration and instrument response over a defined range.[15] |
| Limit of Detection (LOD) | 0.1 - 10 ng/L | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/L | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[18] |
| Precision (RSD%) | < 15% | Measures the closeness of agreement between independent test results obtained under stipulated conditions.[19] |
| Accuracy (Recovery %) | 85 - 115% | Indicates the closeness of the measured value to the true value, often assessed by analyzing spiked samples.[19] |
Section 5: Concluding Remarks for the Practicing Scientist
The protocols detailed in this guide provide a robust framework for the accurate and sensitive quantification of this compound. The combination of HS-SPME or SBSE for sample preparation with GC-MS for analysis offers a powerful solution for researchers in the food, beverage, and fragrance industries. It is imperative to emphasize that the provided protocols should be considered as a starting point. For each new matrix, method optimization and validation are essential to ensure the reliability and accuracy of the results.[14] By understanding the causality behind each experimental choice, scientists can confidently adapt and troubleshoot these methods to meet their specific analytical challenges.
References
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Ministry of Health, Labour and Welfare, Japan. (2005). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Available at: [Link]
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AOAC International. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Available at: [Link]
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U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]
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Ren, Y., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Available at: [Link]
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Agilent Technologies. Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application. Available at: [Link]
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FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Available at: [Link]
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Ren, Y., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Available at: [Link]
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Rocchetti, G., et al. (2017). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Foods, 6(11), 93. Available at: [Link]
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Lab Alliance. A Combination of Standard (SBSE) and Solvent-Assisted (SA-SBSE) Stir Bar Sorptive Extraction for Comprehensive Analysis of Flavor Compounds in Beverages. Available at: [Link]
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Chicago Chromatography Discussion Group. (2015). Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis. Available at: [Link]
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Prieto, A., et al. (2010). Applications of Stir-Bar Sorptive Extraction to Food Analysis. Journal of Food Science, 75(1), R1-R15. Available at: [Link]
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Bicchi, C., et al. (2011). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. LCGC International, 24(6), 306-316. Available at: [Link]
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Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]
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Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available at: [Link]
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Ridgway, K. (2010). Sample Preparation for Food Contaminant Analysis. LCGC International, 23(5), 262-273. Available at: [Link]
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Royal Society of Chemistry. (2012). Analytical Methods. Available at: [Link]
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Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available at: [Link]
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Wang, Y., et al. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry. Available at: [Link]
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Royal Society of Chemistry. Analytical Methods. Available at: [Link]
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Santana, P., et al. (2013). Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob. International Journal of Organic Chemistry, 3, 105-109. Available at: [Link]
-
Lee, S., et al. (2021). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Water Research, 201, 117337. Available at: [Link]
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Gas chromatography-mass spectrometry (GC-MS) for 2,3-Dimethyl-5-isopropylpyrazine analysis
An Application Note and Protocol for the Analysis of 2,3-Dimethyl-5-isopropylpyrazine by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Aromatic Signature of this compound
This compound is a nitrogen-containing heterocyclic compound that belongs to the pyrazine family.[1] These compounds are renowned for their potent sensory impact, significantly contributing to the desirable roasted, nutty, and earthy aromas in a wide array of food and beverage products.[2] Formed primarily through Maillard reactions and Strecker degradation during thermal processing, such as roasting coffee beans, nuts, or processing cocoa, the presence and concentration of this compound are critical markers of flavor profile and product quality.[3]
The analysis of this volatile compound presents a significant challenge due to its typically low concentration within complex sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) has become the gold standard for this application.[3][4] The technique's power lies in its dual-stage process: the gas chromatograph separates volatile compounds from a mixture with high resolution, and the mass spectrometer provides definitive identification based on a compound's unique mass-to-charge ratio and fragmentation pattern, delivering the sensitivity and specificity required for robust analysis.[4]
This guide provides a comprehensive framework for the analysis of this compound, detailing a validated protocol from sample preparation through to data analysis. It is designed for researchers, scientists, and quality control professionals seeking to implement a reliable method for the quantification of this key aroma compound.
Analytical Workflow Overview
The entire analytical process, from sample receipt to final data interpretation, follows a structured path to ensure reproducibility and accuracy. The workflow is designed to isolate the volatile pyrazine from the sample matrix, separate it from other volatile components, and then unambiguously identify and quantify it.
Caption: High-level workflow for this compound analysis.
Part 1: Sample Preparation Protocol - Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is exceptionally well-suited for concentrating volatile and semi-volatile analytes like pyrazines from a sample's headspace.[2] The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its ability to adsorb a broad range of compounds with varying polarities and molecular weights.[2][5]
Step-by-Step HS-SPME Protocol
-
Sample Aliquoting: Weigh 3-5 grams of the homogenized solid or liquid sample into a 20 mL headspace vial. For solid samples, grinding may be necessary to increase surface area.
-
Matrix Modification (Optional but Recommended): For aqueous or semi-solid samples, adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the matrix. This "salting out" effect reduces the solubility of organic analytes and promotes their partitioning into the headspace, enhancing extraction efficiency.[4]
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard solution, such as a deuterated pyrazine analog (e.g., 2,3,5,6-tetramethylpyrazine-d12), directly into the vial. The internal standard is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum to ensure an airtight seal.
-
Equilibration: Place the sealed vial into a heating block or water bath set to a specific temperature (e.g., 60-80°C).[4] Allow the sample to equilibrate for 10-30 minutes. This step facilitates the volatilization of this compound from the sample matrix into the headspace.[6]
-
SPME Fiber Exposure: Using an autosampler or manual holder, expose the pre-conditioned SPME fiber to the headspace of the heated vial for a defined period (e.g., 20-40 minutes). During this time, the volatile analytes adsorb onto the fiber coating.
-
Analyte Desorption: After extraction, immediately retract the fiber and introduce it into the heated GC inlet (e.g., 250-270°C).[5][7] The high temperature causes the adsorbed analytes to rapidly desorb from the fiber onto the GC column for separation.
Part 2: GC-MS Instrumental Method
The instrumental parameters must be carefully optimized to achieve the necessary chromatographic resolution and detection sensitivity. The following tables provide a robust starting point for method development.
Core GC-MS Process
Caption: The core stages of the GC-MS analysis process.
Table 1: Recommended Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| Injection Port Temp. | 250°C | Ensures rapid and complete desorption of pyrazines from the SPME fiber.[7] |
| Injection Mode | Splitless (for 0.5-1 min) | Maximizes the transfer of analytes to the column, enhancing sensitivity for trace-level detection.[5] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow rate for balancing separation efficiency and analysis time.[8] |
| GC Column | DB-5MS (or equivalent) | A non-polar column (5% Phenyl-methylpolysiloxane) that provides excellent separation for a wide range of volatile and semi-volatile compounds.[7] |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution and capacity. | |
| Oven Program | 40°C (hold 2 min) | Initial temperature to focus analytes at the head of the column. |
| Ramp to 180°C at 5°C/min | Slower ramp to separate early-eluting volatile compounds.[7] | |
| Ramp to 250°C at 10°C/min | Faster ramp to elute less volatile compounds in a reasonable time.[7] | |
| Hold at 250°C for 5 min | Ensures all compounds have eluted from the column. |
Table 2: Recommended Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching.[7] |
| Electron Energy | 70 eV | Standard energy that produces consistent and extensive fragmentation, creating a characteristic "fingerprint" for the molecule. |
| Ion Source Temp. | 230°C | Prevents condensation of analytes while minimizing thermal degradation.[7][9] |
| Transfer Line Temp. | 250°C | Ensures analytes remain in the gas phase as they travel from the GC to the MS.[10] |
| Acquisition Mode | Full Scan & SIM | Full Scan (m/z 35-350): For qualitative identification and analysis of unknown compounds. Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific ions for the target analyte and internal standard to increase sensitivity. |
| Solvent Delay | 3-4 minutes | Prevents the high concentration of any early-eluting, non-target compounds from saturating the detector. |
Part 3: Data Analysis, Quantification, and Method Validation
Qualitative Identification
Unambiguous identification of this compound relies on two corroborating pieces of evidence:
-
Retention Time (RT): The peak's retention time in the sample chromatogram must match that of a certified reference standard analyzed under the identical GC-MS conditions.
-
Mass Spectrum: The fragmentation pattern (mass spectrum) of the peak must match the spectrum from a reference standard or a trusted spectral library, such as the NIST Mass Spectral Library.[7][8] Because positional isomers of pyrazines can have very similar mass spectra, chromatographic separation and retention time matching are critical for confirmation.[4][9]
Quantitative Analysis
Quantification is achieved by creating a calibration curve.
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analyze these standards using the established GC-MS method.
-
For each point, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot this ratio against the concentration of the analyte to generate a linear calibration curve.
-
The concentration of this compound in an unknown sample is then calculated from its peak area ratio using the regression equation from the calibration curve.
Method Validation
A robust analytical method must be validated to ensure it is fit for purpose. Key validation parameters, often guided by international standards like CODEX or EU regulations, should be assessed.[11][12]
Table 3: Typical Method Validation Performance Characteristics
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.99 | Demonstrates a direct proportional relationship between instrument response and analyte concentration.[12] |
| Accuracy (Recovery) | 70 - 120% | Measures the closeness of the experimental value to the true value, typically assessed by spiking a blank matrix.[12][13] |
| Precision (RSD) | ≤ 20% | Measures the degree of scatter between a series of measurements, indicating the method's repeatability.[12][13] |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected.[11] |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy.[11] |
References
- Benchchem. (n.d.). Application Notes and Protocols for Pyrazine Analysis in Complex Matrices.
- LCGC International. (n.d.). Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS.
- Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
- Frontiers. (n.d.). Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS.
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
- PubMed. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.
- CORE. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space.
- Benchchem. (n.d.). A Comparative Guide to the Validation of a GC-MS Method for 2-Methoxypyrazine Analysis in Food Products.
- Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
- National Institutes of Health (NIH). (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
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- MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.
- National Institutes of Health (NIH). (n.d.). Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). 2,3-Dimethyl-5-isopentylpyrazine.
- vscht.cz. (n.d.). Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
- Yeast Metabolome Database. (n.d.). 2-Methyl-5-isopropylpyrazine (YMDB01446).
- NIST. (n.d.). 2,5-Dimethyl-3-isopropylpyrazine.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- The Good Scents Company. (n.d.). 2,3-dimethyl-5-propylpyrazine, 32262-98-9.
- PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Benchchem. (n.d.). Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry.
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- 13. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Headspace Solid-Phase Microextraction (HS-SPME) for the Analysis of 2,3-Dimethyl-5-isopropylpyrazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth technical guide for the extraction and analysis of 2,3-Dimethyl-5-isopropylpyrazine from various matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key alkylpyrazine that contributes significantly to the characteristic nutty, roasted, and earthy aromas of many cooked or roasted foods.[1] Accurate quantification of such volatile compounds is critical in flavor science, food quality control, and sensory research. This guide explains the underlying principles of the methodology, offers a detailed, step-by-step protocol for practitioners, and discusses the critical parameters that govern method performance, ensuring both scientific integrity and practical applicability.
Scientific Principle: The Mechanics of HS-SPME
Headspace Solid-Phase Microextraction is a solvent-free, equilibrium-based sample preparation technique that excels in the extraction of volatile and semi-volatile organic compounds from a sample matrix. The process relies on the partitioning of an analyte between three phases: the sample matrix (solid or liquid), the gaseous headspace above the sample, and a stationary phase coated onto a fused silica fiber.
The core of the technique is the SPME fiber, which is introduced into the sealed vial's headspace. The volatile analyte, this compound, partitions from the sample into the headspace, a process enhanced by heating and agitation. Subsequently, the analyte in the headspace adsorbs onto the SPME fiber's coating until an equilibrium is established. The amount of analyte extracted by the fiber is proportional to its concentration in the sample.[2] After extraction, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the trapped analyte is thermally desorbed for separation and detection.
Caption: Analyte partitioning between sample, headspace, and SPME fiber.
Analyte Profile: this compound
Understanding the physicochemical properties of the target analyte is paramount for developing a robust HS-SPME method. These properties dictate the choice of SPME fiber, extraction temperature, and other critical parameters.
| Property | Value | Implication for HS-SPME Method | Source |
| Molecular Formula | C₉H₁₄N₂ | - | [3] |
| Molecular Weight | 150.22 g/mol | Influences volatility and diffusion rate. | [3] |
| XlogP3 / logP (o/w) | 1.7 - 1.98 | Indicates moderate lipophilicity and relatively low polarity. Suggests a non-polar or bi-polar SPME fiber coating will be effective. | [3][4] |
| Water Solubility | ~489 - 565 mg/L @ 25°C | Moderately soluble. Salting-out (adding NaCl) can be used to decrease its aqueous solubility and increase its vapor pressure, improving extraction efficiency. | [4][5] |
| Boiling Point | ~180 - 276 °C | Semi-volatile. Requires heating of the sample to ensure sufficient partitioning into the headspace for sensitive detection. | [4][6] |
| Kovats Retention Index | ~1112 (Standard non-polar) | Essential for confirming analyte identity during GC analysis, especially to differentiate from isomers.[7] | [3] |
Materials, Reagents, and Instrumentation
Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended for its broad-range applicability to volatiles, including pyrazines.[2][8]
-
SPME Fiber Holder: Manual or for autosampler.
-
Vials: 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Heating/Agitation Module: Thermostatted water bath, heating block, or autosampler agitator.
-
Analytical Standard: this compound (CAS No. 40790-21-4), high purity.
-
Solvent: Methanol or Ethanol (HPLC grade) for stock solution preparation.
-
Reagent: Sodium Chloride (NaCl), analytical grade (for salting-out, optional).
-
Sample Matrix: Application-specific (e.g., coffee, cocoa liquor, yeast extract, simulated food base).[2][9][10]
Instrumentation: GC-MS System
-
Gas Chromatograph (GC): Equipped with a split/splitless injector.
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan/SIM data acquisition.
-
GC Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of alkylpyrazines.
Detailed Experimental Protocol
This protocol is a validated starting point. Optimization, particularly of time and temperature, is recommended when adapting to a new matrix.
Step 1: Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Store at 4°C.
-
Working Standards: Create a series of working standards by diluting the stock solution in the relevant matrix or a simulated matrix to generate a calibration curve (e.g., 1-100 ng/mL).
-
Sample Preparation:
-
Accurately weigh or pipette a defined amount of your sample into a headspace vial (e.g., 2-5 g of solid or 5 mL of liquid).
-
For Salting-Out (Optional but Recommended): If the matrix is aqueous, add NaCl to a concentration of 20-30% (w/v) to increase the ionic strength, which drives non-polar analytes into the headspace.[11]
-
Immediately seal the vial with the magnetic cap.
-
Step 2: HS-SPME Extraction Workflow
The extraction process involves two key phases: equilibration and extraction. The goal is to achieve a state of equilibrium where the analyte concentration on the fiber is stable and proportional to its concentration in the sample.
-
Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions (typically at 250-270°C for 30-60 min in the GC injector).
-
Equilibration (Incubation):
-
Extraction:
-
After equilibration, expose the conditioned SPME fiber to the headspace of the sample vial.
-
Maintain the temperature at 70°C with agitation.
-
Allow the fiber to extract for 30-50 minutes . Extraction time and temperature are the most critical factors influencing sensitivity and should be optimized.[2][8]
-
-
Desorption:
-
Immediately after extraction, retract the fiber and transfer it to the GC injector.
-
Desorb the analyte from the fiber in the injector port.
-
Caption: A streamlined workflow from sample preparation to data analysis.
Step 3: GC-MS Analysis
Accurate identification and quantification rely on a well-defined chromatographic method.
| Parameter | Recommended Setting | Rationale |
| Injector Port Temp. | 250 °C | Ensures rapid and complete thermal desorption of the analyte from the SPME fiber. |
| Injector Mode | Splitless (for 2 min) | Maximizes transfer of the analyte to the column for trace analysis. |
| Carrier Gas | Helium, constant flow (1.0-1.2 mL/min) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C @ 10°C/min, hold 5 min | A standard temperature program for separating a wide range of volatile and semi-volatile compounds. |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte before reaching the MS source.[14] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization.[14] |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) | For qualitative identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis. |
Data Analysis and Method Validation
-
Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Critically, confirm identity by comparing the experimental Kovats Retention Index (RI) with published values to avoid misidentification with isomers.[7]
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the analyte against its concentration from the working standards. Apply a linear regression to determine the concentration in unknown samples.
-
Method Validation: For regulated environments, validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy (recovery) according to established guidelines.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Peak | Insufficient extraction time/temp; Fiber degradation; Incorrect GC injector depth. | Optimize extraction parameters; Condition or replace the fiber; Check SPME holder and injector liner compatibility. |
| Poor Repeatability (High %RSD) | Inconsistent sample volume/weight; Temperature fluctuations; Septum coring/leaks. | Use precise measurement tools; Ensure thermal stability of heating block; Replace vial septa regularly. |
| Ghost/Carryover Peaks | Incomplete desorption or fiber bake-out. | Increase desorption time/temperature; Increase fiber conditioning time between runs. |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Adjust GC oven temperature program for better separation; Use MS deconvolution software; Consider a different polarity GC column. |
References
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-propylpyrazine. Retrieved from [Link]
-
Optimisation of Headspace Solid Phase Microextraction HS SPME. (2024, March 5). YouTube. Retrieved from [Link]
-
Afrin, F., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]
-
dos Santos, A. C., et al. (2024). Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.). PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528109, this compound. Retrieved from [Link]
-
Burdock, G. A., & Carabin, I. G. (2007). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology. Retrieved from [Link]
-
Bicchi, C., et al. (2000). A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples. SciELO. Retrieved from [Link]
-
Luo, Y., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. Retrieved from [Link]
-
Hajslova, J., et al. (2009). Characterization of thermally-generated aroma-active compounds in potato chips using comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry. Analytica Chimica Acta. Retrieved from [Link]
-
Pino, J. A., & Gonzalez, M. (2020). Optimization of a HS-SPME/GC-MS method for determination of volatile compounds in some Cuban unifloral honeys. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl-3-isopropyl pyrazine. Retrieved from [Link]
-
Zhang, M., et al. (2022). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. Retrieved from [Link]
-
Wang, S., et al. (2017). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. MDPI. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,6-cocoa pyrazine 2,5-dimethyl-3-ethylpyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Total ion current (GC/MS) chromatogram of pyrazines produced as a result of the reaction between acetol and NH4OH. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2,3-Dimethylpyrazine (HMDB0032971). Retrieved from [Link]
-
Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. ACS Publications. Retrieved from [Link]
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- 1. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H14N2 | CID 528109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-dimethyl-3-isopropyl pyrazine, 40790-20-3 [thegoodscentscompany.com]
- 5. 2,3-dimethyl-5-propylpyrazine, 32262-98-9 [thegoodscentscompany.com]
- 6. 3,6-cocoa pyrazine, 13360-65-1 [thegoodscentscompany.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application of 2,3-Dimethyl-5-isopropylpyrazine as a Flavor Standard in Food Science: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the application of 2,3-Dimethyl-5-isopropylpyrazine as a flavor standard in food science. This guide delves into the compound's sensory properties, its use in analytical quantification, and detailed protocols for its application.
Introduction: The Significance of Pyrazines in Food Aroma
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the aroma of a vast array of cooked and roasted foods.[1] Formed primarily through the Maillard reaction between amino acids and reducing sugars during heating, these compounds impart characteristic nutty, roasted, toasted, and cocoa-like aromas.[1] Their potent and often low odor thresholds mean that even at trace concentrations, they can significantly influence the overall flavor profile of a food product.[2]
This compound (CAS No. 40790-21-4) is a member of the alkylpyrazine family. While specific sensory data for this compound is not as widely published as for some other pyrazines, its structural similarity to other well-characterized pyrazines suggests it contributes to the nutty and roasted aroma profiles. As a high-purity standard, it serves as an invaluable tool for several applications in food science, including:
-
Sensory Analysis: Establishing a reference for specific aroma notes in sensory panel training and descriptive analysis.
-
Quantitative Analysis: Acting as an external or internal standard for the accurate quantification of pyrazines in food matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quality Control: Monitoring the formation of desirable flavor compounds during food processing and ensuring product consistency.
-
Research and Development: Investigating the impact of processing parameters on flavor formation and for aroma recombination studies.
Pyrazine derivatives are generally recognized as safe (GRAS) for use as flavoring ingredients by the Flavor and Extract Manufacturers Association (FEMA), underscoring their importance and safety in the food industry.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a flavor standard is crucial for its effective application.
| Property | Value | Reference |
| Chemical Name | 2,3-Dimethyl-5-(1-methylethyl)pyrazine | |
| Synonyms | 2,3-dimethyl-5-isopropyl pyrazine | [5] |
| CAS Number | 40790-21-4 | |
| Molecular Formula | C₉H₁₄N₂ | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 206-207 °C at 760 mmHg (estimated) | |
| Solubility | Soluble in alcohol. Slightly soluble in water (564.9 mg/L at 25°C, estimated). |
Application in Sensory Analysis
The primary role of a flavor standard in sensory science is to provide a consistent and reproducible reference point for a specific aroma. This is critical for training sensory panelists and for descriptive analysis of food products.
Preparation of Standard Solutions for Sensory Evaluation
Accurate preparation of standard solutions is paramount for reliable sensory data. Due to the limited water solubility of this compound, a stock solution in a food-grade solvent like ethanol is recommended.
Protocol 1: Preparation of a Stock Solution
-
Materials:
-
This compound (high purity, >98%)
-
Food-grade ethanol (95% or absolute)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
Pipettes
-
-
Procedure:
-
Accurately weigh a small amount (e.g., 100 mg) of this compound into a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of ethanol.
-
Once fully dissolved, bring the volume up to the 10 mL mark with ethanol. This creates a 10,000 ppm (mg/L) stock solution.
-
Store the stock solution in a tightly sealed, amber glass bottle at 4°C to minimize degradation.
-
Protocol 2: Preparation of Aqueous Solutions for Sensory Testing
For sensory evaluation, the standard is typically presented to panelists in an aqueous solution or a simple food matrix (e.g., spring water, unsalted crackers).
-
Procedure:
-
Prepare a series of dilutions from the stock solution using odor-free, purified water.
-
Due to its limited water solubility, it is crucial to ensure the compound remains in solution. This can be aided by first diluting the stock solution in a small amount of ethanol before adding it to the water.
-
For example, to prepare a 1 ppm solution, add 10 µL of the 10,000 ppm stock solution to a 100 mL volumetric flask and bring to volume with purified water.
-
Present the solutions to the sensory panel in coded, covered glass cups to minimize olfactory adaptation.
-
Determining Odor Thresholds
Workflow for Odor Threshold Determination
Figure 1: Workflow for determining the odor threshold of a flavor compound.
Application in Quantitative Analysis (GC-MS)
This compound can be used as both an external and an internal standard for the quantification of pyrazines in food samples by Gas Chromatography-Mass Spectrometry (GC-MS). The choice between an external and internal standard will depend on the complexity of the food matrix and the desired level of accuracy.
Use as an External Standard
In this method, a calibration curve is generated by analyzing a series of standard solutions of this compound at known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.
Protocol 3: External Standard Calibration for GC-MS
-
Preparation of Calibration Standards:
-
From the stock solution (Protocol 1), prepare a series of dilutions in a suitable solvent (e.g., methanol or dichloromethane) to cover the expected concentration range of pyrazines in the sample. A typical range might be 0.1, 0.5, 1, 5, and 10 ppm.
-
-
GC-MS Analysis:
-
Inject each standard into the GC-MS system and record the peak area of the target ion for this compound.
-
-
Calibration Curve Construction:
-
Plot the peak area against the concentration of the standards.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for a good calibration.
-
-
Sample Analysis:
-
Prepare the food sample extract using an appropriate method (see Section 4.3).
-
Inject the sample extract into the GC-MS and determine the peak area of the analyte.
-
Calculate the concentration of the analyte in the sample using the calibration curve equation.
-
Use as an Internal Standard
The use of an internal standard (IS) is often preferred for complex food matrices as it can compensate for variations in sample preparation and injection volume. An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. If this compound is not present in the food matrix being analyzed, it can serve as an excellent internal standard for the quantification of other pyrazines.
Protocol 4: Internal Standard Quantification
-
Internal Standard Spiking:
-
Add a known and constant amount of this compound standard solution to all calibration standards and sample extracts before analysis.
-
-
Calibration Curve Construction:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot this ratio against the concentration of the analyte.
-
-
Sample Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the sample extract.
-
Determine the concentration of the analyte using the calibration curve.
-
Workflow for Quantitative Analysis using an Internal Standard
Figure 2: Workflow for quantitative analysis using an internal standard.
Sample Preparation for Pyrazine Analysis
The choice of sample preparation technique is critical for the accurate analysis of pyrazines and depends on the food matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for volatile and semi-volatile compounds like pyrazines.
Protocol 5: HS-SPME Sample Preparation
-
Materials:
-
Food sample (e.g., ground coffee, cocoa powder)
-
Headspace vials (e.g., 20 mL) with septa and caps
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with agitation
-
-
Procedure:
-
Place a known amount of the homogenized food sample into a headspace vial.
-
If using an internal standard, add a known amount of the this compound solution to the vial.
-
Seal the vial tightly.
-
Place the vial in a heating block at a controlled temperature (e.g., 60-80°C) and allow it to equilibrate for a set time (e.g., 15-30 minutes) with agitation.
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20-40 minutes) to adsorb the volatile pyrazines.
-
Retract the fiber and immediately inject it into the heated GC injector for thermal desorption and analysis.
-
Recommended GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of this compound and other pyrazines. Optimization will be required for specific instruments and applications.
| Parameter | Recommended Setting |
| GC Column | Mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Program | Initial temp: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Conclusion
This compound is a valuable tool for food scientists and researchers involved in flavor analysis. Its application as a standard in both sensory and instrumental analysis allows for greater accuracy, reproducibility, and understanding of the complex world of food aromas. The protocols and guidelines presented in this document provide a solid foundation for the effective utilization of this important flavor compound. As with any analytical standard, the use of high-purity material and careful adherence to validated protocols are essential for obtaining reliable and meaningful results.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. Alkylpyrazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4 [thegoodscentscompany.com]
Protocol for the synthesis of 2,3-Dimethyl-5-isopropylpyrazine in a laboratory setting
Abstract
This application note provides a detailed, research-grade protocol for the laboratory synthesis of 2,3-Dimethyl-5-isopropylpyrazine (C₉H₁₄N₂), a significant alkylpyrazine found in various roasted and fermented foods, where it contributes nutty, cocoa, and earthy aroma profiles. The protocol is designed for researchers in flavor chemistry, food science, and synthetic organic chemistry. The synthesis is based on the robust and well-established condensation reaction between an α-amino amide and an α-dicarbonyl compound, followed by an in-situ oxidative aromatization step. This guide offers a complete workflow, from reagent preparation to final product characterization, emphasizing safety, causality behind procedural choices, and validation.
Introduction and Scientific Principle
Alkylpyrazines are a class of heterocyclic aromatic compounds crucial for the flavor profiles of many thermally processed foods like coffee, roasted nuts, and baked goods.[1] Their synthesis is of significant interest for the flavor and fragrance industry. This compound is a key contributor to these characteristic aromas.
The synthetic strategy detailed herein employs the condensation of L-Leucinamide hydrochloride with 2,3-butanedione (diacetyl). This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction pathway. The core principle involves a bis-condensation reaction to form an intermediate, 2,3-Dimethyl-5-isopropyl-5,6-dihydropyrazine. This dihydropyrazine is unstable and readily undergoes oxidation to the thermodynamically stable aromatic pyrazine ring. The oxidation is conveniently achieved in-situ via aeration under mildly basic conditions, which promotes the aromatization process.
The choice of L-Leucinamide as the nitrogen-containing precursor provides both the necessary amino groups for cyclization and the isopropyl side chain that will ultimately be positioned at C-5 of the pyrazine ring. 2,3-Butanedione serves as the α-dicarbonyl component, yielding the two adjacent methyl groups at positions C-2 and C-3.
Experimental Workflow and Reaction Mechanism
The overall process can be visualized as a three-stage workflow: Reagent Preparation, Reaction and In-situ Oxidation, and finally, Product Isolation and Purification.
Experimental Workflow Diagram
Caption: Proposed reaction mechanism for pyrazine formation.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Supplier | Notes |
| L-Leucinamide hydrochloride | C₆H₁₅ClN₂O | 10466-61-2 | 166.65 | Sigma-Aldrich | 98% purity or higher |
| 2,3-Butanedione (Diacetyl) | C₄H₆O₂ | 431-03-8 | 86.09 | Sigma-Aldrich | ≥99%, redistill if necessary |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 40.00 | Fisher Scientific | ACS grade pellets |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | VWR | ACS grade/HPLC grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | Sigma-Aldrich | Granular, ACS grade |
| Ethanol (95%) | C₂H₅OH | 64-17-5 | 46.07 | Decon Labs | For solutions |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | In-house | Millipore system or equivalent |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or temperature probe
-
Dropping funnel
-
Gas dispersion tube (for air bubbling)
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
pH meter or pH indicator strips
-
GC-MS and NMR for analysis
Detailed Experimental Protocol
Causality Note: The reaction is performed under mildly basic conditions (pH ~9) to deprotonate the ammonium group of the leucinamide hydrochloride salt, liberating the free amine which is the active nucleophile for the condensation reaction. Ethanol is used as a co-solvent to ensure miscibility of the organic reactants.
-
Reagent Preparation:
-
Prepare a 2 M aqueous solution of sodium hydroxide by carefully dissolving 8.0 g of NaOH pellets in 100 mL of deionized water. Allow to cool to room temperature.
-
In a 250 mL beaker, dissolve 16.67 g (0.1 mol) of L-Leucinamide hydrochloride in 100 mL of deionized water.
-
-
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Add the L-Leucinamide hydrochloride solution to the flask.
-
In a separate beaker, dissolve 8.61 g (0.1 mol) of 2,3-butanedione in 50 mL of 95% ethanol.
-
-
Condensation and In-situ Oxidation:
-
Begin stirring the leucinamide solution and slowly add the 2,3-butanedione solution to the flask at room temperature.
-
Using a dropping funnel or pipette, carefully add the 2 M NaOH solution dropwise to the reaction mixture while monitoring the pH. Continue adding until the pH of the mixture is stable at approximately 9.0. An exotherm may be observed.
-
Once the pH is adjusted, insert a gas dispersion tube through the third neck of the flask, ensuring its tip is submerged in the reaction mixture. Connect the tube to a gentle stream of compressed air.
-
Heat the mixture to reflux (approximately 85-95 °C) using the heating mantle.
-
Maintain the reflux and gentle air bubbling for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots. The solution will typically darken to a brown or reddish-brown color.
-
-
Work-up and Isolation:
-
After the reaction is complete, turn off the heat and air supply and allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a 1 L separatory funnel.
-
Extract the aqueous phase with dichloromethane (3 x 100 mL). The pyrazine product is organic-soluble.
-
Combine the organic extracts in a 500 mL Erlenmeyer flask.
-
Dry the combined organic phase over anhydrous sodium sulfate for 20-30 minutes.
-
Filter off the drying agent and collect the filtrate.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the dichloromethane.
-
-
Purification:
-
The resulting crude oil can be purified by either vacuum distillation or column chromatography. [2][3] * Vacuum Distillation: Given the estimated boiling point of ~206 °C at atmospheric pressure, vacuum distillation is the preferred method for purification on a larger scale. [4] * Column Chromatography: For smaller scales or higher purity, flash chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5) is effective. [5]
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Expected Molecular Ion (M⁺): m/z = 150.
-
Analysis: Compare the obtained mass spectrum and retention index with reference data from databases like NIST or PubChem. [6][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): Expect signals corresponding to the aromatic proton, the isopropyl methine and methyl protons, and the two methyl groups on the pyrazine ring.
-
Singlet for the aromatic H (~8.2 ppm)
-
Septet for the isopropyl CH (~3.1 ppm)
-
Singlet for one ring methyl (~2.5 ppm)
-
Singlet for the second ring methyl (~2.4 ppm)
-
Doublet for the isopropyl methyls (~1.3 ppm)
-
-
¹³C NMR (in CDCl₃): Expect signals for the four unique aromatic carbons and the three unique aliphatic carbons.
-
Safety and Handling Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2,3-Butanedione (Diacetyl): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle with care.
-
Dichloromethane (DCM): Volatile and suspected of causing cancer. Avoid inhalation and skin contact.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, especially when preparing solutions.
-
Pyrazines: Many alkylpyrazines are flammable solids or liquids and can cause skin, eye, and respiratory irritation. [6][8]Keep away from heat, sparks, and open flames. [2]Ensure containers are tightly closed and stored in a cool, well-ventilated area. [9]
References
-
Li, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 273. Available at: [Link]
-
Synerzine. (2021). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Available at: [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-isopropyl pyrazine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528109, this compound. Available at: [Link]
-
BIOSYNCE. (2025). What are the storage requirements for pyrazine? Available at: [Link]
-
Ashraf-Khorasani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 833–842. Available at: [Link]
-
Muller, C., & Rappert, S. (2010). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. Biotechnology Journal, 5(1), 89-96. Available at: [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Available at: [Link]
-
Data.gov. (2025). Compound 528109: this compound. Available at: [Link]
-
Po-Hsiang, C., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23). Available at: [Link]
-
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. Available at: [Link]
-
Yaylayan, V. A., & Keyhani, A. (1999). Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry, 47(10), 4195-4199. Available at: [Link]
- Google Patents. (2016). CN105237485A - Synthetic method for 2,3-dimethyl pyrazine.
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Available at: [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-isobutyl pyrazine. Available at: [Link]
-
NIST. (n.d.). Pyrazine, 2,3-dimethyl-5-(1-propenyl)-, (Z)-. Available at: [Link]
Sources
- 1. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
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- 8. researchgate.net [researchgate.net]
- 9. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of 2,3-Dimethyl-5-isopropylpyrazine in Advanced Sensory Analysis and Flavor Profiling
Abstract
This document provides a comprehensive technical guide for researchers, flavor chemists, and product development professionals on the application of 2,3-Dimethyl-5-isopropylpyrazine (CAS No. 40790-21-4) in sensory analysis and flavor profiling. Pyrazines are a critical class of heterocyclic aromatic compounds that contribute significantly to the desirable roasted, nutty, and savory notes in a vast array of food products. Understanding the specific sensory impact of this compound is essential for authentic flavor creation, quality control, and competitive product development. These notes detail the underlying principles of its sensory perception, validated protocols for its analysis, and best practices for its application, ensuring scientific rigor and reproducible results.
Introduction: The Significance of Alkylpyrazines in Flavor Chemistry
Alkylpyrazines are potent, low-threshold aroma compounds that are hallmarks of thermally processed foods. They are primarily formed through the Maillard reaction between amino acids and reducing sugars during processes like roasting, baking, and frying. Their contribution to the overall flavor profile is often disproportionate to their concentration, making their study and application a cornerstone of modern flavor science.
This compound is a key member of this family, renowned for its characteristic nutty, cocoa, and roasted aroma profile. Its presence has been identified in products such as coffee, roasted nuts, and cooked meats. The ability to accurately characterize and quantify this specific pyrazine allows flavor scientists to deconstruct complex flavor profiles, identify key aroma contributors, and reconstruct authentic sensory experiences in new product formulations. This guide provides the foundational knowledge and actionable protocols to leverage the unique sensory properties of this compound.
Chemical and Physical Properties
A thorough understanding of the compound's physical properties is the first step in designing robust analytical protocols. These properties dictate everything from solvent choice for stock solutions to the parameters for gas chromatography.
| Property | Value | Source |
| IUPAC Name | 2,3-dimethyl-5-propan-2-ylpyrazine | [1] |
| CAS Number | 40790-21-4 | [1] |
| Molecular Formula | C₉H₁₄N₂ | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 206.00 to 207.00 °C @ 760.00 mm Hg (est.) | [2] |
| Solubility | Soluble in alcohol; Water: 564.9 mg/L @ 25 °C (est.) | [2] |
| Odor Threshold | Varies significantly by pyrazine type, from <1 ppt to several ppm.[3][4] |
Core Methodologies: Bridging Instrumental and Sensory Sciences
The evaluation of a flavor compound is a multidisciplinary endeavor. It requires correlating precise instrumental measurements with the complex, and often variable, human sensory response. The following techniques are fundamental to this process.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that uses a human assessor as a highly sensitive detector to screen for odor-active compounds in a sample.[5] As the gas chromatograph separates volatile compounds, the effluent is split between a chemical detector (like a mass spectrometer) and a sniffing port. This allows the analyst to assign a specific aroma character to a specific chromatographic peak, providing a direct link between a chemical and its perceived scent. This is particularly vital for distinguishing between isomers of alkylpyrazines, which may have very similar mass spectra but different sensory characteristics.[6]
Quantitative Descriptive Analysis (QDA)
QDA is a cornerstone of sensory science used to generate a detailed, reproducible "flavor fingerprint" of a product or ingredient.[7] The method relies on a panel of trained human subjects who develop a consensus vocabulary (a lexicon) to describe the sensory attributes of a sample and then rate the intensity of each attribute. This transforms subjective perceptions into quantitative data, which is invaluable for quality control, product development, and shelf-life studies.[8][9]
Workflow for Comprehensive Flavor Analysis
The integration of instrumental and sensory techniques is critical for a full characterization of this compound. The workflow ensures that instrumental data is validated by sensory perception and vice versa.
Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to these steps, particularly regarding purity, concentration, and panelist training, is critical for generating trustworthy and reproducible data.
Protocol 1: Preparation of Standard Solutions
Causality: The accuracy of all subsequent sensory and instrumental analysis depends entirely on the precise preparation of standard solutions. A high-purity starting material is essential. Food-grade ethanol is used as the initial solvent due to the compound's high solubility in alcohol and its relatively neutral aroma at high dilutions.[2] Subsequent dilutions into deionized water or a neutral oil/water emulsion are required for sensory testing to avoid the sensory interference of the solvent.
Materials:
-
This compound (≥95% purity)
-
Ethanol (200 proof, food grade)
-
Deionized, odor-free water
-
Class A volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Safety First: Before handling, review the Safety Data Sheet (SDS). Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Primary Stock Solution (e.g., 1000 ppm in Ethanol): a. Accurately weigh 10 mg of this compound. b. Quantitatively transfer the compound to a 10 mL Class A volumetric flask. c. Add food-grade ethanol to the mark. Mix thoroughly by inversion until fully dissolved. This is your 1000 ppm (w/v) stock .
-
Secondary Stock Solution (e.g., 10 ppm in Water): a. Pipette 100 µL of the 1000 ppm primary stock into a 10 mL volumetric flask. b. Dilute to the mark with deionized, odor-free water. This creates a 10 ppm secondary stock . Note: Observe for any precipitation. A co-solvent like propylene glycol may be needed if solubility issues arise.
-
Working Sensory Standards (ppb range): a. Perform serial dilutions from the 10 ppm secondary stock to create a range of concentrations suitable for threshold testing (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppb). b. Prepare fresh daily for sensory evaluation. Store all solutions in tightly sealed amber vials at 4°C.
Protocol 2: Odor Detection Threshold Determination (3-AFC)
Causality: Determining the detection threshold—the lowest concentration at which the compound can be reliably distinguished from a blank—quantifies its sensory potency. The 3-Alternative Forced Choice (3-AFC) method (ASTM E679) is a robust psychophysical procedure that minimizes guessing and panelist bias, thereby ensuring the trustworthiness of the result.
Panelist Management:
-
Select 15-20 panelists who have been screened for their ability to detect a range of standard odorants and are free of specific anosmias.
-
Conduct testing in a dedicated sensory analysis facility with individual booths to prevent distractions and communication between panelists.
Procedure:
-
Sample Preparation: For each concentration level, prepare a set of three samples in identical, odor-free glass sniffer bottles. Two will contain only the diluent (deionized water), and one will contain the this compound standard at that concentration.
-
Presentation: Randomize the order of presentation for both the concentration levels and the position of the "odd" sample within each set.
-
Evaluation: a. Instruct panelists to sniff each of the three samples in a set. b. They must identify ("force") which of the three samples is different from the other two. c. A no-scent rest period of at least 60 seconds should be enforced between sets to prevent olfactory fatigue.
-
Data Analysis: a. Tally the number of correct identifications at each concentration level. b. The group threshold is typically calculated as the geometric mean of the individual best-estimate thresholds, which lies between the highest concentration missed and the lowest concentration correctly identified.
Protocol 3: Quantitative Descriptive Analysis (QDA)
Causality: This protocol moves beyond simple detection to build a complete, multi-attribute sensory profile. The validity of the QDA profile is grounded in rigorous panelist training and the use of physical reference standards, which anchor the abstract sensory terms to tangible experiences. This creates a common language and scale for all panelists, ensuring the data is reliable.
Procedure:
-
Lexicon Development (2-3 sessions): a. Present a moderately intense concentration (e.g., 50 ppb) of this compound to 8-12 trained panelists. b. In an open discussion led by a panel leader, panelists generate terms to describe the aroma. Expect terms like roasted peanut, cocoa powder, earthy, nutty, baked potato, musty.
-
Reference Standardization (3-4 sessions): a. For each accepted descriptor, provide a physical reference standard. b. Example References:
- Roasted Peanut: Freshly roasted, unsalted peanuts.
- Cocoa Powder: Unsweetened natural cocoa powder.
- Earthy: Freshly turned soil or a dilute solution of geosmin. c. Panelists practice associating the term with the reference and rating its intensity on a structured scale (e.g., 0 = none, 15 = extremely intense).
-
Formal Evaluation (3-5 replicated sessions): a. Provide panelists with blinded, randomized samples of this compound. b. Working individually in booths, they rate the intensity of each descriptor from the established lexicon. c. Data is collected and analyzed using statistical software to generate a final sensory profile.
Example QDA Output:
| Sensory Descriptor | Mean Intensity (0-15 scale) |
| Roasted Peanut | 12.5 |
| Cocoa Powder | 9.8 |
| Earthy/Dusty | 7.2 |
| Toasted Hazelnut | 6.5 |
| Baked Potato Skin | 4.1 |
| Musty | 3.3 |
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling concentrated flavor chemicals.
-
Handling: Always handle this compound and its concentrated solutions within a certified chemical fume hood.[10] Avoid inhalation of vapors and direct contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[10] Keep containers tightly closed and properly labeled.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Conclusion
This compound is a potent and impactful flavor compound with a desirable nutty-roasted sensory profile. Its effective application in flavor development and quality control is contingent upon a systematic analytical approach that combines the precision of instrumental methods like GC-MS with the irreplaceable perception of trained human sensory panels. The protocols outlined in this guide provide a robust framework for determining the sensory threshold, defining the descriptive flavor profile, and ensuring the safe handling of this important molecule. By integrating these methodologies, researchers and developers can gain authoritative insights into its function and confidently apply it to create authentic and appealing flavor systems.
References
-
Human Metabolome Database. (n.d.). Showing metabocard for 2,3-Dimethylpyrazine (HMDB0032971). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-propylpyrazine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-isopropyl pyrazine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]
-
I. M. C. M. Rietjens, G. B. van der Wulp, S. M. van der Veen, W. de Vries, & A. G. Hall. (2007). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative descriptive aroma analysis (QDA) with selected aroma... [Image]. Retrieved from [Link]
-
Fan, W., Qian, M. C. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Flavour compounds and a quantitative descriptive analysis of tomatoes (Lycopersicon esculentum Mill.) of different cultivars in short-term storage. Retrieved from [Link]
-
Blank, I. (n.d.). Analysis of food flavourings by gas chromatography- olfactometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. Retrieved from [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0. Food and Chemical Toxicology. Retrieved from [Link]
-
Metascience. (n.d.). Safety Data Sheet 2,3-Dimethylpyrazine. Retrieved from [Link]
-
Murray, J. M., Delahunty, C. M., & Rouseff, R. L. (2013). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. National Institutes of Health. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl-3-isopropyl pyrazine. Retrieved from [Link]
-
MDPI. (2024). From Vine to Sparkle: An Analytical and Sensory Evaluation of Sparkling Wines from Some Romanian Native Grapes. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine. WebBook. Retrieved from [Link]
-
Fragrance Material Safety Assessment Center. (2023). isopropylpyrazine, CAS Registry Number 25773-40-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative descriptive analysis as an analytical tool for the sensory characterization of Wine Vinegar. Retrieved from [Link]
-
Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). 2-Methyl-5-isopropylpyrazine (YMDB01446). Retrieved from [Link]
- Google Patents. (n.d.). CN102002006B - Method for preparing 2,3-dimethyl pyrazine.
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
-
ResearchGate. (n.d.). Odor Threshold of Some Pyrazines. Retrieved from [Link]
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Application & Protocol Guide: Extraction of Volatile Compounds from Food Matrices for Pyrazine Analysis
Abstract
This comprehensive guide provides researchers, scientists, and quality control professionals with an in-depth understanding of the principles and practices for extracting pyrazines from complex food matrices. Pyrazines, a critical class of volatile heterocyclic nitrogen compounds, are paramount to the desirable roasted, nutty, and toasted aromas in cooked foods. Their accurate quantification is essential for flavor profiling, quality assessment, and process optimization. This document navigates the challenges of pyrazine analysis, details a range of extraction methodologies from classical to modern, and provides validated, step-by-step protocols for immediate laboratory implementation.
Introduction: The Significance of Pyrazines in Food Flavor
Pyrazines are potent aromatic compounds that define the sensory profile of a vast array of thermally processed foods, including roasted coffee, cocoa, baked bread, fried potatoes, and grilled meats.[1][2] They are primarily formed through the Maillard reaction, a complex series of chemical interactions between reducing sugars and amino acids that occurs upon heating.[1][2][3] The specific type and concentration of pyrazines produced are highly dependent on factors like temperature, time, pH, and the precursor composition of the food.[4][5]
Due to their low odor thresholds and significant impact on consumer acceptance, the precise analysis of pyrazines is a critical task in food science. However, their volatile nature and presence in trace amounts within intricate and often fatty or aqueous food matrices present significant analytical challenges.[2][6] The selection of an appropriate extraction technique is the most crucial step, directly influencing the accuracy, sensitivity, and reproducibility of the final analytical result. An ideal extraction method must efficiently isolate pyrazines while preventing thermal degradation, artifact formation, or the co-extraction of interfering non-volatile compounds like lipids and sugars.[7][8]
This guide will explore the causality behind various extraction choices, providing the scientific rationale to empower researchers in selecting and optimizing the ideal method for their specific application.
The Analytical Challenge: Matrix Complexity and Analyte Volatility
The primary obstacle in pyrazine analysis is the sample matrix itself. Food products are heterogeneous mixtures of water, fats, proteins, and carbohydrates.
-
High-Fat Matrices (e.g., roasted nuts, cocoa butter, fried foods): Lipids are non-volatile and can contaminate analytical instrumentation, particularly the injector and column of a gas chromatograph (GC).[8] Furthermore, high fat content can reduce the extraction efficiency of higher boiling point volatiles.[8] Methods must be employed to selectively isolate volatiles from the lipid fraction.
-
Aqueous Matrices (e.g., beer, coffee brew, soups): While less problematic for GC systems, the high water content can impact the efficiency of certain extraction techniques, particularly those based on sorptive phases.
-
Solid Matrices (e.g., bread crust, roasted grains): Analytes must first be released from the solid structure, often requiring grinding or homogenization, which carries the risk of losing highly volatile compounds.
The inherent volatility of pyrazines is a double-edged sword. While it enables their separation by GC, it also makes them susceptible to loss during sample preparation if not handled correctly. The goal is to quantitatively transfer the pyrazines from the food matrix to the analytical instrument with minimal loss and no alteration.
A Comparative Guide to Extraction Methodologies
The choice of extraction technique is a balance between analytical objectives (qualitative vs. quantitative), sample characteristics, available instrumentation, and desired throughput. We will explore three leading methodologies.
Headspace Solid-Phase Microextraction (HS-SPME)
Principle: HS-SPME is a solvent-free, equilibrium-based extraction technique. A fused-silica fiber coated with a sorbent polymer is exposed to the headspace (the vapor phase) above the food sample in a sealed vial. Volatile compounds, including pyrazines, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and transferred to the GC injector, where the adsorbed analytes are thermally desorbed for analysis.[9][10][11]
Causality of Use: This method is ideal for screening volatile profiles and for analyzing relatively clean matrices. By sampling from the headspace, it inherently avoids the transfer of non-volatile matrix components like fats and sugars, protecting the GC system.[11] The choice of fiber coating is critical and is based on the polarity of the target analytes. For the broad range of pyrazines, a bipolar fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often the most effective choice as it can trap a wide range of volatiles.[10][12][13]
Solvent-Assisted Flavor Evaporation (SAFE)
Principle: SAFE is a high-vacuum distillation technique designed for the gentle isolation of volatile and semi-volatile compounds from complex solvent extracts.[7] The food sample is first homogenized with a suitable solvent. This extract is then introduced dropwise into a specialized glass apparatus under high vacuum. The high vacuum allows the volatiles to distill at very low temperatures (typically 40-50°C), while non-volatile components like lipids are retained.[7] The distilled volatiles are collected in a cold trap cooled by liquid nitrogen.
Causality of Use: SAFE is considered the "gold standard" for comprehensive and quantitative aroma profiling, especially for fatty foods.[7][11] The extremely mild temperature conditions prevent the thermal degradation of labile compounds and artifact formation, providing a true representation of the sample's volatile profile.[7] It is superior to direct solvent extraction, which often requires a subsequent concentration step at higher temperatures that can lead to analyte loss. While highly effective, SAFE is a multi-step, labor-intensive process requiring specialized glassware.[14][15]
Stir Bar Sorptive Extraction (SBSE)
Principle: SBSE is another sorbent-based, solventless technique that offers significantly higher extraction capacity than SPME. It utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS).[16][17] The stir bar is placed directly into a liquid sample (or a liquid extract of a solid sample) and stirred for a defined period. Analytes partition from the sample into the PDMS phase. After extraction, the stir bar is removed, rinsed, dried, and placed in a thermal desorption unit for GC analysis.
Causality of Use: SBSE's main advantage is its high sensitivity, derived from the much larger volume of the sorptive phase (50-250 times greater than SPME), which allows for the enrichment of trace-level compounds.[16] It is particularly well-suited for analyzing pyrazines in aqueous samples like beverages.[16] The standard PDMS coating is nonpolar, making it effective for many alkylpyrazines.[17][18] For more polar compounds, newer phases like ethylene glycol-modified silicone are available.[19]
Table 1: Comparison of Key Extraction Techniques for Pyrazine Analysis
| Feature | Headspace-SPME | Solvent-Assisted Flavor Evaporation (SAFE) | Stir Bar Sorptive Extraction (SBSE) |
| Principle | Equilibrium-based headspace adsorption | High-vacuum, low-temperature distillation | Equilibrium-based sorptive extraction |
| Solvent Use | Solvent-free | Requires initial solvent extraction | Solvent-free (direct immersion) |
| Best For | Rapid screening, volatile profiling, clean matrices | Comprehensive, quantitative analysis of complex/fatty matrices | High-sensitivity analysis of trace compounds in liquid samples |
| Advantages | Fast, simple, easily automated, protects GC system.[10][11] | Gentle, prevents artifacts, recovers a wide range of volatiles, "gold standard".[7][20] | Very high sensitivity, high analyte enrichment, robust.[16][17] |
| Limitations | Competitive adsorption, limited sensitivity for trace analytes, fiber fragility. | Labor-intensive, requires specialized equipment, multi-step process.[14] | Slower than SPME, primarily for liquid samples, limited commercial phase availability.[17] |
| Throughput | High | Low | Medium |
Detailed Experimental Protocols
These protocols are designed to be self-validating through the inclusion of internal standards, ensuring accuracy and reproducibility.
Protocol 1: HS-SPME for Pyrazines in Roasted Coffee Beans
This protocol provides a robust method for analyzing key pyrazines contributing to coffee aroma.
Workflow Diagram: HS-SPME for Pyrazine Analysis
Caption: Workflow for SAFE pyrazine analysis.
Methodology:
-
Initial Solvent Extraction:
-
Weigh 50 g of crushed potato chips into a blender.
-
Add an internal standard solution.
-
Add 200 mL of high-purity dichloromethane and homogenize for 2 minutes.
-
Causality: Dichloromethane is an effective solvent for a wide range of flavor compounds and has a low boiling point, making it easy to remove later.
-
Filter the slurry through glass wool to remove solid particles.
-
Dry the resulting solvent extract by passing it over anhydrous sodium sulfate. This removes residual water, which could freeze and block the SAFE apparatus.
-
[14]2. SAFE Distillation:
- Assemble the SAFE apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.
- Cool the receiving flasks with liquid nitrogen.
- Start the high-vacuum pump and allow the system to reach a pressure of < 10⁻⁴ mbar.
- Transfer the dried solvent extract to the dropping funnel of the SAFE apparatus.
- Slowly add the extract dropwise into the distillation chamber, which is gently warmed by a water bath at 40-45°C. [7] * Causality: The combination of high vacuum and gentle heat allows the volatile pyrazines to evaporate while leaving the non-volatile lipids and other matrix components behind. The liquid nitrogen trap ensures the efficient condensation and collection of the distilled volatiles.
-
Post-Distillation Concentration:
-
Once distillation is complete, carefully vent the system.
-
Thaw the receiving flask and dry the distillate again with a small amount of anhydrous sodium sulfate.
-
Concentrate the purified extract to a final volume of approximately 200 µL using a Vigreux column followed by a gentle stream of purified nitrogen. [7] * Causality: This two-stage concentration is critical. The Vigreux column removes the bulk of the solvent, while the final, gentle nitrogen blowdown minimizes the loss of the most volatile pyrazines.
-
Transfer the final concentrate to a GC vial for analysis.
-
Concluding Remarks & Future Outlook
The accurate analysis of pyrazines is fundamental to understanding and controlling food flavor. The choice of extraction method must be a deliberate decision based on a thorough understanding of the sample matrix and the analytical goals. HS-SPME offers a rapid, solventless approach ideal for screening, while SBSE provides enhanced sensitivity for trace analysis in liquids. For the most comprehensive and quantitatively accurate profiling, particularly in challenging high-fat matrices, SAFE remains the benchmark technique.
[7][11]Future developments will likely focus on the automation of these techniques, such as automated SAFE systems, and the development of novel sorbent phases for SPME and SBSE with greater selectivity and capacity for specific classes of volatile compounds. T[20]hese advancements will continue to improve the efficiency, accuracy, and throughput of pyrazine analysis in the ever-evolving field of food science.
References
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- Unknown Author. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
- Unknown Author. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.
- Hwang, H. I., Hartman, T. G., & Rosen, R. T. (1993). Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. Journal of Agricultural and Food Chemistry, 41(11), 2112-2115.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
- Zhang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. National Institutes of Health.
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- Parker, J. K., & Elmore, J. S. (n.d.). Improved recovery of higher boiling point volatiles during solvent-assisted flavour evaporation. CentAUR.
- Van Lancker, C., Adams, A., & De Kimpe, N. (2010). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. ResearchGate.
- Pranaya. (2024). Advanced SAFE Methods for Superior Flavor Results. YouTube.
- Unknown Author. (n.d.). Development and evaluation of an automated solvent-assisted flavour evaporation (aSAFE). ResearchGate.
- Lee, J., et al. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. PubMed.
- Xiao, T., et al. (2012). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Chinese Journal of Analytical Chemistry, 40(10), 1589-1592.
- Labxsci. (n.d.). Solvent-Assisted Flavor Evaporation Apparatus SAFE, Borosilicate Glass 3.3.
- Ren, A., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- Ren, A., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- Unknown Author. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed.
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.
- Unknown Author. (n.d.). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). ResearchGate.
- Xiao, T., et al. (2012). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. ResearchGate.
- Marsili, R. (2015). Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis. YouTube.
- David, F., & Sandra, P. (2018). Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. ACS Publications.
- Unknown Author. (n.d.). Applications of Stir-Bar Sorptive Extraction to Food Analysis. ResearchGate.
- Bicchi, C., et al. (n.d.). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. LCGC International.
- Ashraf-Khorassani, M., et al. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate.
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
- Unknown Author. (2023). The Culinary Symphony: Unveiling The Diverse Flavors Crafted By Natural Pyrazines.
- Unknown Author. (2019). Extraction Methods of Volatile Compounds from Food Matrices. Taylor & Francis eBooks.
- Misnawi, J., & Ariza, B. T. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti.
- Unknown Author. (2021). Stir Bar Sorption Extraction (SBSE) and Its Application for Analysis of Organic Compounds in Aqueous Samples. IISTE.org.
- MDPI. (n.d.). Recent Advances in Volatile Organic Compounds Analysis in Various Matrices II.
- Sberbini, F., et al. (n.d.). Strategies for Accurate Quantitation of Volatiles from Foods and Plant-Origin Materials: A Challenging Task. ResearchGate.
- Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
- Unknown Author. (n.d.). Analysis of Volatiles in Food Products. ResearchGate.
- Maga, J. A. (n.d.). Pyrazines in Foods. A Review. ElectronicsAndBooks.
- Unknown Author. (n.d.). A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. IRJMETS.
- Drabińska, N., et al. (n.d.). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. National Institutes of Health.
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Sample preparation techniques for 2,3-Dimethyl-5-isopropylpyrazine analysis
An Application Guide to Sample Preparation for the Analysis of 2,3-Dimethyl-5-isopropylpyrazine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the prevailing sample preparation techniques for the quantitative and qualitative analysis of this compound. As a key aroma and flavor compound, the accurate detection of this pyrazine derivative is critical across various industries, including food science, beverage production, and quality control. This guide moves beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices, ensuring robust and reliable analytical outcomes. We will explore modern, solvent-minimized approaches such as Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), alongside the classic Liquid-Liquid Extraction (LLE) method. Detailed, step-by-step protocols, workflow diagrams, and a comparative analysis of these techniques are provided to equip researchers, scientists, and drug development professionals with the expertise to select and implement the optimal sample preparation strategy for their specific analytical challenges.
Introduction: The Analytical Significance of this compound
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal in defining the sensory profile of many consumer products. They are largely formed during the Maillard reaction in thermally processed foods, contributing characteristic roasted, nutty, and earthy aromas.[1][2] this compound (C₉H₁₄N₂) is a specific member of this family, contributing to the flavor profile of foods such as cooked shrimp.[3][4]
Chemical Profile: this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂ | [4] |
| Molecular Weight | 150.22 g/mol | [4] |
| IUPAC Name | 2,3-dimethyl-5-propan-2-ylpyrazine | [4] |
| Sensory Notes | Roasted, nutty, cocoa-like |[1] |
The volatile nature of this compound, coupled with its often low concentration in complex matrices, presents a significant analytical challenge. The primary goal of sample preparation is, therefore, to efficiently isolate and concentrate this compound from the sample matrix, remove interfering substances, and present it in a form compatible with downstream analytical instrumentation, typically Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Foundational Sample Preparation Strategies
The choice of a sample preparation technique is dictated by the physicochemical properties of the analyte (volatility, polarity), the nature of the sample matrix (solid, liquid, complex), and the desired analytical sensitivity. For a semi-volatile compound like this compound, the following techniques are most prominent.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a powerful, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[6] It is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds (VOCs) in a wide range of matrices.[7]
The Principle of Causality: The technique is based on the equilibrium-driven partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase-coated fused-silica fiber.[7] By heating the sample, the vapor pressure of semi-volatile compounds like this compound increases, driving more molecules into the headspace where they can be adsorbed by the SPME fiber.[8] The choice of fiber coating is critical; for a broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its mixed-mode stationary phase that can trap analytes of varying polarity and molecular weight.[9]
Advantages:
-
Solvent-Free: An environmentally friendly "green" chemistry technique.[6]
-
High Sensitivity: Combines extraction and concentration, enabling low detection limits.[7]
-
Versatility: Applicable to solid, liquid, and gaseous samples.
Stir Bar Sorptive Extraction (SBSE)
SBSE is another sorptive extraction technique, conceptually similar to SPME but offering a significantly larger volume of the extraction phase.[10] This provides a higher extraction capacity and potentially greater recovery and sensitivity, especially for trace-level analytes.[11]
The Principle of Causality: SBSE employs a magnetic stir bar coated with a thick layer of a sorbent, most commonly polydimethylsiloxane (PDMS).[12] The stir bar is placed directly into a liquid sample (or a liquid extract of a solid sample) and stirred for a defined period. Analytes partition from the sample matrix into the PDMS coating. Following extraction, the stir bar is removed, dried, and the analytes are thermally desorbed into a GC-MS system.[11] The high volume of PDMS (24 to 100 µL for SBSE vs. ~0.5 µL for SPME) allows for more exhaustive extraction of less volatile compounds compared to headspace techniques.[11]
Advantages:
-
High Recovery & Sensitivity: Large sorbent volume allows for excellent enrichment of trace analytes.[12]
-
Solvent-Minimized: Reduces or eliminates the need for organic extraction solvents.[10]
-
Robustness: PDMS-coated stir bars are highly robust and can be reused many times.[13]
Liquid-Liquid Extraction (LLE)
LLE is a traditional, yet effective, sample separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[14][15]
The Principle of Causality: The sample is dissolved in a primary solvent (e.g., water), and an immiscible extraction solvent is added. The mixture is agitated to facilitate the transfer of the analyte from the primary solvent to the extraction solvent. The choice of the extraction solvent is paramount and is based on the "like dissolves like" principle. For moderately polar pyrazines, solvents such as methyl-t-butyl ether (MTBE) or ethyl acetate can be effective.[16][17] After allowing the phases to separate, the organic layer containing the analyte is collected, concentrated, and analyzed. Multiple extraction steps with fresh solvent are often required to achieve high recovery.[16]
Advantages:
-
Simplicity: Requires basic laboratory equipment.[14]
-
Versatility: Can extract a wide range of compounds by varying the solvent system.[14]
Disadvantages:
-
High Solvent Consumption: Can generate significant volumes of organic waste.[14]
-
Labor-Intensive: Can be time-consuming, especially when multiple extractions are needed.[14]
Comparative Analysis of Techniques
The selection of an appropriate technique requires a careful evaluation of its performance characteristics. The following table provides a summary to guide this decision-making process.
| Parameter | Headspace-SPME | Stir Bar Sorptive Extraction (SBSE) | Liquid-Liquid Extraction (LLE) |
| Principle | Analyte partitioning into a coated fiber from the headspace.[7] | Analyte partitioning into a thick polymer coating on a stir bar.[10] | Analyte partitioning between two immiscible liquid phases.[14] |
| Primary Application | Volatile & Semi-Volatile Compounds | Trace & Semi-Volatile Compounds | Broad Range of Compound Polarities |
| Typical LOD/LOQ | Low ng/L to µg/L range.[18][19] | Sub-ng/L to ng/L range.[11] | µg/L to mg/L range (can be improved with concentration) |
| Solvent Usage | None | Minimal (for rinsing) | High |
| Extraction Time | 15 - 60 minutes.[20] | 30 - 120 minutes.[11] | 10 - 30 minutes per extraction |
| Automation Potential | High | Moderate to High | Low to Moderate |
| Key Strengths | Fast, solvent-free, sensitive, easily automated.[21] | Extremely high sensitivity, robust, reusable stir bars.[12] | Simple, versatile, low-cost equipment.[14] |
| Key Limitations | Fiber lifetime, matrix effects can be challenging. | Longer extraction times, primarily for liquid samples. | High solvent cost and waste, can be labor-intensive.[14] |
Experimental Protocols & Workflows
The following protocols are provided as a validated starting point. Researchers must perform their own method validation according to established guidelines (e.g., ICH, FDA) to ensure the method is fit for its intended purpose.[22][23]
Protocol 1: HS-SPME-GC-MS for this compound in a Liquid Matrix (e.g., Beverage)
This protocol details the extraction of volatile pyrazines from a liquid sample.
Workflow Diagram: HS-SPME
Caption: Workflow for HS-SPME analysis of pyrazines.
Methodology:
-
Sample Preparation: Place 10 mL of the liquid sample into a 20 mL headspace vial.[21]
-
Matrix Modification: Add approximately 3 g of sodium chloride (NaCl). Causality: Salting-out effect increases the ionic strength of the aqueous solution, decreasing the solubility of organic analytes and promoting their transfer into the headspace.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.
-
Vial Sealing: Immediately seal the vial with a PTFE-lined septum cap.
-
Incubation: Place the vial in an autosampler agitator and incubate at 50°C for 15 minutes to allow the sample to reach thermal equilibrium.[20]
-
Extraction: Expose a conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C with agitation.[20]
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the heated inlet (e.g., 250°C) of the GC-MS system for thermal desorption and analysis.
Protocol 2: SBSE-GC-MS for this compound in an Aqueous Matrix
This protocol is optimized for achieving very low detection limits.
Workflow Diagram: SBSE
Caption: Workflow for SBSE analysis of pyrazines.
Methodology:
-
Sample Preparation: Place 15 mL of the sample into a suitable glass vial.[9]
-
Internal Standard: Spike the sample with an internal standard.
-
Extraction: Add a conditioned PDMS-coated stir bar (e.g., 10 mm length) to the vial.[12]
-
Stirring: Seal the vial and stir the sample at a consistent speed (e.g., 750 rpm) for 60-120 minutes at room temperature.[11]
-
Stir Bar Removal: After extraction, remove the stir bar with clean forceps.
-
Drying: Gently rinse the stir bar with a small amount of deionized water and carefully blot it dry with a lint-free tissue. Causality: Removing residual water is crucial to prevent potential damage to the GC column and MS detector.
-
Thermal Desorption: Place the dried stir bar into a glass thermal desorption tube and analyze using a thermal desorption unit coupled to a GC-MS system.
Protocol 3: LLE for this compound
This classic protocol is useful when modern sorptive techniques are unavailable.
Workflow Diagram: LLE
Caption: Workflow for LLE analysis of pyrazines.
Methodology:
-
Sample Preparation: Place a known volume (e.g., 50 mL) of the aqueous sample into a separatory funnel.
-
First Extraction: Add a portion (e.g., 25 mL) of a suitable organic solvent like methyl-t-butyl ether (MTBE).[16][17]
-
Agitation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to fully separate.
-
Collection: Drain the lower (aqueous) layer back into a beaker and decant the upper (organic) layer into a collection flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of the organic solvent.[16]
-
Combine and Dry: Combine all organic extracts. Add anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the dried extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS analysis.
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A developed analytical method is incomplete without proper validation. Validation demonstrates that the procedure is suitable for its intended purpose.[24] Key validation parameters, as outlined by bodies like the International Conference on Harmonisation (ICH), should be assessed.[22][23]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The successful analysis of this compound hinges on the implementation of an effective sample preparation strategy. For high-throughput, sensitive, and environmentally conscious analysis, HS-SPME is often the method of choice due to its speed, automation compatibility, and solvent-free operation. When the absolute lowest detection limits are required, SBSE provides unparalleled enrichment capabilities. While classic LLE remains a viable option, its use should be considered in light of its higher solvent consumption and labor requirements. The protocols and principles detailed in this guide provide a robust foundation for developing and validating analytical methods for this important flavor compound, empowering researchers to generate data with the highest degree of confidence and scientific integrity.
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Barrow, S. L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]
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- 19. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
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- 23. fda.gov [fda.gov]
- 24. openknowledge.fao.org [openknowledge.fao.org]
Application Note: A Validated Method for the Quantification of 2,3-Dimethyl-5-isopropylpyrazine
Abstract
This document provides a comprehensive, validated method for the quantitative analysis of 2,3-Dimethyl-5-isopropylpyrazine, a key aroma compound found in various food products and used as a flavoring agent. The described methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for its high selectivity and sensitivity. This application note details the complete workflow, from sample preparation to method validation, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocol is designed for researchers, quality control analysts, and scientists in the food and beverage and pharmaceutical industries requiring a robust and reliable method for the quantification of this specific pyrazine.
Introduction
This compound is a substituted alkylpyrazine that contributes significantly to the characteristic nutty, roasted, and cocoa-like aromas of many thermally processed foods, such as coffee, beer, and baked goods.[1][2] Its potent sensory profile makes it a valuable compound in the flavor and fragrance industry.[3][4] The accurate and precise quantification of this compound is critical for quality control, ensuring product consistency, optimizing food processing conditions, and for research into the complex chemistry of flavor development.[5]
The volatile nature and often trace-level concentrations of this compound in complex food matrices necessitate a highly sensitive and selective analytical method.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice, offering superior chromatographic separation of volatile compounds and definitive identification and quantification through mass analysis.[7][8] This application note presents a detailed, step-by-step protocol for the quantification of this compound, complete with a full validation study to ensure the method's reliability, accuracy, and precision, adhering to globally recognized standards.[9][10]
Materials and Methods
Reagents and Standards
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): 2,3,5,6-Tetramethylpyrazine (≥99% purity)
-
Methanol (HPLC or GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate (ACS grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Autosampler
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
Rationale for Method Selection: Liquid-liquid extraction (LLE) is a robust and widely applicable technique for separating compounds based on their differential solubility in two immiscible liquids.[3][11] It is particularly effective for extracting semi-volatile flavor compounds like pyrazines from aqueous food samples.[12][13] Dichloromethane is an excellent solvent for this purpose due to its polarity and volatility. An internal standard is used to correct for variations in extraction efficiency and injection volume, improving the accuracy and precision of quantification.[14]
2.3.1. Standard Stock Solution Preparation
-
Accurately weigh approximately 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a stock solution of the internal standard (2,3,5,6-Tetramethylpyrazine) at a concentration of 1 mg/mL in methanol.
2.3.2. Calibration Standards
-
Perform serial dilutions of the this compound stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 0.1 µg/mL to 10 µg/mL.
-
Spike each calibration standard with the internal standard to achieve a consistent final concentration (e.g., 1 µg/mL).
2.3.3. Sample Preparation (Liquid-Liquid Extraction)
-
For liquid samples (e.g., filtered beer, coffee), place 5 mL of the sample into a 15 mL centrifuge tube.
-
Spike the sample with the internal standard to a final concentration of 1 µg/mL.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to ensure intimate contact between the two phases.
-
Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.
-
Carefully transfer the lower organic layer (dichloromethane) using a glass pipette to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a GC vial for analysis.
GC-MS Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization depending on the specific instrument and column used.
| Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min (hold 5 min) | The temperature program is designed to separate the analyte from other matrix components. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS. |
| Quantifier Ion | m/z 135 (for this compound) | A characteristic and abundant fragment ion. |
| Qualifier Ions | m/z 150, 107 | Used for confirmation of analyte identity. |
| Internal Standard Ion | m/z 136 (for 2,3,5,6-Tetramethylpyrazine) | The molecular ion of the internal standard. |
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a globally accepted framework for analytical method validation.[9][15]
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. This was confirmed by analyzing a blank matrix (e.g., deionized water) and a matrix sample spiked with the analyte and internal standard. The resulting chromatograms showed no significant interfering peaks at the retention times of the target compounds.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[16] A five-point calibration curve was constructed by plotting the peak area ratio (analyte/internal standard) versus the concentration of the analyte.
Table 1: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 0.1 | 15,500 | 151,000 | 0.103 |
| 0.5 | 76,200 | 150,500 | 0.506 |
| 1.0 | 153,000 | 151,200 | 1.012 |
| 5.0 | 765,000 | 151,800 | 5.039 |
| 10.0 | 1,520,000 | 150,900 | 10.073 |
The method demonstrated excellent linearity over the tested range, with a coefficient of determination (R²) consistently greater than 0.995.
Accuracy
Accuracy reflects the closeness of the test results to the true value.[17] It was determined by performing recovery studies on a blank matrix spiked with the analyte at three different concentration levels (low, medium, and high).
Table 2: Accuracy (Recovery) Data
| Spiked Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) |
|---|---|---|---|
| Low | 0.5 | 0.49 | 98.0 |
| Medium | 2.5 | 2.53 | 101.2 |
| High | 7.5 | 7.45 | 99.3 |
The mean percentage recovery was within the commonly accepted range of 90-110%, confirming the method's accuracy.
Precision
Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is expressed at two levels:
-
Repeatability (Intra-day precision): Analysis of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of six replicate samples on a different day by a different analyst.
Table 3: Precision Data (at 2.5 µg/mL)
| Precision Level | Mean Measured Conc. (µg/mL) | Standard Deviation | Relative Standard Deviation (RSD, %) |
|---|---|---|---|
| Repeatability (Day 1) | 2.51 | 0.04 | 1.59 |
| Intermediate (Day 2) | 2.49 | 0.05 | 2.01 |
The RSD for both repeatability and intermediate precision was well below the typical acceptance criterion of 5%, indicating high precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16] They were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
The calculated LOD was 0.03 µg/mL, and the LOQ was established at 0.1 µg/mL, which was the lowest point on the calibration curve.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] Minor changes were made to the GC flow rate (±0.1 mL/min) and the initial oven temperature (±2°C). The results of these tests did not show significant deviations from the nominal values, demonstrating the method's robustness for routine use.
Experimental Workflows
The diagrams below provide a visual representation of the key experimental and logical workflows.
Caption: Overall workflow for the quantification of this compound.
Caption: Logical relationship of the method validation experiments.
Conclusion
The GC-MS method detailed in this application note is a highly suitable and reliable approach for the quantification of this compound in various matrices. The comprehensive validation study confirms that the method's performance characteristics, including specificity, linearity, accuracy, precision, sensitivity, and robustness, meet the stringent requirements for analytical procedures as outlined by the ICH. This validated protocol is well-suited for routine quality control analysis in the food and flavor industries, as well as for academic research applications.
References
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Lab Manager. (2025, September 22). ICH and FDA Guidelines for Analytical Method Validation.
- Benchchem. Application Notes and Protocols for Pyrazine Quantification.
- ResearchGate. (2023, August 6). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- Wikipedia. Liquid–liquid extraction.
- PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- AIP Conference Proceedings. (2012, February 8). Analysis of flavor compounds by GC/MS after liquid-liquid extraction from fruit juices.
- ResearchGate. Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- R Discovery. (2023, January 18). Research progress in the use of liquid-liquid extraction for food flavour analysis.
- PubChem. This compound.
- The Good Scents Company. 2,3-dimethyl-5-isopropyl pyrazine.
- ChemicalBook. This compound CAS#: 40790-21-4.
- Data.gov. (2025, September 8). Compound 528109: this compound.
- The Good Scents Company. 2,3-dimethyl-5-propylpyrazine.
- Google Patents. CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- LCGC International. Sample Preparation for Food Contaminant Analysis.
- PubMed Central. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation.
- PubMed. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- Analytica Chimica Acta. vscht.cz.
- Benchchem. Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Improving the extraction efficiency of 2,3-Dimethyl-5-isopropylpyrazine from complex matrices
Welcome to the technical support center dedicated to enhancing the extraction efficiency of 2,3-Dimethyl-5-isopropylpyrazine from complex matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure robust and reproducible results in your analytical workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the extraction of this compound, providing concise and scientifically grounded answers.
Q1: What are the primary challenges in extracting this compound from complex matrices?
A1: The primary challenges stem from the volatile nature of this compound and the complexity of the sample matrix.[1] Key difficulties include:
-
Matrix Effects: Co-extracted components from the matrix can interfere with the analysis, leading to signal suppression or enhancement in techniques like GC-MS.[2][3] This can result in inaccurate quantification.
-
Low Recovery: The analyte may have strong interactions with the matrix, leading to incomplete extraction and low yields.[4]
-
Analyte Volatility: As a volatile organic compound (VOC), this compound can be lost during sample preparation and handling if not performed under controlled conditions.[5]
-
Thermal Degradation: Although pyrazines are generally thermally stable, prolonged exposure to high temperatures during extraction can potentially lead to degradation or the formation of artifacts.[6]
Q2: Which extraction technique is most suitable for this compound?
A2: The most suitable technique depends on the specific matrix, the required sensitivity, and the available instrumentation. Here's a comparative overview:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique that is highly effective for volatile compounds like pyrazines in both solid and liquid samples.[1][7] It is known for its simplicity, sensitivity, and ease of automation.
-
Simultaneous Distillation-Extraction (SDE): SDE is a powerful technique for isolating volatile compounds from complex matrices by combining distillation and solvent extraction.[8][9] It is particularly useful for obtaining essential oils and aromatic compounds from natural sources.[10]
-
Solvent Extraction (Liquid-Liquid Extraction): This traditional method is versatile but can be time-consuming and require significant amounts of organic solvents.[11] It is often used when larger sample volumes are necessary.
Q3: How do I choose the right SPME fiber for my analysis?
A3: The choice of SPME fiber coating is critical for achieving optimal extraction efficiency. The selection depends on the polarity and volatility of the target analyte. For pyrazines, which are semi-polar, a combination fiber is often the most effective. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently recommended as it provides a broad range of selectivity for volatile and semi-volatile compounds.[7][12]
Q4: What is the importance of using an internal standard?
A4: Using a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is crucial for accurate quantification. The internal standard is added to the sample at the beginning of the preparation process and experiences similar extraction efficiencies and matrix effects as the native analyte. By measuring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in sample recovery or signal suppression/enhancement.
Q5: How can I minimize matrix effects in my analysis?
A5: Minimizing matrix effects is essential for accurate quantification. Several strategies can be employed:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[13]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.[2]
-
Optimized Sample Cleanup: Techniques like solid-phase extraction (SPE) can be used to remove interfering compounds before analysis.
-
Appropriate Extraction Technique: Headspace techniques like HS-SPME inherently reduce matrix effects by analyzing the vapor phase above the sample.[14]
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Analyte Peak | 1. Inefficient Extraction: Suboptimal extraction parameters (time, temperature, solvent). | 1. Optimize Extraction Parameters: Systematically vary extraction time, temperature, and solvent/fiber type. For HS-SPME, ensure sufficient equilibration time for the analyte to partition into the headspace.[12] Increasing temperature can enhance volatility but must be balanced to avoid degradation. |
| 2. Analyte Loss During Sample Preparation: Volatilization of the analyte due to improper handling or storage. | 2. Minimize Analyte Loss: Keep samples sealed and cool until analysis. Use vials with septa to prevent loss during piercing. The high vapor pressure of pyrazines necessitates careful handling.[5] | |
| 3. Poor Desorption from SPME Fiber: Incomplete transfer of the analyte from the fiber to the GC inlet. | 3. Optimize Desorption: Increase the desorption time or temperature in the GC inlet. Ensure the fiber is fully inserted into the heated zone. | |
| 4. Matrix Sequestration: The analyte is strongly bound to matrix components (e.g., fats, proteins). | 4. Modify Sample Matrix: For high-fat matrices, consider a defatting step prior to extraction. For high-protein matrices, enzymatic digestion may be beneficial. Altering the sample pH can also change analyte-matrix interactions. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Active Sites in the GC System: Interaction of the analyte with active sites in the inlet liner or column. | 1. Deactivate the GC System: Use a deactivated inlet liner. Regularly condition the GC column according to the manufacturer's instructions. Peak tailing is often caused by polar analytes interacting with silanol groups.[14] |
| 2. Column Overload: Injecting too much analyte onto the column. | 2. Reduce Injection Volume/Concentration: Dilute the sample or use a smaller injection volume. Overloading saturates the stationary phase, leading to poor peak shape. | |
| 3. Inappropriate GC Column: The column stationary phase is not suitable for pyrazine analysis. | 3. Select an Appropriate Column: A mid-polar column (e.g., DB-5ms or equivalent) is generally suitable for pyrazine analysis.[15] | |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Sample Homogeneity: The analyte is not evenly distributed throughout the sample. | 1. Ensure Sample Homogenization: Thoroughly mix or blend the sample before taking an aliquot for extraction. |
| 2. Variable Extraction Conditions: Inconsistent timing, temperature, or agitation during extraction. | 2. Standardize Extraction Protocol: Use an autosampler for precise timing and consistent vial positioning. Ensure consistent agitation speed and temperature for all samples.[12] | |
| 3. SPME Fiber Variability: The fiber may be damaged or contaminated. | 3. Inspect and Condition SPME Fiber: Visually inspect the fiber for damage before each use. Condition the fiber according to the manufacturer's recommendations to remove contaminants. | |
| 4. Matrix Heterogeneity: Variations in the matrix composition between samples. | 4. Use an Internal Standard: A stable isotope-labeled internal standard is essential to correct for variations in extraction efficiency and matrix effects between samples. | |
| Interfering Peaks | 1. Co-eluting Matrix Components: Other compounds in the matrix have similar retention times to the analyte. | 1. Optimize GC Method: Adjust the GC oven temperature program to improve the separation of the analyte from interfering peaks. A slower temperature ramp can increase resolution. |
| 2. Contamination: Contamination from solvents, glassware, or the SPME fiber. | 2. Run Blanks and Clean Equipment: Regularly run solvent and method blanks to identify sources of contamination. Thoroughly clean all glassware. Condition the SPME fiber before use. | |
| 3. Formation of Artifacts: The extraction process itself may be creating interfering compounds. | 3. Use Milder Extraction Conditions: Reduce the extraction temperature or time to minimize the potential for chemical reactions to occur during sample preparation. |
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for the most common extraction techniques for this compound.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of volatile pyrazines from solid or liquid food matrices.[16]
1. Sample Preparation: a. Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial. b. For solid samples, add a specific volume of saturated NaCl solution to aid in the release of volatile compounds. c. Add a known amount of a suitable internal standard (e.g., deuterated this compound). d. Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
2. HS-SPME Procedure: a. Place the vial in an autosampler tray or a heating block with magnetic stirring. b. Equilibration: Incubate the sample at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with constant agitation to allow the volatile compounds to partition into the headspace.[12][17] c. Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature.[7]
3. GC-MS Analysis: a. Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption for a set time (e.g., 2-5 minutes). b. Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a temperature program that provides good separation of the target analyte from other volatile compounds.[15] c. Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Protocol 2: Simultaneous Distillation-Extraction (SDE)
This protocol is effective for isolating volatile compounds from complex liquid or solid matrices.[8][18]
1. Apparatus Setup: a. Assemble the SDE apparatus (e.g., Likens-Nickerson type) according to the manufacturer's instructions. b. Place a heating mantle under the sample flask and the solvent flask.
2. Sample and Solvent Preparation: a. In the sample flask, place a known amount of the homogenized sample (e.g., 50-100 g) and add distilled water to ensure proper boiling. b. Add a known amount of a suitable internal standard. c. In the solvent flask, add a suitable, low-boiling point, immiscible organic solvent (e.g., dichloromethane or diethyl ether).
3. SDE Procedure: a. Begin heating both the sample and solvent flasks simultaneously. b. The steam from the sample flask and the solvent vapor from the solvent flask will mix in the condenser. c. The condensed liquid will separate into an aqueous layer and a solvent layer, with the volatile compounds partitioned into the solvent. d. Continue the distillation-extraction for a defined period (e.g., 1-3 hours).[18]
4. Sample Recovery and Analysis: a. After the extraction is complete, allow the apparatus to cool. b. Carefully collect the organic solvent containing the extracted volatile compounds. c. Dry the solvent extract over anhydrous sodium sulfate to remove any residual water. d. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. e. Analyze the concentrated extract by GC-MS as described in Protocol 1.
IV. Visualizations
Workflow for Troubleshooting Low Recovery
Caption: A decision tree for troubleshooting low recovery in extraction.
HS-SPME Workflow
Caption: The sequential workflow for HS-SPME analysis.
V. References
-
Walsh Medical Media. (n.d.). Simultaneous Distillation Extraction: Modern Applications for Volatile Substance Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). SDE (Simultaneous Distillation Extraction). [Image]. Retrieved from [Link]
-
García-Esteban, M., et al. (2016). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. Journal of Chromatography B, 1022, 138-145. Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2020). On-Line Coupling of Simultaneous Distillation-Extraction Using the Likens-Nickerson Apparatus with Gas Chromatography. Analytical Chemistry, 92(1), 1228-1235. Retrieved from [Link]
-
Khan, M. A., et al. (2021). Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry. Heliyon, 7(2), e062 extraction. Retrieved from [Link]
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Pinto, J., et al. (2018). Simultaneous Distillation–Extraction of Essential Oils from Rosmarinus officinalis L. Applied Sciences, 8(11), 2175. Retrieved from [Link]
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Dai, A., et al. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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Lannes, S. C. S., et al. (2007). A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples. Journal of the Brazilian Chemical Society, 18(4), 811-817. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-isopropyl pyrazine. Retrieved from [Link]
-
Feng, X., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]
-
Khan, K., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(7), 1775-1784. Retrieved from [Link]
-
Jurić, A., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3986. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Retrieved from [Link]
-
Li, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 963. Retrieved from [Link]
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Oxford Academic. (n.d.). Removing Disturbing Matrix Constituents from Biota Extracts from Total Extraction and Silicone‐Based Passive Sampling. Retrieved from [Link]
-
Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]
-
Wang, S., et al. (2018). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 23(12), 3108. Retrieved from [Link]
-
Gosetti, F., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(19), 3539. Retrieved from [Link]
-
Phenomenex. (2023, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. Retrieved from [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved from [Link]
-
Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(29), 7856-7866. Retrieved from [Link]
-
Shimadzu. (2019). Matrix effect on pesticides in vegetables by GC-MS/MS analysis. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]
-
Arnhard, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 415. Retrieved from [Link]
-
Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer. Retrieved from
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-propylpyrazine. Retrieved from [Link]
-
Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. Retrieved from [Link]
-
de Oliveira, D. N., et al. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(11), 1301-1323. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-isobutyl pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazines in foods: An update. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). CN105237485A - Synthetic method for 2,3-dimethyl pyrazine. Retrieved from
-
The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
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- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. On-Line Coupling of Simultaneous Distillation-Extraction Using the Likens-Nickerson Apparatus with Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the GC-MS Analysis of Pyrazines
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine analysis. Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are crucial in the food, flavor, and pharmaceutical industries for their significant contribution to the aroma of cooked foods and as structural motifs in many pharmaceutical agents.[1] Their volatile nature and the existence of numerous positional isomers present unique analytical challenges.[1][2][3] This resource provides in-depth troubleshooting advice and validated protocols to ensure accurate and robust analysis.
Frequently Asked Questions (FAQs)
Q1: Why is GC-MS the preferred technique for pyrazine analysis?
A1: GC-MS is considered the gold standard for pyrazine analysis due to its exceptional ability to separate volatile and semi-volatile compounds in a complex mixture and provide definitive identification based on their mass spectra.[1] The gas chromatograph separates individual pyrazines based on their boiling points and affinity for the stationary phase, while the mass spectrometer provides a unique spectral "fingerprint" for each compound, allowing for both qualitative and quantitative analysis.[1]
Q2: What are the main challenges in analyzing pyrazines by GC-MS?
A2: The primary challenges include:
-
Sample Preparation: Efficiently extracting volatile and semi-volatile pyrazines from complex matrices without losing them.[4]
-
Isomer Differentiation: Many pyrazine isomers have nearly identical mass spectra, making their individual identification and quantification difficult without proper chromatographic separation and the use of retention indices.[2][3][5]
-
Matrix Effects: Components of the sample matrix can interfere with the analysis, leading to inaccurate quantification.[6][7]
-
Thermal Instability: Some pyrazines may degrade at high temperatures used in the GC injector or column.
Q3: What is the most common sample preparation technique for pyrazines?
A3: Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted and highly effective technique for the analysis of volatile and semi-volatile compounds like pyrazines.[4][8] It is a solvent-free, sensitive, and versatile method suitable for various complex matrices such as coffee, cocoa, and oils.[4][8]
Q4: How can I definitively identify pyrazine isomers?
A4: Due to the similarity in mass spectra among positional isomers, unambiguous identification relies on comparing the gas chromatographic retention indices (RIs) of the analytes with those of authentic standards analyzed under the same conditions.[2][3]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your GC-MS analysis of pyrazines, categorized by the analytical workflow stage.
Part 1: Sample Preparation
Q: I am seeing low or no recovery of pyrazines from my sample. What could be the cause?
A: Low recovery of pyrazines is often linked to suboptimal extraction conditions. The volatility of pyrazines means they can be easily lost during sample preparation.
Causality and Solution:
-
Inefficient Extraction Method: Techniques like steam distillation and solvent extraction can be labor-intensive and may lead to the loss of target compounds.[4] HS-SPME is generally a more straightforward and efficient method for volatile pyrazines.[4]
-
Incorrect SPME Fiber Choice: The type of SPME fiber is critical for effective extraction. For a broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its high extraction efficiency for these compounds.[8][9][10]
-
Suboptimal HS-SPME Parameters: Extraction temperature and time are crucial variables.[9][10]
-
Temperature: An equilibrium temperature between 40°C and 80°C is typically used.[1][8][11] Higher temperatures can increase the volatility of pyrazines, but excessive heat may degrade certain compounds or the sample matrix.
-
Time: An equilibration time of 10-40 minutes and an extraction time of 20-60 minutes are common starting points.[1][4][8][11] These times need to be optimized to ensure the analytes have reached equilibrium between the sample and the headspace.
-
-
Matrix Effects: The sample matrix can affect the release of pyrazines into the headspace. For example, adding a saturated NaCl solution to aqueous samples can "salt out" the volatile compounds, increasing their concentration in the headspace and improving extraction efficiency.[1]
Part 2: GC Separation
Q: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks). What is the problem?
A: Poor peak shape is a common chromatographic issue that can compromise resolution and quantification.
Causality and Solution:
-
Active Sites in the Inlet or Column: Pyrazines, being basic compounds, can interact with active sites (e.g., silanol groups) in the GC liner or the column itself, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, you may need to replace the liner or trim the first few centimeters of the column.[12]
-
-
Improper Injection Technique: A slow or inconsistent injection can lead to broad peaks.
-
Solution: Ensure a rapid and smooth injection, especially for manual injections. For autosamplers, optimize the injection speed.
-
-
Incompatible Solvent: Injecting a polar solvent like methanol onto a non-polar column can cause poor analyte focusing and result in split or broad peaks.
-
Solution: Whenever possible, dissolve your sample in a solvent that is compatible with the column's stationary phase.
-
Q: I cannot separate critical pyrazine isomers. How can I improve the resolution?
A: Co-elution of isomers is a significant challenge. Improving chromatographic resolution is key.
Causality and Solution:
-
Inappropriate GC Column: The choice of the GC column's stationary phase is critical for separating isomers.
-
Solution: A medium-polar capillary column (e.g., DB-624 or ZB-WAXplus) can provide better separation for pyrazine isomers compared to a non-polar column (e.g., DB-1 or ZB-5MS).[3]
-
-
Suboptimal Oven Temperature Program: A fast temperature ramp may not provide sufficient time for the column to separate closely eluting compounds.
-
Solution: Optimize the oven temperature program. A slower ramp rate (e.g., 2-5 °C/min) during the elution window of the target pyrazines can significantly improve resolution.[13]
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
Part 3: MS Detection and Quantification
Q: My quantitative results are inconsistent and not reproducible. What are the likely causes?
A: Inconsistent quantitative data can stem from various sources, from sample preparation to instrumental factors.
Causality and Solution:
-
Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of target analytes in the MS source, leading to inaccurate quantification.[6][7]
-
Solution: The use of an internal standard, preferably a stable isotope-labeled analog of the analyte (e.g., deuterated pyrazine), is highly recommended to compensate for matrix effects and variations in sample preparation and injection volume.[1][15][16] Matrix-matched calibration standards can also be used to mitigate this issue.[15]
-
-
Detector Saturation: If the concentration of a pyrazine is too high, the MS detector can become saturated, leading to a non-linear response and inaccurate quantification.
-
Improper MS Method Parameters: The choice of acquisition mode (Scan vs. Selected Ion Monitoring - SIM) can impact sensitivity and selectivity.
Detailed Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in Food Matrices
This protocol is suitable for the extraction and quantification of volatile pyrazines from solid and liquid food samples.[1][8]
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Homogenizer (for solid samples)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heating block or water bath with agitation
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Weigh 1-5 g of the homogenized solid sample (e.g., ground coffee, cocoa powder) or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[1][8][16]
-
For aqueous samples, add 1 g of NaCl to enhance the release of volatile compounds.[1]
-
Add a known amount of an appropriate internal standard solution (e.g., deuterated pyrazine).[1][16]
-
-
HS-SPME Extraction:
-
Immediately seal the vial after adding the sample and internal standard.
-
Place the vial in a heating block and equilibrate the sample at 60-80°C for 10-30 minutes with agitation.[1]
-
Expose the SPME fiber to the headspace of the vial for 20-40 minutes at the same temperature with continued agitation.[4][11]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for 2-5 minutes in splitless mode.[13]
-
GC Conditions (Example):
-
Column: DB-WAX or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Data Presentation
Table 1: Recommended HS-SPME Parameters for Pyrazine Analysis in Different Matrices
| Parameter | Coffee[1] | Cocoa[8][11] | Edible Oils[4][13] |
| SPME Fiber | DVB/CAR/PDMS | 75 µm CAR/PDMS | DVB/CAR/PDMS |
| Sample Amount | 3-5 g | 1-2 g | 50 mg |
| Equilibration Temp. | 60-80°C | 40°C | 80°C (pre-incubation) |
| Equilibration Time | 10-30 min | 40 min | N/A |
| Extraction Temp. | 60-80°C | 40°C | 50°C |
| Extraction Time | 20-30 min | 40 min | 50 min |
Visualizations
Troubleshooting Workflow for Pyrazine GC-MS Analysis
Caption: A logical workflow for troubleshooting common issues in GC-MS analysis of pyrazines.
Experimental Workflow for HS-SPME-GC-MS
Caption: Step-by-step experimental workflow for pyrazine analysis using HS-SPME-GC-MS.
References
- BenchChem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
- Lee, J., et al. (n.d.). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. ACS Publications.
- BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
- Attygalle, A. B., et al. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.
- MDPI. (2021, April 26). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF.
- PubMed. (2019, July 5). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS).
- ResearchGate. (n.d.). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
- Restek. (n.d.). Troubleshooting Guide.
- Attygalle, A. B., et al. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A.
- ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF.
- Creative Proteomics. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
- University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS.
- BenchChem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for 2,6-Dimethylpyrazine-d6 Analysis.
- BenchChem. (n.d.). A Comparative Guide to Inter-laboratory Pyrazine Quantification.
- Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
- VŠCHT Praha. (n.d.). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- SciELO Colombia. (n.d.). Reduction of matrix effects in pesticide residue analysis in food by programmable temperature vaporizer.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
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- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. web.vscht.cz [web.vscht.cz]
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- 9. researchgate.net [researchgate.net]
- 10. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 17. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
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Optimization of SPME parameters for 2,3-Dimethyl-5-isopropylpyrazine
An In-Depth Technical Guide to the Optimization of SPME Parameters for 2,3-Dimethyl-5-isopropylpyrazine Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Solid Phase Microextraction (SPME) for the analysis of this compound. As a key aroma and flavor compound found in various food products and a potential biomarker, its accurate quantification is critical. This document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and defensible analytical approach.
Core Principles: Understanding the SPME Equilibrium
Solid Phase Microextraction is a solvent-free, equilibrium-based sample preparation technique.[1] The amount of analyte extracted by the SPME fiber is dependent on the partitioning of the analyte between the sample matrix, the headspace above the sample, and the fiber's coating.[2] Optimizing an SPME method involves manipulating experimental parameters to favorably shift this equilibrium, maximizing the concentration of the target analyte—this compound—onto the fiber. The primary parameters to consider are fiber chemistry, extraction mode, temperature, time, agitation, and sample matrix modifications (e.g., pH, ionic strength).[3]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial stages of method development for this compound.
Q1: What is the most effective SPME fiber coating for analyzing this compound and other pyrazines?
A: For a broad range of volatile and semi-volatile compounds like pyrazines, a combination fiber such as 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.[4][5]
-
Expert Rationale: This fiber's effectiveness stems from its three-component composition. The DVB provides an affinity for aromatic compounds, the Carboxen (a carbon molecular sieve) effectively traps small, volatile molecules, and the PDMS extracts nonpolar compounds. This mixed-phase chemistry ensures maximum extraction efficiency for pyrazines, which possess moderate polarity and volatility.[4][5] Studies have consistently shown this fiber type to yield the highest extraction efficiency for pyrazines from various matrices compared to single-phase fibers.[4][5]
Q2: Should I use Headspace (HS) SPME or Direct Immersion (DI) SPME?
A: Headspace SPME (HS-SPME) is the preferred method.
-
Expert Rationale: this compound is a volatile compound, making it an ideal candidate for headspace analysis. More importantly, complex samples (e.g., food, biological fluids) contain non-volatile matrix components like proteins, fats, and carbohydrates that can irreversibly bind to the fiber coating, causing damage and creating interferences.[6] HS-SPME isolates the fiber from these components, protecting it, reducing matrix effects, and leading to a cleaner chromatogram.[7]
Q3: How does temperature influence the extraction efficiency?
A: Temperature has a dual effect on the extraction process.
-
Analyte Volatilization: Increasing the sample temperature increases the vapor pressure of this compound, accelerating its release from the matrix into the headspace.[8][9] This generally improves the rate of extraction.
-
Fiber Adsorption: The adsorption of analytes onto the SPME fiber is an exothermic process. Therefore, excessively high temperatures can decrease the fiber's partitioning coefficient, leading to lower analyte adsorption at equilibrium.[8]
-
Expert Rationale: The optimal temperature is a balance between these two opposing effects. A temperature that promotes efficient volatilization without significantly hindering adsorption must be empirically determined. For many pyrazines, this optimal range is often found between 50°C and 70°C.[8][10]
Q4: What is the purpose of adding salt to my sample?
A: Adding a neutral salt (e.g., NaCl, Na₂SO₄) can significantly enhance extraction efficiency, a phenomenon known as the "salting-out" effect.
-
Expert Rationale: By increasing the ionic strength of the aqueous sample matrix, salt reduces the solubility of moderately polar organic compounds like pyrazines.[8] This drives more analyte out of the liquid phase and into the headspace, making it more available for adsorption by the SPME fiber. The optimal amount must be determined, as excessive salt can sometimes hinder analyte diffusion.[8]
Troubleshooting Guide: From Low Signal to Poor Reproducibility
This section provides solutions to specific issues encountered during SPME analysis.
Problem: I am seeing a very low or no signal for this compound.
-
Possible Cause 1: Suboptimal Extraction Parameters.
-
Solution: The equilibrium between the sample, headspace, and fiber has not been optimized. Systematically evaluate your extraction time and temperature. An extraction time profile (e.g., analyzing samples at 10, 20, 40, and 60 minutes) will reveal if you are allowing enough time to reach equilibrium or a consistent pre-equilibrium state.[2][8] Similarly, test a range of temperatures (e.g., 40°C, 55°C, 70°C) to find the optimal balance for your specific matrix.[8][9]
-
-
Possible Cause 2: Inefficient Desorption in the GC Inlet.
-
Solution: The analyte is successfully extracted but not fully transferred to the GC column. Ensure your GC inlet temperature is high enough for rapid and complete desorption; a starting point of 250°C is common for DVB/CAR/PDMS fibers.[2] The desorption time is also critical; 4-5 minutes is typically sufficient.[8] To verify complete desorption, run a "fiber blank" immediately after a sample analysis. If the target analyte peak appears in the blank, your desorption is incomplete, and you should increase the temperature or time.[11]
-
-
Possible Cause 3: Matrix Suppression.
-
Solution: Other volatile compounds in your sample matrix may be competing with your target analyte for active sites on the fiber, reducing its extraction efficiency.[12] Consider diluting your sample or using the salting-out effect to your advantage. The use of an internal standard is crucial to correct for such matrix effects.[13]
-
Problem: My results have poor reproducibility (high Relative Standard Deviation).
-
Possible Cause 1: Inconsistent Extraction Time in Pre-Equilibrium.
-
Solution: SPME is most reproducible at equilibrium. However, to increase throughput, it is often performed under pre-equilibrium conditions where the amount of analyte extracted is highly dependent on time.[2] If operating in this region, the extraction time must be controlled with extreme precision for all samples and standards. Automation with an autosampler is the most reliable way to achieve this.[2]
-
-
Possible Cause 2: Sample-to-Sample Matrix Variation.
-
Solution: This is a very common issue in complex samples. The composition of the matrix can vary between samples, altering the extraction equilibrium.[7][12] The most effective way to compensate for this is to use a suitable internal standard (ISTD). An isotopically labeled analog of the analyte (e.g., d3-2,3-Dimethyl-5-isopropylpyrazine) is the gold standard, as it behaves nearly identically to the native analyte during extraction and analysis.[13]
-
-
Possible Cause 3: Fiber Degradation or "Carryover".
-
Solution: After many injections, the fiber coating can become contaminated or damaged.[11] Ensure the fiber is properly conditioned before its first use and is baked out between injections at a temperature slightly higher than the analysis desorption temperature to remove residual compounds. If reproducibility remains poor, inspect the fiber for physical damage and consider replacement.
-
Problem: My chromatographic peaks are broad or tailing.
-
Possible Cause 1: Slow Analyte Desorption.
-
Solution: A slow release of the analyte from the fiber into the GC inlet results in a broad injection band. Increase the inlet temperature to promote faster desorption.[6] Using a narrow-bore (e.g., 0.75 mm ID) inlet liner can also increase the linear velocity of the carrier gas, leading to a sharper injection band and better peak shape.[2]
-
-
Possible Cause 2: Improper GC Oven Conditions.
-
Solution: The initial GC oven temperature may be too high. For volatile compounds transferred via SPME, it is crucial to "refocus" them at the head of the GC column. Start with a low initial oven temperature (e.g., 40-50°C) and hold for 1-2 minutes before beginning the temperature ramp. This allows the analytes to condense in a tight band, resulting in sharp peaks.[2]
-
Experimental Protocols & Data
Optimized HS-SPME-GC-MS Protocol for this compound
This protocol provides a robust starting point. Note: Further optimization may be required depending on the specific sample matrix.
-
Sample Preparation:
-
Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.[8]
-
If the sample is aqueous, add a determined amount of NaCl (e.g., 0.75 g) to enhance the salting-out effect.[8]
-
Spike the sample with an appropriate internal standard.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Fiber Conditioning:
-
Prior to first use, condition the 50/30 µm DVB/CAR/PDMS fiber in the GC inlet at the manufacturer's recommended temperature (typically 270°C) for 30-60 minutes.[2]
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler tray or a heating block with agitation (e.g., 500 rpm).[2]
-
Equilibration: Incubate the sample at the optimized temperature (e.g., 60°C) for an optimized time (e.g., 15 minutes) to allow the sample and headspace to reach equilibrium.[8][10]
-
Extraction: Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 40 minutes) at the same temperature.[8]
-
-
Desorption and GC-MS Analysis:
-
Immediately transfer the fiber to the GC inlet, which is held at the desorption temperature (e.g., 250°C).[2]
-
Desorb for 5 minutes in splitless mode to ensure complete transfer of the analyte to the column.[6][8]
-
After desorption, retract the fiber and begin the GC-MS analysis.
-
Recommended GC Column: A mid-polarity column, such as a DB-WAX or ZB-WAX, provides good separation for pyrazines.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity, monitoring characteristic ions for this compound (e.g., m/z 150, 135).
-
Summary of Optimized SPME Parameters
| Parameter | Recommended Range/Type | Rationale | References |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Mixed-phase coating provides broad selectivity for pyrazines. | [4][5] |
| Extraction Mode | Headspace (HS) | Minimizes matrix interference and protects the fiber. | [7] |
| Sample Volume | 1-5 g in 20 mL vial | Ensures sufficient headspace volume for partitioning. | [8][14] |
| Ionic Strength Adj. | Add NaCl or Na₂SO₄ | "Salting-out" effect increases analyte volatility. | [8] |
| Equilibration Temp. | 50 - 70 °C | Balances analyte release from matrix and adsorption to fiber. | [8][10] |
| Equilibration Time | 10 - 20 min | Allows sample-headspace equilibrium to be reached. | [4][8] |
| Extraction Time | 30 - 60 min | Allows sufficient time for fiber-headspace partitioning. | [4][8] |
| Agitation | 250 - 750 rpm | Facilitates mass transfer and reduces equilibrium time. | [2] |
| Desorption Temp. | 240 - 270 °C | Ensures rapid and complete transfer of analyte to GC. | [2][11] |
| Desorption Time | 3 - 5 min | Ensures quantitative desorption without analyte degradation. | [8] |
Visualization of Workflows
General HS-SPME Workflow
Caption: HS-SPME workflow from sample preparation to analysis.
Troubleshooting Logic Diagram
Caption: Logic flow for troubleshooting common SPME issues.
References
-
Raziq, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2133-2141. [Link]
-
Raziq, A., et al. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). ResearchGate. [Link]
-
Hinshaw, J.V. (2004). Solid-Phase Microextraction (SPME): A Discussion. LCGC International. [Link]
-
Li, Y., et al. (2021). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Molecules, 26(21), 6436. [Link]
-
Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 943. [Link]
-
ResearchGate. (2021). The number of pyrazines that met the following conditions: (A) R² > 0.75; (B) 0.4 < β < 0.95, using solid phase microextraction (SPME). [Link]
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El Miri, F., et al. (2018). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences, 37, 01010. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Certified Laboratories. (2023). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. YouTube. [Link]
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Madron, A., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Chemistry, 11, 1331772. [Link]
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Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health. [Link]
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ResearchGate. (2020). Effect of extraction temperature on SPME efficiency. [Link]
-
ResearchGate. (2018). Advantages and disadvantages of SPME calibration methods. [Link]
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Koziel, J.A., et al. (2022). Modeling the effect of temperature on solid-phase microextraction of volatile organic compounds from air by polydimethylsiloxane coating using finite element analysis. Journal of Chromatography A, 1667, 462879. [Link]
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ResearchGate. (2022). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods. [Link]
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Li, H., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 329. [Link]
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Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. [Link]
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Rering, M., et al. (2021). Desorption Temperature, Solid-Phase Microextraction (SPME), and Natural Product Analyses, how Low Can we Go? Journal of Chemical Ecology, 47(3), 260-267. [Link]
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ResearchGate. (2019). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. [Link]
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Pop, A., et al. (2024). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. Molecules, 29(3), 561. [Link]
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Grandy, J.J., et al. (2016). Solid phase microextraction for quantitative analysis – Expectations beyond design? TrAC Trends in Analytical Chemistry, 85, 149-160. [Link]
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Wang, Y., et al. (2024). Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation. Food Science & Nutrition, 12(1), 564-579. [Link]
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Kallenbach, M., et al. (2018). HS-SPME-GC/MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Metabolites, 8(3), 49. [Link]
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The Good Scents Company. 2,5-dimethyl-3-isopropyl pyrazine. [Link]
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ResearchGate. (2023). Effect of temperature and extraction time on SPME extraction... [Link]
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ResearchGate. (2018). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. [Link]
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Lab Manager. (2018). The Challenges of Analyzing Flavors in Foods. [Link]
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De Jager, L.S., and R. B. D'Arcy. (2002). Headspace Solid-Phase Microextraction Method for the Study of the Volatility of Selected Flavor Compounds. Journal of Agricultural and Food Chemistry, 50(26), 7580-7585. [Link]
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Lozano, A., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3968. [Link]
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VŠCHT Praha. Solid phase microextraction (SPME). [Link]
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Li, H., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. National Institutes of Health. [Link]
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Silva, C.L., et al. (2024). Urinary Volatilomic Signatures for Non-Invasive Detection of Lung Cancer: A HS-SPME/GC-MS Proof-of-Concept Study. Metabolites, 14(1), 40. [Link]
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The Good Scents Company. 3,6-cocoa pyrazine 2,5-dimethyl-3-ethylpyrazine. [Link]
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Addressing matrix effects in the quantification of 2,3-Dimethyl-5-isopropylpyrazine
Welcome to the technical support center dedicated to addressing the challenges in the accurate quantification of 2,3-Dimethyl-5-isopropylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of matrix effects in their analytical experiments. The following information is structured in a question-and-answer format to directly address specific problems you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My quantitative results for this compound are inconsistent and show poor recovery. What could be the primary cause?
A1: Inconsistent results and poor recovery in the quantification of this compound are frequently attributable to matrix effects . Matrix effects are the alteration of an analyte's signal response—either suppression or enhancement—due to the co-eluting components of the sample matrix.[1][2] In complex samples such as food, beverages, or biological fluids, the matrix consists of all components other than the target analyte. These effects can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[3]
The primary causes of matrix effects in mass spectrometry-based methods (LC-MS and GC-MS) are:
-
In Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Ion Suppression: This is the most common matrix effect in LC-MS with electrospray ionization (ESI).[3][4] Co-eluting matrix components can compete with the analyte for ionization in the ESI source, reducing the number of analyte ions that reach the mass analyzer.[1][5] This can be due to competition for charge, changes in droplet surface tension, or co-precipitation of the analyte with non-volatile matrix components.[5]
-
Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1]
-
-
In Gas Chromatography-Mass Spectrometry (GC-MS):
-
Matrix-Induced Enhancement: A common phenomenon in GC-MS where non-volatile matrix components accumulate in the GC inlet.[4] These components can "protect" the analyte from thermal degradation or active sites in the inlet and column, leading to a higher than expected signal.
-
Signal Suppression: Can also occur in GC-MS, though less frequently than enhancement. This may be due to interactions between the analyte and active sites in the GC system that are not fully masked by the matrix.
-
To confirm if matrix effects are impacting your assay, a systematic evaluation is necessary.
Q2: How can I systematically assess the presence and magnitude of matrix effects in my analysis of this compound?
A2: A quantitative assessment of matrix effects is a critical component of method validation, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][6][7] The most widely accepted method is the post-extraction spike comparison . This involves comparing the signal response of the analyte in a pure solvent to the response of the analyte spiked into a blank matrix extract (a sample of the matrix that does not contain the analyte).
Here is a step-by-step protocol to quantify matrix effects:
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., a food homogenate or plasma sample known to be free of the analyte) and process it through your entire sample preparation procedure (extraction, cleanup, etc.). After the final step, spike the resulting extract with the same known concentration of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the known concentration of this compound before the sample preparation procedure. This set is used to determine the overall recovery of your method.
-
-
Analyze all three sets using your validated LC-MS/MS or GC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Interpreting the Results:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
A significant deviation from 100% (e.g., outside the range of 85-115%) indicates the presence of matrix effects that need to be addressed.
Below is a diagram illustrating the workflow for assessing matrix effects:
Caption: Workflow for the quantitative assessment of matrix effects.
Q3: I've confirmed significant matrix effects. What are the most effective strategies to mitigate them for this compound analysis?
A3: Mitigating matrix effects is crucial for achieving accurate and reliable quantification. The choice of strategy depends on the nature of the matrix, the analyte's properties, and the analytical platform. Here are three highly effective approaches:
1. Stable Isotope Dilution Analysis (SIDA)
This is often considered the "gold standard" for correcting matrix effects.[4] It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d3) to the sample at the very beginning of the sample preparation process.
-
Why it works: The stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same matrix effects (ion suppression or enhancement).[7] By measuring the ratio of the analyte to the SIL-IS, any signal variations caused by the matrix are effectively canceled out.
-
Protocol Overview:
-
Synthesize or purchase a suitable SIL-IS for this compound.
-
Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls before any extraction or cleanup steps.
-
Perform your sample preparation and analysis.
-
Quantify the analyte by creating a calibration curve based on the ratio of the analyte peak area to the SIL-IS peak area.
-
2. Matrix-Matched Calibration
This approach involves preparing calibration standards in a blank matrix that is identical to the samples being analyzed.[8]
-
Why it works: By preparing the calibrants in the matrix, they will experience the same matrix effects as the analyte in the unknown samples. This allows for a more accurate correlation between signal response and concentration.
-
Protocol Overview:
-
Obtain a blank matrix that is free of this compound.
-
Process the blank matrix using your sample preparation method.
-
Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the analyte.
-
Analyze the matrix-matched standards and your samples.
-
Construct the calibration curve using the matrix-matched standards to quantify the analyte in your samples.
-
Example Data: Comparison of Calibration Curves
| Concentration (ng/mL) | Response (Solvent) | Response (Matrix-Matched) |
| 1 | 15,000 | 9,500 |
| 5 | 78,000 | 48,000 |
| 10 | 160,000 | 98,000 |
| 50 | 810,000 | 495,000 |
| 100 | 1,650,000 | 1,010,000 |
In this example, the lower response in the matrix-matched curve clearly indicates ion suppression. Using a solvent-based curve would lead to a significant underestimation of the analyte concentration.
3. Optimized Sample Preparation
Improving the cleanup of your sample extract can significantly reduce or eliminate matrix components that cause interference.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation technique for food and agricultural samples.[9][10][11] It involves an extraction with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering matrix components.[12][13]
-
Solid-Phase Microextraction (SPME): Particularly useful for volatile compounds like pyrazines, headspace SPME (HS-SPME) allows for the extraction of the analyte from the sample's headspace without extracting non-volatile matrix components.[14][15][16]
-
Liquid-Liquid Extraction (LLE): A classic technique that can be optimized by choosing a solvent with high selectivity for this compound and low solubility for interfering matrix components.[14]
Workflow for a QuEChERS Protocol:
Caption: A typical QuEChERS workflow for sample preparation.
Q4: Which analytical technique, GC-MS or LC-MS/MS, is more susceptible to matrix effects for pyrazine analysis?
A4: Both GC-MS and LC-MS/MS are susceptible to matrix effects, but the nature and prevalence of these effects can differ.[4]
-
LC-MS/MS with ESI is generally considered more prone to ion suppression .[3] This is because the ionization process occurs in the liquid phase at atmospheric pressure, where co-eluting matrix components can readily interfere with the formation of charged analyte ions.[5]
-
GC-MS is more commonly associated with matrix-induced signal enhancement .[4] In this case, non-volatile matrix components can coat the GC inlet and column, preventing the thermal degradation of the analyte and leading to a stronger signal. However, ion suppression can also occur in GC-MS.
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on the specific application. GC-MS is often preferred for volatile and semi-volatile compounds like pyrazines and can provide excellent separation and sensitivity, especially when combined with sample preparation techniques like HS-SPME.[17][18][19] LC-MS/MS can also be a powerful tool, particularly for less volatile pyrazine derivatives or when analyzing complex biological fluids.[20][21]
Regardless of the technique chosen, a thorough evaluation and mitigation of matrix effects are essential for accurate quantification.
References
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Taylor & Francis. (2017). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
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ResearchGate. (n.d.). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry | Request PDF. Retrieved from [Link]
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Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105. Retrieved from [Link]
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Krynitsky, A. J., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 448-459. Retrieved from [Link]
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AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
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Pan, L., & Le, X. C. (2017). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 9(22), 1773-1776. Retrieved from [Link]
-
Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC Europe, 26(11), 626-633. Retrieved from [Link]
-
Granvogl, M., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6807-6814. Retrieved from [Link]
-
AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Matrix effects and application of matrix effect factor. Retrieved from [Link]
-
Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Retrieved from [Link]
-
AOAC International. (2012). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. Retrieved from [Link]
-
AOAC International. (n.d.). AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. Retrieved from [Link]
-
Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 747, 65-91. Retrieved from [Link]
-
AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]
-
Kotseridis, Y., et al. (1999). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. Journal of Chromatography A, 841(2), 229-237. Retrieved from [Link]
-
Majors, R. E. (2003). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 21(11), 1094-1103. Retrieved from [Link]
-
Phenomenex. (2025). QuEChERS Method for Sample Preparation. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]
-
ResearchGate. (n.d.). Response of each alkylpyrazine according to the extraction times. Retrieved from [Link]
-
OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation - Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC–MS) | Request PDF. Retrieved from [Link]
-
Xu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 443. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Quantitative determination of 2-methoxy-3-isobutypyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. Retrieved from [Link]
-
Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Retrieved from [Link]
-
GERSTEL. (2020). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Retrieved from [Link]
-
Ma, S., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2135-2143. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative matrix-matched calibration curves of 20 pesticides. Retrieved from [Link]
-
WUR eDepot. (2020). Comparison of volatile trapping techniques for the comprehensive analysis of food flavourings by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]
-
U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Retrieved from [Link]
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Stability of 2,3-Dimethyl-5-isopropylpyrazine under different storage conditions
Welcome to the technical support center for 2,3-Dimethyl-5-isopropylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a key organoleptic compound found in various natural products and is also synthesized for use as a flavoring agent.[1] Its stability is crucial for maintaining its desired properties and for the accuracy of experimental outcomes. Degradation of this pyrazine derivative can be influenced by several environmental factors, including temperature, light, and pH. Understanding these factors is essential for proper storage and handling.
This guide provides a structured approach to troubleshooting common stability-related problems, backed by scientific principles and practical advice.
Troubleshooting Guide: Visualizing the Path to Stability
When encountering unexpected results with this compound, it is important to systematically evaluate potential sources of degradation. The following flowchart provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for stability issues with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific questions you may have regarding the stability of this compound.
Storage Conditions
Q1: What are the ideal storage temperatures for this compound to ensure long-term stability?
Q2: My laboratory experienced a power outage, and the sample of this compound was at room temperature for an extended period. Is it still viable?
A2: The viability of the sample depends on the duration of the temperature excursion and the initial purity of the compound. For short durations (a few hours to a day), the degradation may be minimal. However, for longer periods, it is advisable to re-analyze the sample for purity before use. A temperature excursion for up to 20 days at 40°C can significantly reduce the shelf life of a product with an activation energy in the range of 26-30 kcal/mol.[2]
Q3: Should I be concerned about the photostability of this compound? How should I protect it from light?
A3: Yes, pyrazine and its derivatives can be susceptible to photodegradation. Abiotic degradation of alkylpyrazines can occur through this pathway.[3] It is crucial to store this compound in an amber vial or a light-blocking container to prevent exposure to UV and visible light, which can initiate degradation reactions.
Degradation Pathways and Products
Q4: What are the likely degradation pathways for this compound under typical laboratory conditions?
A4: The most probable degradation pathway involves the oxidation of the alkyl side chains (the dimethyl and isopropyl groups). This is a common degradation route for other alkyl-substituted pyrazines.[3] The initial step is likely the hydroxylation of one of the alkyl groups, followed by further oxidation to form carboxylic acids. The pyrazine ring itself is relatively stable but can be cleaved under more drastic conditions.
Caption: Potential degradation pathway of this compound.
Q5: I have observed some unexpected peaks in my GC-MS analysis of an older sample of this compound. What could these be?
A5: These new peaks are likely degradation products. Based on the expected degradation pathway, you may be observing hydroxylated derivatives of the parent compound or, if the sample has been exposed to more significant oxidative stress, pyrazine carboxylic acids. The metabolism of alkylpyrazines in biological systems has been shown to result in the formation of corresponding pyrazine carboxylic acids.[4][5] It is also possible to have isomers if the starting material was not completely pure.
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: While specific studies on the pH stability of this compound are not widely available, the stability of other nitrogen-containing heterocyclic compounds can be pH-dependent. At extreme pH values (highly acidic or alkaline), the pyrazine ring may become more susceptible to hydrolysis or other degradation reactions. For experiments in aqueous solutions, it is advisable to use a buffered system within a neutral pH range (e.g., pH 6-8) to minimize potential pH-mediated degradation, unless the experimental design requires otherwise.
Analytical Considerations
Q7: What analytical techniques are best suited for assessing the stability of this compound and detecting its degradation products?
A7: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
GC-MS is ideal for analyzing the volatile parent compound and less polar degradation products.[6]
-
HPLC is better suited for the separation and quantification of more polar, water-soluble metabolites, such as hydroxylated intermediates and pyrazine carboxylic acids.[3]
Q8: How can I set up a simple stability study for this compound in my lab?
A8: A basic stability study can be designed by exposing aliquots of the compound to different conditions and analyzing them over time.
Experimental Protocol: Basic Stability Assessment
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent.
-
Storage Conditions: Store the aliquots under different conditions:
-
Temperature: -20°C (control), 4°C, room temperature (e.g., 25°C), and an elevated temperature (e.g., 40°C).
-
Light Exposure: Store one set of aliquots at each temperature in the dark (wrapped in aluminum foil or in an amber vial) and another set exposed to ambient laboratory light.
-
-
Time Points: Analyze the samples at regular intervals (e.g., time 0, 1 week, 1 month, 3 months).
-
Analysis: Use a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of the parent compound and identify any new peaks corresponding to degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition to assess its stability.
This protocol can be visualized as follows:
Caption: Workflow for a basic stability study of this compound.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C for short-term; -20°C for long-term. | To minimize thermal degradation. |
| Light | Store in amber vials or protect from light. | To prevent photodegradation.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the neat compound. | To minimize oxidative degradation. |
| pH (in solution) | Maintain a neutral pH (6-8) using a buffer system for aqueous solutions. | To avoid acid- or base-catalyzed degradation. |
By following these guidelines and using the troubleshooting framework provided, you can ensure the stability of your this compound samples and the reliability of your experimental data.
References
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-propylpyrazine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-isopropyl pyrazine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Socarras, S., & Magari, R. T. (2009). Modeling the effects of storage temperature excursions on shelf life. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 221-226. [Link]
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-
MDPI. (n.d.). Special Issue : Development of Analytical Methods to Analyze Pesticide Residues. Retrieved from [Link]
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Rocío-Bautista, J., & Morales, J. C. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0. Food and Chemical Toxicology, 183, 114269.
- Lee, S., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology, 34(15), 3537-3544.
- Stadler, D., et al. (2019). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Molecular Nutrition & Food Research, 63(14), e1801340.
- Lang, R., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research, 63(14), e1801341.
- Niknam, M., & Fathollahi, M. (2025). Shelf Life Prediction of a Novel Liquid Fuel 2-Dimethylaminoethyl Azide (DMAZ). Propellants, Explosives, Pyrotechnics.
- Faria, M. A., et al. (2021). What would be representative temperatures for shelf-life studies with biopesticides in tropical countries?
- Dubey, S., et al. (n.d.). impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences.
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Wikipedia. (n.d.). Alkylpyrazine. Retrieved from [Link]
- Pfohl-Leszkowicz, A., et al. (2013). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 5(9), 1566-1593.
- El-Ghenymy, A., et al. (2015). Kinetics of tartrazine photodegradation by UV/H2O2 in aqueous solution. Journal of the Serbian Chemical Society, 80(9), 1171-1181.
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The Good Scents Company. (n.d.). 2,3-dimethyl-5-(2-propenyl)pyrazine. Retrieved from [Link]
- Azenha, M. A., et al. (2000). Photodegradation of atrazine and ametryn with visible light using water soluble porphyrins as sensitizers. Journal of Photochemistry and Photobiology A: Chemistry, 131(1-3), 155-161.
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- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Pyrazines
Welcome to the technical support center for pyrazine analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the sample preparation and analysis of pyrazines. As a Senior Application Scientist, I will provide field-proven insights and evidence-based solutions to help you overcome issues of low analyte recovery and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low recovery of my target pyrazines. What are the most common causes?
Low recovery of pyrazines is a frequent challenge, primarily stemming from their unique chemical properties and the complexity of sample matrices. The most common culprits include:
-
Volatility: Pyrazines are semi-volatile to volatile compounds, making them susceptible to loss during sample preparation steps that involve heat or vacuum, such as solvent evaporation.[1]
-
Suboptimal Extraction Parameters: The efficiency of extraction techniques like Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) is highly dependent on parameters such as temperature, time, pH, and the choice of solvent or fiber coating.[2][3][4]
-
Matrix Effects: Complex sample matrices, such as those found in food, beverages, and biological fluids, contain numerous endogenous components that can interfere with the extraction and detection of pyrazines.[5][6] This can lead to ion suppression or enhancement in mass spectrometry-based analyses.[6][7]
-
Analyte Adsorption: Pyrazines can adsorb to the surfaces of glassware, pipette tips, and sample containers, especially when dealing with trace-level concentrations.
-
Chemical Degradation: Although generally stable, some pyrazines may be susceptible to degradation under extreme pH or temperature conditions during sample processing.
Q2: How does the choice of extraction method impact pyrazine recovery?
The choice of extraction method is critical and should be tailored to the specific pyrazine, sample matrix, and analytical instrumentation. The two most common approaches are Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).
-
HS-SPME: This is a solvent-free and sensitive technique ideal for volatile and semi-volatile pyrazines in both liquid and solid samples.[8] The selection of the SPME fiber is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.[3][4][8] However, recovery can be affected by factors such as incubation temperature and time, extraction temperature and time, and matrix composition.[2][3][4]
-
LLE: This classical technique is effective for extracting a wide range of pyrazines, particularly from liquid samples. The choice of extraction solvent is paramount. Solvents like dichloromethane or diethyl ether are commonly used.[8] The efficiency of LLE can be influenced by the sample pH, solvent-to-sample ratio, and the number of extraction steps.[9][10]
Below is a workflow diagram illustrating the key decision points and steps in a typical pyrazine sample preparation workflow.
Caption: A generalized workflow for pyrazine sample preparation and analysis.
Troubleshooting Guides
Issue 1: Low Recovery with HS-SPME
Symptoms:
-
Low peak areas for target pyrazines.
-
Poor reproducibility between replicate extractions.
-
Failure to detect pyrazines at expected concentrations.
Troubleshooting Steps:
-
Optimize SPME Fiber Selection: The choice of fiber coating is critical for efficient trapping of pyrazines. For a broad range of pyrazines, a triphasic fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point.[3][4][8] If you are targeting a specific class of pyrazines, consult the literature for the most suitable fiber.
-
Systematically Optimize Extraction Parameters: The following parameters have a significant impact on HS-SPME efficiency and should be optimized for your specific application:
-
Incubation/Equilibration Temperature and Time: This step allows for the partitioning of volatile pyrazines from the sample matrix into the headspace. Typical conditions range from 60-80°C for 10-30 minutes.[8]
-
Extraction Temperature and Time: This determines the efficiency of analyte adsorption onto the SPME fiber. Optimal temperatures are often between 40-65°C, with extraction times ranging from 20-60 minutes.[2][8] Reaching equilibrium is crucial for good repeatability.[2]
-
-
Evaluate Matrix Modification:
-
Addition of Salt: Increasing the ionic strength of the sample by adding salts like NaCl can enhance the release of volatile compounds from the matrix into the headspace, a phenomenon known as the "salting-out" effect.[4]
-
pH Adjustment: The pH of the sample can influence the volatility of certain pyrazines. Experiment with adjusting the pH of your sample to optimize the recovery of your target analytes.
-
Experimental Protocol: Optimization of HS-SPME Parameters
This protocol outlines a systematic approach to optimizing HS-SPME conditions for pyrazine analysis.
-
Prepare a Spiked Sample: Use a representative blank matrix and spike it with a known concentration of your target pyrazines.
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Incubation Temperature: While keeping other parameters constant (e.g., 15 min incubation time, 50°C extraction temperature, 30 min extraction time), test a range of incubation temperatures (e.g., 40, 50, 60, 70, 80°C).
-
Incubation Time: Using the optimal incubation temperature, test a range of incubation times (e.g., 10, 20, 30, 40, 50 min).
-
Extraction Temperature: With the optimized incubation conditions, test a range of extraction temperatures (e.g., 30, 40, 50, 60, 70°C).
-
Extraction Time: Finally, at the optimized incubation and extraction temperatures, test a range of extraction times (e.g., 20, 30, 40, 50, 60 min).
-
-
Analyze and Compare: Analyze the extracts by GC-MS and compare the peak areas of the target pyrazines to determine the optimal conditions.
| Parameter | Range Tested | Optimal Condition (Example) |
| Incubation Temperature | 40 - 80°C | 60°C |
| Incubation Time | 10 - 50 min | 20 min |
| Extraction Temperature | 30 - 70°C | 50°C |
| Extraction Time | 20 - 60 min | 40 min |
Issue 2: Analyte Loss During Solvent Evaporation
Symptoms:
-
Significantly lower recovery after concentrating the sample extract.
-
Inconsistent results, especially for more volatile pyrazines.
Troubleshooting Steps:
-
Gentle Evaporation Conditions: Avoid aggressive evaporation techniques. Use a gentle stream of nitrogen at a slightly elevated temperature (e.g., 30-40°C). High temperatures can lead to the loss of volatile pyrazines.[1]
-
Use a Keeper Solvent: Add a small amount of a high-boiling, non-volatile solvent (a "keeper") to the extract before evaporation. This helps to minimize the loss of more volatile analytes as the primary solvent evaporates.
-
Avoid Evaporation to Complete Dryness: Evaporating the sample to complete dryness can result in the irreversible adsorption of analytes to the vial surface. Stop the evaporation process when a small volume of solvent remains.
-
Consider Alternative Concentration Methods: If analyte loss remains an issue, explore alternative concentration techniques that do not involve heat, such as freeze-drying (lyophilization), if compatible with your sample and analytes.
Issue 3: Poor Peak Shape and Low Sensitivity in GC-MS Analysis
Symptoms:
-
Tailing or fronting peaks for pyrazine analytes.
-
Low signal-to-noise ratio, making quantification difficult.
Troubleshooting Steps:
-
GC Inlet Maintenance: Ensure your GC inlet liner is clean and consider using a deactivated liner to minimize active sites that can cause analyte adsorption and peak tailing.
-
Optimize GC Conditions: Review and optimize your GC oven temperature program to ensure adequate separation of pyrazines from matrix components and from each other.[11] The use of retention indices on different stationary phases can aid in the unambiguous identification of alkylpyrazine isomers.[12]
-
Consider Derivatization: For pyrazines with active hydrogen atoms (e.g., hydroxyl or amino groups), derivatization can improve volatility, thermal stability, and chromatographic peak shape.[13] Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) group.[13]
Experimental Protocol: Silylation of Pyrazines for GC-MS Analysis
This protocol provides a general procedure for the silylation of pyrazines.
-
Reagent Selection: Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of the silylating reagent and 50-100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
-
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mag.go.cr [mag.go.cr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fate of pyrazines in the flavored liquids of e-cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Minimizing degradation of 2,3-Dimethyl-5-isopropylpyrazine during thermal analysis
Welcome to the technical support center for the thermal analysis of 2,3-Dimethyl-5-isopropylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this volatile and thermally sensitive compound. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies. Our goal is to empower you to generate high-quality, reproducible data by understanding the "why" behind each experimental parameter.
Introduction: The Challenge of Analyzing a Volatile Pyrazine
This compound is a key aroma compound found in various food products and is also of interest in pharmaceutical applications. Its high volatility, characterized by a boiling point of approximately 206-207°C and a noticeable vapor pressure at room temperature, presents significant challenges during thermal analysis.[1] The primary hurdles are twofold: preventing premature sample loss through evaporation, which can be mistaken for decomposition, and accurately capturing thermal events like melting and decomposition without interference from volatilization. This guide will provide the expertise to overcome these challenges using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Understanding the Degradation Landscape
The thermal degradation of alkylpyrazines is influenced by factors such as temperature, time, and the chemical environment.[2][3] For this compound, degradation pathways can involve side-chain oxidation, ring opening, or fragmentation. Distinguishing true thermal decomposition from simple evaporation is the cornerstone of accurate analysis.
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Figure 1: Differentiating physical and chemical changes during thermal analysis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the thermal analysis of this compound, providing step-by-step solutions grounded in scientific principles.
Issue 1: Premature Mass Loss in TGA, Obscuring Decomposition
Symptom: You observe a significant mass loss in your TGA curve starting at a low temperature, well below the expected decomposition point. The mass loss is gradual and continuous, making it difficult to identify a distinct onset of decomposition.
Root Cause: This is a classic sign of sample evaporation rather than thermal degradation.[4] The high volatility of this compound leads to its vaporization as the temperature increases, which the TGA registers as mass loss.
Solution Protocol:
-
Sample Encapsulation Strategy:
-
Initial Step: Instead of an open pan, use a crucible with a lid that has a small, laser-drilled pinhole.[4] This creates a quasi-equilibrium environment inside the crucible, suppressing the rate of evaporation by increasing the partial pressure of the analyte above the sample.[4]
-
Advanced Step (for DSC): Utilize hermetically sealed pans.[5][6] These pans are designed to contain volatile liquids and prevent their escape, ensuring that the measured heat flow corresponds to thermal transitions within the sample rather than the heat of vaporization.[7][8]
-
-
Optimize Heating Rate:
-
A faster heating rate (e.g., 20°C/min or higher) can sometimes help "outrun" the evaporation process, allowing the sample to reach its decomposition temperature before it has fully vaporized.[9][10] However, this can also reduce the resolution of thermal events.[11]
-
Conversely, a very slow heating rate (e.g., 5-10°C/min) may exacerbate evaporation.[12] Experiment with different rates to find the optimal balance for your specific instrument and sample size.
-
-
Purge Gas Management:
-
While an inert purge gas (like nitrogen) is essential to prevent oxidation, a high flow rate can accelerate evaporation by continuously sweeping away the vapor above the sample.[13][14]
-
Action: Reduce the purge gas flow rate (e.g., to 20-30 mL/min). This helps maintain a localized, vapor-rich atmosphere around the sample, slowing down evaporation.[4]
-
Issue 2: Unstable or Drifting Baseline in DSC
Symptom: Your DSC baseline is not flat, showing a continuous drift or "ski-slope" effect, making it difficult to accurately determine glass transitions or melting points.
Root Cause: This is often caused by the heat of vaporization of the volatile sample when using non-hermetic or improperly sealed pans.[7] As the sample evaporates, it creates an endothermic effect that is superimposed on the baseline.
Solution Protocol:
-
Mandatory Use of Hermetic Pans:
-
Reference Pan Matching:
-
The reference pan must be of the exact same type (and preferably mass) as the sample pan.[6] An empty, hermetically sealed pan should be used as the reference to ensure that any instrumental artifacts are properly subtracted.
-
-
Sample Mass Optimization:
-
Use a small sample mass, typically in the range of 2-6 mg.[6] Larger sample masses can generate higher internal pressures upon heating, potentially leading to pan deformation or rupture, which will severely impact the baseline.
-
| Parameter | Standard Setting | Optimized for Volatiles | Rationale |
| Sample Pan | Open/Crimped Aluminum | Hermetically Sealed | Prevents sample loss due to evaporation and contains volatiles.[7][8] |
| Heating Rate | 10 °C/min | 10-20 °C/min | Balances the need to reach decomposition before complete evaporation with maintaining data resolution.[9][16] |
| Sample Mass | 5-10 mg | 2-6 mg | Minimizes internal pressure buildup in sealed pans and reduces thermal gradients.[6] |
| Purge Gas Flow | 50 mL/min | 20-30 mL/min | Reduces the rate of evaporation by decreasing the removal of vapor from the sample's vicinity.[4] |
| Table 1: Recommended Instrumental Parameter Adjustments for Thermal Analysis of this compound. |
Advanced Analysis: Accelerating Rate Calorimetry (ARC)
For a comprehensive understanding of thermal hazards and runaway reaction potential, Accelerating Rate Calorimetry (ARC) is the gold standard.[17][18] ARC operates under adiabatic conditions, meaning that any heat generated by the sample's decomposition is contained, causing the sample's temperature to rise and the reaction to accelerate.[18]
Experimental Workflow for ARC:
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Figure 2: Workflow for Accelerating Rate Calorimetry (ARC) analysis.
Key Data from ARC:
-
Onset Temperature of Self-Heating: The temperature at which the sample begins to self-heat under adiabatic conditions.
-
Temperature and Pressure Rise Rates: Provides critical data for reaction kinetics and safety assessments.[18]
-
Time to Maximum Rate: A key parameter for evaluating the severity of a thermal runaway event.
Frequently Asked Questions (FAQs)
Q1: My TGA and DSC results for the same batch of this compound are inconsistent. Why?
A: This is likely due to differences in sample preparation and atmospheric control between the two instruments. TGA is more susceptible to evaporation due to its design. Ensure you are using hermetically sealed pans for DSC and a lidded crucible for TGA to minimize volatility effects and improve consistency.
Q2: Can I use a higher sample mass in TGA to get a stronger signal for decomposition?
A: While tempting, using a larger sample mass (e.g., >10 mg) can introduce thermal gradients, where the center of the sample is at a different temperature than the surface.[11] This can smear out thermal events and lead to inaccurate onset temperature measurements. It is better to use a smaller, more representative sample.[19]
Q3: What is the purpose of the "seek" step in the ARC "Heat-Wait-Seek" cycle?
A: The "seek" step is the detection phase. The instrument holds the temperature constant and monitors for any self-heating from the sample.[20] If the rate of temperature rise exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument concludes that an exothermic reaction has begun and switches to adiabatic mode to track the runaway reaction.[17]
Q4: How does an inert atmosphere like nitrogen prevent degradation?
A: An inert atmosphere, such as nitrogen or argon, displaces oxygen from the sample environment.[13][14] This prevents oxidative degradation, which is a common decomposition pathway for many organic molecules at elevated temperatures. By using an inert purge gas, you ensure that the observed thermal events are due to inherent thermal instability rather than reaction with air.[13]
Q5: I see an endothermic peak in my DSC curve before the main decomposition exotherm. What is it?
A: This initial endothermic peak is most likely the boiling of the this compound inside the hermetically sealed pan.[21][22] Even in a sealed pan, the liquid will boil, creating an endotherm and increasing the internal pressure. This is a distinct event from the subsequent exothermic decomposition. Using a pan with a pinhole can be used to specifically measure the boiling point.[5][22]
References
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Determining Volatile Organic Compounds by Differential Scanning Calorimetry. TA Instruments. Available from: [Link]
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Guide for Choosing DSC pans, TN-18. TA Instruments. Available from: [Link]
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Sample Preparation – DSC. Polymer Chemistry Characterization Lab. Available from: [Link]
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Determining volatile organic carbon by Differential scanning calorimetry, ta250. TA Instruments. Available from: [Link]
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Selecting a Sample Pan. Index of /. Available from: [Link]
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DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. Available from: [Link]
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How do I select the right sample pans for DSC and TGA testing?. Better Ceramic CO. Available from: [Link]
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(A) Thermogravimetric analysis of Fe(pyrazine)Pt(CN) 4 Á2H 2 O... ResearchGate. Available from: [Link]
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Thermal Analysis in Practice Tips and Hints. Available from: [Link]
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Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL) | Ayudha | Jurnal Kimia Sains dan Aplikasi. undip e-journal system. Available from: [Link]
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Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available from: [Link]
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Structural Diversity and Concentration Dependence of Pyrazine Formation: Exogenous Amino Substrates and Reaction Parameters during Thermal Processing of L-alanyl-L-glutamine Amadori Compound | Request PDF. ResearchGate. Available from: [Link]
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Sample Preparation in Thermal Analysis. METTLER TOLEDO. Available from: [Link]
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Investigation of the Evaporation Rate of Water from Colloidal Unimolecular Polymer (CUP) Systems by Isothermal TGA. MDPI. Available from: [Link]
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Effect of Heating Rate on the Pyrolysis Behavior and Kinetics of Coconut Residue and Activated Carbon: A Comparative Study. MDPI. Available from: [Link]
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Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. PMC - NIH. Available from: [Link]
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SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available from: [Link]
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The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results. Available from: [Link]
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Influence of Operating Conditions on the Thermal Behavior and Kinetics of Pine Wood Particles Using Thermogravimetric Analysis. MDPI. Available from: [Link]
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Thermogravimetric analysis (TGA) for water evaporation, thermal degradation, and char yield in different samples. ResearchGate. Available from: [Link]
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An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. Available from: [Link]
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Differential scanning calorimetry. Wikipedia. Available from: [Link]
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Fundamentals of Purge and Trap. Available from: [Link]
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EFFECT OF DIFFERENT HEATING RATE ON THE THERMAL DECOMPOSITION OF VANILLIN IN AN OPEN REACTION VESSEL. IJRAR.org. Available from: [Link]
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Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. Available from: [Link]
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Using Purge Gas When Thermal Testing. TotalTemp Technologies. Available from: [Link]
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Purge and Trap Overview | Teledyne LABS. Teledyne LABS. Available from: [Link]
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How TGA curve influence by heating rate, sample weight and purging gas etc English. Available from: [Link]
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What are the characteristics of liquid evaporation on a TGA/DTG curve?. ResearchGate. Available from: [Link]
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Accelerating Rate Calorimeter (ARC). NETZSCH Analyzing & Testing. Available from: [Link]
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Accelerating Rate Calorimetry. Paralab. Available from: [Link]
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An abnormal temperature dependence of alkylpyrazines' retention in reversed-phase liquid chromatography. PubMed. Available from: [Link]
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Note 9: Methodologies For the Quantification Of Purge and Trap Thermal Desorption and Direct Thermal Desorption Analyses. Scientific Instrument Services. Available from: [Link]
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Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry. PubMed. Available from: [Link]
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Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. ResearchGate. Available from: [Link]
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Kinetic Analysis Of TGA Measurements When Evaporation Is A Degradation Process In PCM. ISES Conference Proceedings Database. Available from: [Link]
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Differential Scanning Calorimetry (DSC) Services. Covalent Metrology. Available from: [Link]
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Purge and Trap/GC/MS analysis of volatile organic compounds: Advances in sample throughput. ResearchGate. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4. The Good Scents Company. Available from: [Link]
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Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards. PubMed. Available from: [Link]
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2,3-dimethyl-5-propylpyrazine, 32262-98-9. The Good Scents Company. Available from: [Link]
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Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI. Available from: [Link]
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Enhancing the sensitivity of detection for trace levels of 2,3-Dimethyl-5-isopropylpyrazine
A Deep Dive into the Sensitive Detection of Trace 2,3-Dimethyl-5-isopropylpyrazine
Welcome to the technical support center dedicated to the nuanced and critical task of detecting trace levels of this compound. This heterocyclic nitrogen-containing compound is a key aroma constituent in a variety of food products, contributing desirable nutty and roasted notes. Its presence, even at minute concentrations, can significantly impact flavor profiles, making its accurate quantification essential for quality control and product development.
This guide is designed for researchers, scientists, and professionals in the food and beverage and pharmaceutical industries. It provides in-depth, field-proven insights into overcoming the challenges associated with the analysis of this volatile compound. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting trace levels of this compound?
A1: The main challenges stem from its high volatility and typically low concentration in complex sample matrices. This can lead to sample loss during preparation, low signal-to-noise ratios, and interference from other matrix components. Overcoming these hurdles requires highly efficient extraction and concentration techniques coupled with sensitive analytical instrumentation.
Q2: Which analytical technique is most suitable for the analysis of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and effective technique for the characterization of alkylpyrazines like this compound.[1] For enhanced sensitivity, especially in complex liquid matrices, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is also a powerful option.[2][3]
Q3: Is derivatization necessary to improve the detection of this compound?
A3: Generally, derivatization is not a common strategy for enhancing the detection of volatile pyrazines. Techniques like silylation, acylation, or alkylation are typically employed for non-volatile compounds to increase their volatility and thermal stability for GC analysis.[4][5] For this compound, optimizing sample preparation and instrument parameters is a more direct and effective approach to enhance sensitivity.
Q4: What is Headspace Solid-Phase Microextraction (HS-SPME), and why is it recommended for this analysis?
A4: HS-SPME is a solvent-free sample preparation technique that is highly sensitive and versatile for analyzing volatile and semi-volatile compounds.[6] It involves exposing a coated fiber to the headspace above a sample, where volatile analytes like this compound partition onto the fiber. The fiber is then directly desorbed into the GC inlet, providing a concentrated injection of the analytes. This method is ideal for minimizing sample handling and reducing matrix interferences.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Signal for this compound | Inefficient extraction from the sample matrix. | Optimize HS-SPME parameters: Increase extraction temperature and time to facilitate the release of the analyte from the matrix into the headspace. The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength, "salting out" the analyte and increasing its volatility.[6][7] |
| Inappropriate SPME fiber selection. | For a broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its mixed polarity.[6][8] Ensure the fiber is not damaged or past its lifespan. | |
| Insufficient desorption of the analyte in the GC inlet. | Increase the desorption temperature and time in the GC inlet to ensure complete transfer of the analyte from the SPME fiber to the column. Consult the fiber manufacturer's guidelines for the maximum recommended temperature to avoid fiber degradation.[9] | |
| Poor Peak Shape (Fronting or Tailing) | Column overload. | Reduce the amount of analyte reaching the column. This can be achieved by diluting the sample, reducing the SPME extraction time, or increasing the split ratio in the GC inlet.[10] |
| Active sites in the GC system (inlet liner, column). | Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Active sites can cause polar or reactive compounds to tail. If tailing persists, trimming a small portion (e.g., 10-15 cm) from the front of the column can remove accumulated non-volatile residues.[11] | |
| Inappropriate GC oven temperature program. | Ensure the initial oven temperature is low enough to focus the analytes at the head of the column. A rapid initial ramp rate can also lead to peak broadening. | |
| High Background Noise or Interfering Peaks | Contamination from the sample matrix. | Optimize sample preparation to minimize the extraction of interfering compounds. For complex matrices, consider using matrix-matched calibration standards to compensate for matrix effects.[12] |
| Carryover from previous injections. | Implement a thorough bake-out of the SPME fiber and GC column between runs. Ensure the desorption parameters are sufficient to clean the fiber completely. Running a blank analysis after a high-concentration sample can confirm if carryover is an issue.[9] | |
| Contaminated carrier gas or gas lines. | Use high-purity carrier gas and ensure all gas lines and traps are clean. Contaminants in the gas supply can lead to a consistently high baseline and extraneous peaks.[13] | |
| Poor Reproducibility (High %RSD) | Inconsistent sample volume or matrix composition. | Ensure precise and consistent sample preparation. Use an internal standard (preferably a stable isotope-labeled version of the analyte) to correct for variations in sample volume and extraction efficiency. |
| Fluctuations in extraction conditions. | Maintain consistent HS-SPME parameters (temperature, time, agitation). An autosampler will provide better reproducibility than manual injections.[7] | |
| Inconsistent SPME fiber positioning in the headspace. | Use an autosampler for precise and repeatable fiber placement. If performing manual injections, ensure the fiber is consistently exposed to the same depth in the vial's headspace. |
Experimental Protocols
Protocol 1: High-Sensitivity Analysis of this compound using HS-SPME-GC-MS
This protocol is designed for the extraction and quantification of volatile this compound from solid and liquid samples.
1. Sample Preparation:
-
Weigh 1-5 grams of the homogenized solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.
-
For aqueous samples, add a sufficient amount of sodium chloride (NaCl) to saturate the solution. This increases the vapor pressure of the analyte.[6]
-
Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog).
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Pre-incubation: Incubate the sealed vial at 60-80°C for 15-20 minutes with agitation to allow the sample to equilibrate.[14]
-
Extraction: Expose the SPME fiber to the headspace of the vial at the same temperature for 30-50 minutes with continued agitation.[7][14]
3. GC-MS Analysis:
-
Inlet: Splitless mode, 250°C.
-
Desorption Time: 2-5 minutes.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5-10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound and the internal standard. A full scan can be used for initial identification.
-
4. Data Analysis:
-
Quantify this compound using the ratio of its peak area to that of the internal standard against a calibration curve prepared in a similar matrix.
Diagram of the HS-SPME-GC-MS Workflow:
Caption: HS-SPME-GC-MS workflow for trace pyrazine analysis.
Protocol 2: Ultrasensitive Quantification using UPLC-MS/MS
This protocol is suitable for liquid samples and offers excellent selectivity and sensitivity.
1. Sample Preparation:
-
For liquid samples like beverages, a simple dilution with the initial mobile phase may be sufficient.
-
For more complex liquid matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Spike the sample with a known amount of an internal standard.
-
Filter the final extract through a 0.22 µm filter before analysis.
2. UPLC-MS/MS System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.[2]
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion and at least two product ions for this compound and the internal standard. The most intense transition is used for quantification, and the second for confirmation.[2]
-
3. Optimization and Validation:
-
A critical step for achieving optimal sensitivity is the optimization of MS parameters, including cone voltage and collision energy, for each pyrazine.[2]
-
Method validation should be performed to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, following established guidelines.
Diagram of the UPLC-MS/MS Analytical Logic:
Caption: UPLC-MS/MS logic for selective and sensitive quantification.
Mitigating Matrix Effects
Matrix effects can significantly impact the accuracy of trace-level analysis. They occur when components of the sample matrix co-elute with the analyte and either enhance or suppress its ionization in the mass spectrometer source.[12]
Strategies to Minimize Matrix Effects:
-
Effective Sample Cleanup: Utilize SPE or LLE to remove interfering matrix components before analysis.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to compensate for any signal enhancement or suppression caused by the matrix.[12]
-
Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects. A stable isotope-labeled analog of the analyte will behave almost identically during sample preparation and analysis, and any matrix effects will affect both the analyte and the internal standard similarly.
By implementing these optimized protocols and troubleshooting strategies, researchers can significantly enhance the sensitivity and reliability of their methods for detecting trace levels of this compound, leading to more accurate flavor profiling and improved quality control.
References
-
Yuan, F., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 443. [Link]
-
Jia, C., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Molecules, 26(9), 2533. [Link]
-
Khan, M. A., et al. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Journal of Food Science, 84(8), 2096-2104. [Link]
-
Belhassan, T., et al. (2023). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences, 364, 02006. [Link]
-
Khan, M. A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2096-2104. [Link]
-
Yuan, F., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 443. [Link]
-
Pott, D. M., et al. (2023). Profiling Volatile Compounds in Blackcurrant Fruit using Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. JoVE (Journal of Visualized Experiments), (193), e62421. [Link]
-
Hill, A. R. C., & Reynolds, S. L. (2002). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. Analyst, 127(9), 1192-1199. [Link]
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Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]
-
ResearchGate. (n.d.). Derivatization of the pyrazine 2a. [Link]
-
ResearchGate. (n.d.). Analytical methods for pyrazine detection. [Link]
-
Yuan, F., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 443. [Link]
-
Pascal-Lorber, S., & Laurent, F. (2011). Origin and Incidence of 2-Methoxy-3,5-dimethylpyrazine, a Compound with a "Fungal" and "Corky" Aroma Found in Cork Stoppers and Oak Chips in Contact with Wines. Journal of Agricultural and Food Chemistry, 59(2), 659-665. [Link]
-
Lee, S., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1585. [Link]
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(11), 3192. [Link]
-
Kovač, T., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3977. [Link]
-
Tzimou, A., et al. (2021). Optical Screening Methods for Pesticide Residue Detection in Food Matrices: Advances and Emerging Analytical Trends. Sensors, 21(1), 295. [Link]
-
Naila, A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 53. [Link]
-
Royal Society of Chemistry. (n.d.). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. [Link]
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc. [Link]
-
Yuan, F., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 443. [Link]
-
Hill, A. R. C., & Reynolds, S. L. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 127(9), 1192-1199. [Link]
-
Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. [Link]
-
Hajslova, J., & Zrostlikova, J. (2007). Matrix-induced response enhancement in pesticide residue analysis by gas chromatography. Journal of Chromatography A, 1153(1-2), 181-197. [Link]
-
Kim, D., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. [Link]
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. [Link]
-
Li, Y., et al. (2022). Matrix effects in pesticide residue analysis in various vegetable samples. Journal of Chromatography A, 1677, 463297. [Link]
-
Adams, T. B., et al. (2002). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 40(4), 429-451. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Restek. (n.d.). GC Derivatization. [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-3,5-dimethyl pyrazine. [Link]
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Technical Support Center: Strategies for Reducing Analytical Variability in Pyrazine Quantification
Welcome to the Technical Support Center for Pyrazine Quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring pyrazine levels in various matrices. Pyrazines are a critical class of volatile and semi-volatile compounds that significantly influence the flavor and aroma profiles of food and beverages and can be important markers in clinical and pharmaceutical research.[1][2][3]
However, their chemical properties present unique analytical challenges, leading to variability in quantification. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you achieve robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during pyrazine analysis, from sample preparation to data interpretation.
Sample Preparation
Question 1: I'm seeing significant variability in my results between sample injections. What are the likely sources of this variability during sample preparation?
Answer: Variability in sample preparation is a primary contributor to inconsistent results in pyrazine analysis. The key is to standardize every step of your process. Here are the most common culprits and how to address them:
-
Inconsistent Homogenization: For solid samples, such as roasted peanuts or cocoa beans, achieving a uniform particle size is crucial for consistent extraction.[4] Inadequate homogenization leads to variable surface area exposure to the extraction phase, resulting in erratic pyrazine recovery.
-
Expert Recommendation: Cryo-mill solid samples to a fine, consistent powder. This not only ensures homogeneity but also minimizes the loss of volatile pyrazines due to heating. For liquid samples, ensure thorough mixing before aliquoting.[4]
-
-
Inaccurate Internal Standard Spiking: The internal standard (IS) is fundamental to correcting for variability in extraction efficiency and instrument response.[5] Errors in adding the IS will directly translate to errors in your final calculated concentration.
-
Expert Recommendation: Always add the internal standard as early as possible in the sample preparation workflow to account for losses during all subsequent steps.[6] Use a calibrated pipette and ensure the IS solution is well-mixed before use. For headspace analysis, add the IS directly to the sample in the vial before sealing.[6]
-
-
Matrix Effects: The sample matrix itself can significantly impact the analysis by either enhancing or suppressing the analytical signal. This is a particularly common issue in complex matrices like coffee, meat, or biological fluids.[6]
-
Expert Recommendation: To mitigate matrix effects, consider using matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix that is similar to your samples. Additionally, stable isotope-labeled internal standards that co-elute with the analytes of interest are highly effective at compensating for matrix effects.
-
Question 2: Which sample preparation technique is best for my samples? Headspace-SPME, LLE, or something else?
Answer: The optimal sample preparation technique depends on the specific pyrazines you are targeting, your sample matrix, and the required sensitivity.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a powerful and popular technique for volatile and semi-volatile pyrazines. It is solvent-free, sensitive, and easily automated.[7] It is particularly well-suited for analyzing pyrazines in complex matrices.[6]
-
Causality: HS-SPME works on the principle of partitioning analytes between the sample matrix, the headspace above the sample, and a coated fiber.[7] The choice of fiber coating is critical for efficient extraction. For a broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[6]
-
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that is effective for extracting a wide range of pyrazines, including less volatile ones.[4]
-
Causality: LLE separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). The choice of solvent is crucial for good recovery.
-
-
Stir Bar Sorptive Extraction (SBSE): SBSE is a highly sensitive technique for trace-level analysis of pyrazines in liquid samples.[6]
-
Causality: SBSE utilizes a magnetic stir bar coated with a sorbent phase. The large volume of the sorbent phase allows for a high concentration of analytes, leading to excellent sensitivity.
-
Here is a summary table to guide your decision:
| Technique | Best Suited For | Advantages | Limitations |
| HS-SPME | Volatile and semi-volatile pyrazines in complex matrices (food, biological fluids).[6] | Solvent-free, sensitive, easily automated.[7] | Fiber lifetime can be limited; competition for adsorption sites.[7] |
| LLE | Broad range of pyrazines, including less volatile ones. | Simple, well-established. | Can be labor-intensive, requires large volumes of organic solvents. |
| SBSE | Trace-level analysis of pyrazines in liquid matrices.[6] | High sensitivity. | Can be more expensive than other techniques. |
Chromatography and Mass Spectrometry
Question 3: I'm having trouble separating isomeric pyrazines. What can I do to improve chromatographic resolution?
Answer: The co-elution of isomeric pyrazines is a common challenge due to their similar chemical structures and physical properties.[8] Here’s how to enhance their separation:
-
Column Selection: The choice of the gas chromatography (GC) column is paramount.
-
Expert Recommendation: For general-purpose pyrazine analysis, a non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is a good starting point.[4] However, for difficult separations, consider a more polar column, such as one with a wax-based stationary phase (e.g., ZB-WAXplus), which can offer different selectivity.[8]
-
-
Oven Temperature Program: Optimizing the temperature ramp is critical.
-
Expert Recommendation: A slower oven ramp rate will increase the time analytes spend interacting with the stationary phase, often leading to better separation of closely eluting compounds.[9]
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium) affects chromatographic efficiency.
-
Expert Recommendation: Ensure your carrier gas flow rate is set to the optimal value for your column dimensions to achieve the best resolution.
-
Question 4: My baseline is noisy and I'm seeing ghost peaks. How can I troubleshoot my GC-MS system?
Answer: A noisy baseline and ghost peaks are often indicative of contamination in your GC-MS system.[10] A systematic approach is the best way to identify and resolve the issue.
-
Contamination Sources:
-
Injector: The injector is a common source of contamination. Septa bleed and accumulation of non-volatile matrix components in the liner can introduce ghost peaks and elevate the baseline.
-
Troubleshooting Steps:
-
Replace the injector septum and liner.
-
Bake out the injector port at a high temperature.
-
-
-
GC Column: Contamination can build up on the column over time, leading to bleed and ghost peaks.
-
Troubleshooting Steps:
-
Trim the first few centimeters from the inlet end of the column.[9]
-
Condition the column by baking it at its maximum recommended temperature for a period of time.
-
-
-
Carrier Gas: Impurities in the carrier gas can contribute to a noisy baseline.
-
Troubleshooting Steps:
-
Ensure you are using high-purity carrier gas.
-
Check for leaks in the gas lines.[9]
-
-
-
Data Analysis and Quantification
Question 5: How do I choose the right internal standard for my pyrazine analysis?
Answer: The ideal internal standard should have similar chemical and physical properties to the analytes of interest but be distinguishable from them by the detector.[5]
-
Expert Recommendation: For mass spectrometry-based methods, stable isotope-labeled (e.g., deuterated) analogs of your target pyrazines are the gold standard. They have nearly identical extraction efficiencies and chromatographic retention times as the native compounds but are easily differentiated by their mass-to-charge ratio.[4] If a deuterated analog is not available, a pyrazine with a similar structure and volatility that is not present in your samples can be used.
Question 6: My calibration curve has poor linearity. What are the potential causes?
Answer: Poor linearity in your calibration curve can arise from several factors:
-
Detector Saturation: At high concentrations, the detector response may no longer be linear.
-
Solution: Extend your calibration curve to lower concentrations or dilute your high-concentration standards.
-
-
Analyte Degradation: Pyrazines can be susceptible to degradation in the hot injector port, especially at high concentrations.
-
Solution: Optimize your injector temperature and consider using a deactivated liner.
-
-
Incorrect Integration: Inconsistent peak integration can lead to poor linearity.
-
Solution: Manually review the integration of each peak in your calibration standards to ensure consistency.
-
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for common pyrazine analysis workflows.
Protocol 1: HS-SPME-GC-MS for Pyrazine Quantification in a Solid Matrix (e.g., Coffee)
This protocol outlines a robust method for the extraction and quantification of volatile pyrazines from a solid food sample.
Materials:
-
HS-SPME autosampler
-
GC-MS system
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[6]
-
Analytical standards of target pyrazines
-
Internal standard (e.g., a deuterated pyrazine)
Procedure:
-
Sample Preparation: Weigh 1-5 g of the homogenized solid sample into a 20 mL headspace vial. For some matrices, adding a saturated NaCl solution can improve the release of volatile compounds.[6]
-
Internal Standard Spiking: Add a known amount of the internal standard solution directly to the sample in the vial.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and cap.
-
Incubation/Equilibration: Place the vial in the HS-SPME autosampler's heating block. Incubate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with gentle agitation to allow the pyrazines to partition into the headspace.[6]
-
Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20-40 minutes).[6]
-
Desorption and GC-MS Analysis: Retract the fiber and insert it into the heated GC injection port for thermal desorption of the analytes.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[11]
-
Injector Temperature: 250°C[11]
-
Oven Program: Initial temperature of 60°C (hold for 2 minutes), then ramp to 280°C at 10°C/min, and hold for 5 minutes.[11]
-
MS Transfer Line Temperature: 280°C[11]
-
Ion Source Temperature: 230°C[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[4]
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification.[4]
Protocol 2: UPLC-MS/MS for Pyrazine Quantification in a Liquid Matrix (e.g., Baijiu)
This protocol is suitable for the analysis of a broader range of pyrazines, including less volatile ones, in liquid samples.[12]
Materials:
-
UPLC-MS/MS system (e.g., a triple quadrupole mass spectrometer)[13]
-
C18 reversed-phase column (e.g., BEH C18, 100 × 2.1 mm, 1.7 µm)[13]
-
Analytical standards of target pyrazines
-
Internal standard
Procedure:
-
Sample Preparation: Pass the liquid sample through a 0.22 µm filter.[13]
-
Internal Standard Spiking: Add a known amount of the internal standard to the filtered sample.
-
Injection: Inject the sample directly into the UPLC-MS/MS system.
UPLC-MS/MS Conditions:
-
Column Temperature: 40°C[13]
-
Mobile Phase A: 0.1% formic acid in water[13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[13]
-
Flow Rate: 0.3 mL/min[13]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the pyrazines, and then return to the initial conditions for re-equilibration.[13]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode[4]
Part 3: Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes typical performance characteristics for pyrazine quantification methods.
| Pyrazine(s) | Matrix | Method | Key Performance Metrics | Reference |
| 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | Cocoa Wort | HS-SPME-GC-MS | LOD: < 0.023 µg/L, RSD: 3.6-6.4%, Recovery: 95.4-102.7% | [6] |
| Pyrazines | Flavor-Enhanced Edible Oils | MHS-SPME-arrow-GC-MS | LODs: 2–60 ng/g, LOQs: 6–180 ng/g, RSD (intra- and inter-day): < 16%, Recovery: 91.6–109.2% | [6] |
| 16 Pyrazines | Soy Sauce Aroma Type Baijiu | UPLC-MS/MS | LODs and LOQs estimated at S/N of 3 and 10 respectively. | [13] |
Experimental Workflows
Caption: HS-SPME-GC-MS workflow for pyrazine analysis.
Caption: Logical troubleshooting workflow for analytical variability.
References
- BenchChem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime.
-
Ren, Y., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2,3-Dimethyl-5-isopropylpyrazine Using Certified Reference Materials
Introduction: The Significance of 2,3-Dimethyl-5-isopropylpyrazine and the Imperative of Method Validation
This compound is a key aroma compound found in a variety of food products, contributing to their characteristic nutty, roasted, and earthy notes.[1][2][3] Its accurate quantification is paramount for quality control in the food and beverage industry and for ensuring product consistency. Furthermore, in the realm of drug development, pyrazine derivatives are important structural motifs in many pharmaceutical agents, making the validation of analytical methods for their quantification a critical step.[4]
This guide provides a comprehensive framework for the validation of an analytical method for this compound, with a particular focus on the indispensable role of Certified Reference Materials (CRMs). As a Senior Application Scientist, my objective is to not only outline the requisite steps but also to elucidate the scientific rationale behind these choices, ensuring a robust and self-validating analytical procedure. The principles discussed herein are grounded in the internationally harmonized guidelines of the ICH Q2(R1) "Validation of Analytical Procedures".[5][6][7][8][9]
The Cornerstone of Confidence: The Role of Certified Reference Materials
Before delving into the specifics of method validation, it is crucial to understand the foundational role of Certified Reference Materials (CRMs). A CRM is a standard or control of known concentration and purity, which is used to check the quality and metrological traceability of products, validate analytical measurement methods, or for the calibration of instruments.[10] The use of CRMs is strongly advocated by international organizations to ensure the reliability and comparability of analytical data.[11][12][13]
In the context of validating an analytical method for this compound, a CRM serves as the ultimate benchmark against which the method's performance is assessed. It provides a known "true" value, allowing for an objective evaluation of accuracy and precision.[14][15] The certificate accompanying a CRM provides detailed information about the material, including its certified value and associated uncertainty, which is essential for establishing the traceability of measurement results.[10][11]
Comparative Analysis of Analytical Techniques for Pyrazine Quantification
Several analytical techniques can be employed for the determination of pyrazines. However, given the volatile nature of this compound, Gas Chromatography (GC) coupled with a suitable detector is the most widely applied and powerful technique.[4][16][17][18][19]
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.[16][17] | High sensitivity and selectivity, provides structural information for unambiguous identification.[16][17] | Can be complex to operate and maintain. Mass spectra of some positional isomers can be very similar.[16] | Gold standard for pyrazine analysis in complex matrices like food and beverages.[4] |
| Gas Chromatography-Flame Ionization Detector (GC-FID) | Separates volatile compounds as in GC-MS, but detection is based on the ionization of organic compounds in a hydrogen-air flame. | Robust, relatively inexpensive, and offers a wide linear range. | Not as selective as MS and does not provide structural information. | Routine quality control where the identity of the analyte is already established. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[17] | Suitable for non-volatile or thermally labile pyrazine derivatives. | Generally less sensitive than GC for volatile pyrazines. | Analysis of pyrazine derivatives in pharmaceutical formulations. |
For the purpose of this guide, we will focus on the validation of a GC-MS method, as it represents the most rigorous and widely accepted approach for the analysis of this compound.
A Step-by-Step Protocol for the Validation of a GC-MS Method for this compound using a Certified Reference Material
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[9] The following protocol outlines the key validation parameters as stipulated by ICH Q2(R1) and how to assess them using a CRM.
Experimental Workflow for Method Validation
Caption: Workflow for the validation of a GC-MS method for this compound using a CRM.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][9]
Protocol:
-
Analyze a blank matrix (e.g., the food product without the analyte).
-
Analyze the CRM of this compound.
-
Analyze a spiked matrix sample (the blank matrix fortified with the CRM).
-
Causality: By comparing the chromatograms, you can ensure that there are no interfering peaks at the retention time of this compound from the matrix. The mass spectrum of the peak in the spiked sample should match that of the pure CRM.
Linearity and Range
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[7]
Protocol:
-
Prepare a series of at least five calibration standards by diluting the stock solution prepared from the CRM to cover the expected concentration range in the samples (e.g., 80% to 120% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area response against the concentration and perform a linear regression analysis.
-
Causality: A linear relationship, indicated by a correlation coefficient (R²) close to 1 (typically ≥ 0.99), confirms that the method provides a proportional response. The range is the interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated.[7]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare spiked matrix samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) using the CRM.
-
Analyze each level in triplicate.
-
Calculate the percentage recovery of the analyte.
-
Causality: Since the CRM provides a certified "true" value, the recovery directly reflects the accuracy of the method. The acceptance criteria for recovery will depend on the concentration of the analyte and the complexity of the matrix.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a spiked matrix sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
Causality: A low RSD indicates high precision, meaning the method produces consistent results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of low-concentration samples.
-
Causality: The LOD and LOQ are crucial for determining the lower limits of the method's applicability, particularly for trace analysis.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Protocol:
-
Introduce small variations to critical GC-MS parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.
-
Analyze a sample under each of the modified conditions.
-
Assess the impact on the results (e.g., retention time, peak area).
-
Causality: This demonstrates the reliability of the method during routine use where minor variations are expected.
Data Presentation and Interpretation
All quantitative data generated during the validation process should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound
| Concentration (ng/mL) | Mean Peak Area (n=3) | RSD (%) |
| 10 | 15,234 | 1.8 |
| 25 | 38,123 | 1.5 |
| 50 | 75,987 | 1.2 |
| 75 | 113,567 | 1.1 |
| 100 | 151,234 | 0.9 |
| Linear Regression | y = 1510.5x + 123.4 | R² = 0.9998 |
Table 2: Accuracy and Precision Data for this compound
| Spiked Level | Concentration (ng/mL) | Mean Recovery (%) (n=6) | RSD (%) (Repeatability) |
| 80% | 40 | 98.5 | 2.1 |
| 100% | 50 | 101.2 | 1.9 |
| 120% | 60 | 99.8 | 2.3 |
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method for this compound, when rigorously performed using Certified Reference Materials, establishes a foundation of trust in the generated data. This detailed guide, grounded in scientific principles and regulatory expectations, provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reliability, consistency, and accuracy of their analytical results. By following these self-validating protocols, laboratories can have the utmost confidence in their ability to accurately quantify this important flavor and pharmaceutical compound.
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A Comparative Analysis of 2,3-Dimethyl-5-isopropylpyrazine and Other Key Food Odorants: A Guide for Application Scientists
Introduction: The Chemical Symphony of Food Aroma
The sensory experience of food is a complex interplay of taste, texture, and, most potently, aroma. The perception of flavor is predominantly shaped by volatile organic compounds, or odorants, which are detected by the olfactory system.[1] Among the vast array of molecules that contribute to food aromas, a select group of "key food odorants" are responsible for the characteristic scent of many of the world's most cherished foods and beverages.[2] This guide provides a comparative analysis of 2,3-Dimethyl-5-isopropylpyrazine, a significant contributor to roasted and nutty aromas, alongside other pivotal odorants from different chemical classes.
This document is designed for researchers, scientists, and professionals in food science and drug development. It aims to provide not only a robust comparison of the physicochemical and sensory properties of these compounds but also to detail the analytical methodologies required for their study. By understanding the nuances of these key odorants, from their chemical structure to their sensory impact, we can better innovate and control the flavor profiles of a wide range of products.
The odorants selected for this comparative analysis are:
-
This compound: A member of the pyrazine family, renowned for its nutty, roasted, and cocoa-like aromas.
-
2-Furfurylthiol: A sulfur-containing compound that is the principal odor component of roasting and brewing coffee.[3]
-
β-Damascenone: A C13-norisoprenoid known for its potent floral, fruity notes, often described as baked apple or rose-like, and is a major contributor to the aroma of roses.[4][5]
-
Ethyl 2-methylbutanoate: An ester that imparts a strong fruity, apple-like aroma and is found in a variety of fruits.[6][7]
Physicochemical and Sensory Properties: A Comparative Overview
The impact of an odorant on the overall aroma of a food product is determined by its chemical properties, concentration, and, most importantly, its odor threshold—the minimum concentration at which it can be detected by the human nose.[8] The following table summarizes the key properties of our selected odorants.
| Property | This compound | 2-Furfurylthiol | β-Damascenone | Ethyl 2-methylbutanoate |
| Chemical Class | Pyrazine | Thiol | Norisoprenoid | Ester |
| Molecular Formula | C9H14N2[9] | C5H6OS[10] | C13H18O[4] | C7H14O2[6] |
| Molar Mass ( g/mol ) | 150.22[11] | 114.17[12] | 190.29[4] | 130.18[6] |
| Boiling Point (°C) | 206.9 (Predicted)[13] | 155[10] | 116 (at 13 Torr)[4] | 132-134[7] |
| Aroma Profile | Nutty, roasted, cocoa, earthy[14] | Roasted coffee, caramel-like, sulfurous[3][10][12] | Floral (rose), fruity (baked apple), honey[15] | Fruity (apple, strawberry), sweet[16] |
| Odor Threshold (in water) | ~1.1 ppm (for a related pyrazine) | 0.00005 ppm | 0.002 µg/L[15] | 0.063 µg/L[17] |
| Common Food Occurrence | Roasted nuts, coffee, cocoa, baked goods[18] | Coffee, beer, wine, bread[19] | Wine, bourbon, roses, various fruits[4][20] | Apples, strawberries, blueberries, wine[6] |
Analytical Methodologies for Odorant Profiling
To accurately identify and quantify key odorants, and to understand their contribution to a food's aroma, a combination of instrumental analysis and sensory evaluation is required. Gas Chromatography-Olfactometry (GC-O) is a cornerstone technique in this field.[21][22]
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[23] This allows for the identification of odor-active compounds within a complex mixture of volatiles.[24][25]
Experimental Protocol: GC-O Analysis
-
Sample Preparation: Volatile compounds are extracted from the food matrix using methods such as Solvent Assisted Flavour Evaporation (SAFE), Solid Phase Microextraction (SPME), or Stir Bar Sorptive Extraction (SBSE). The choice of method depends on the food matrix and the target analytes.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. An HP 5890 or similar GC is equipped with two columns of different polarities (e.g., SPB-5 and SUPELCOWAX 10) to ensure comprehensive separation.[26]
-
Column Effluent Splitting: The effluent from the GC column is split. One portion is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other portion is sent to an olfactometry port.[22][26]
-
Olfactometry Detection: At the olfactometry port, trained sensory panelists sniff the effluent and record the time, duration, intensity, and description of any perceived odors. Humidified air is mixed with the effluent to prevent nasal dehydration.[26]
-
Data Analysis: The data from the chemical detector (retention time, mass spectrum) is correlated with the sensory data from the panelists. This allows for the identification of the specific compounds responsible for the perceived aromas. Retention indices, calculated using a series of n-alkanes, are used to confirm compound identities against literature data.[26]
Causality in Experimental Choices
-
Dual Column System: Using columns with different polarities (e.g., a non-polar DB-5 and a polar WAX column) provides orthogonal separation, which helps to resolve co-eluting peaks that might be present in a single-column separation. This is crucial for complex food matrices.
-
Trained Panelists: The human nose is the detector in GC-O, and its reliability is paramount. Panelists undergo extensive training to develop a consistent vocabulary for describing odors and to calibrate their intensity ratings. This ensures the reproducibility and validity of the sensory data.
Visualizing the GC-O Workflow
Odor Activity Value (OAV)
The OAV is a crucial concept for understanding the sensory relevance of an odorant. It is calculated by dividing the concentration of a compound in a sample by its odor threshold.[27][28] An OAV greater than 1 indicates that the compound is present at a high enough concentration to contribute to the food's aroma.[29][30]
Formula: OAV = Concentration / Odor Threshold[29]
This calculation helps to prioritize which of the many volatile compounds present are the "key" contributors to the overall aroma profile.
Comparative Analysis and Discussion
While all four of the selected compounds are potent odorants, their contributions to food aroma are distinct due to their differing chemical natures and sensory characteristics.
-
This compound is a product of the Maillard reaction and Strecker degradation, which occur during the thermal processing of food. Its presence is therefore indicative of roasting, baking, or frying. Its relatively high odor threshold compared to the other compounds means it needs to be present in higher concentrations to make a significant impact.
-
2-Furfurylthiol is also formed during thermal processing, but its extremely low odor threshold makes it a powerful aroma contributor even at trace levels.[19] Its potent "roasted coffee" character can dominate an aroma profile.
-
β-Damascenone , in contrast, is often derived from the degradation of carotenoids in plant-based foods.[4] Its very low odor threshold and complex floral-fruity aroma can enhance and add complexity to the overall flavor profile of products like wine and fruit juices.[20][31]
-
Ethyl 2-methylbutanoate is an ester typically formed during fermentation or ripening. Its presence is associated with fresh, fruity notes. Unlike the pyrazines and thiols, it is not a product of thermal processing and contributes to the "fresh" character of foods.
The choice of which odorant to focus on in product development depends on the desired sensory profile. For a product with a roasted, nutty character, pyrazines are key. For a rich, coffee-like aroma, 2-furfurylthiol is essential. For enhancing fruity and floral notes, β-damascenone would be a target compound. For a fresh, fruity profile, esters like ethyl 2-methylbutanoate are critical.
Sensory Panel Analysis
Instrumental analysis provides quantitative data, but ultimately, the perception of aroma is a human experience. Sensory panel analysis is used to obtain qualitative and quantitative descriptions of a product's sensory characteristics from a group of trained assessors.[32][33]
Experimental Protocol: Descriptive Sensory Analysis
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. They undergo extensive training to develop a consensus vocabulary for the product being tested and to calibrate their use of intensity scales.[1]
-
Sample Preparation and Presentation: Samples are prepared in a consistent manner and presented to the panelists in a controlled environment. The tasting area should be free of extraneous odors and distractions.[34] Samples are coded with random three-digit numbers to prevent bias.
-
Evaluation: Panelists evaluate the samples for various aroma attributes, rating the intensity of each on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Collection and Analysis: The intensity ratings from the panelists are collected and statistically analyzed. Techniques such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) are used to identify significant differences between products and to visualize the sensory space.
Visualizing the Sensory Analysis Workflow
Conclusion
The study of key food odorants is a fascinating field that blends analytical chemistry with sensory science. This compound, 2-furfurylthiol, β-damascenone, and ethyl 2-methylbutanoate each represent a distinct class of aroma compounds with unique origins, properties, and sensory impacts. A comprehensive understanding of these molecules, facilitated by powerful analytical techniques like GC-O and validated by sensory panel analysis, is essential for the successful development and quality control of food products. By applying the principles and protocols outlined in this guide, researchers and scientists can effectively navigate the complex world of food aroma and unlock new possibilities in flavor innovation.
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Cross-validation of different extraction techniques for 2,3-Dimethyl-5-isopropylpyrazine
An In-Depth Comparative Guide to the Cross-Validation of Extraction Techniques for 2,3-Dimethyl-5-isopropylpyrazine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis and cross-validation of prevalent extraction methodologies for this compound, a key aroma compound found in numerous food products. As researchers, scientists, and drug development professionals, the selection of an appropriate extraction technique is paramount for achieving accurate quantification, ensuring high purity, and maintaining the integrity of the analyte. This document moves beyond mere procedural lists to explore the underlying principles, causalities of experimental choices, and the self-validating systems essential for robust analytical science.
Introduction to this compound: The Analyte in Focus
This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds responsible for many of the desirable nutty, roasted, and cocoa-like flavors that develop in foods during thermal processing via Maillard reactions.[1][2]
Key Physicochemical Properties:
-
Molecular Formula: C₉H₁₄N₂[3]
-
Molecular Weight: 150.22 g/mol [3]
-
Appearance: Colorless to pale yellow liquid[4]
-
Boiling Point: 206-207 °C at 760 mmHg[4]
-
Solubility: Sparingly soluble in water (approx. 565 mg/L), but readily soluble in organic solvents like alcohol.[4]
Its volatility and thermal lability present unique challenges for extraction, demanding methods that can efficiently isolate the compound while preventing degradation or the formation of artifacts.
Core Extraction Methodologies: A Comparative Overview
We will dissect and compare four distinct yet widely adopted extraction techniques: Steam Distillation, Liquid-Liquid Solvent Extraction (LLE), Headspace Solid-Phase Microextraction (HS-SPME), and Supercritical Fluid Extraction (SFE). Each method offers a unique balance of efficiency, selectivity, speed, and resource expenditure.
Technique Deep Dive 1: Steam Distillation
Steam distillation is a classic separation process for isolating volatile compounds that are immiscible or slightly soluble in water, particularly those that are temperature-sensitive.[5][6] The technique works by bubbling steam through the sample matrix; the volatile compounds are carried with the steam, condensed, and collected.
Principle of Operation
The fundamental principle is Dalton's Law of Partial Pressures. The boiling point of a mixture of immiscible liquids is lower than the boiling point of the individual components. This allows this compound, with its high boiling point of ~207°C, to be distilled at a temperature close to 100°C, thus preventing thermal degradation.[5] A common and more advanced setup is the Simultaneous Distillation-Extraction (SDE) apparatus, which extracts the distillate with an organic solvent concurrently.[7]
Experimental Protocol (Simultaneous Distillation-Extraction - SDE)
-
Apparatus Setup: Assemble a Likens-Nickerson SDE apparatus.
-
Sample Preparation: Homogenize 25 g of the solid sample (e.g., cocoa powder) and place it into the sample flask with 200 mL of distilled water.[7]
-
Solvent Addition: Add 50 mL of a low-boiling, non-polar solvent (e.g., n-hexane) to the solvent flask. The choice of hexane is strategic; its non-polar nature provides good selectivity for the target pyrazine while minimizing the co-extraction of more polar, potentially interfering compounds.[8][9]
-
Extraction Process: Heat both flasks. The steam generated from the sample flask passes through the sample, volatilizing the pyrazine. The mixed vapors travel to the condenser, where they liquefy and flow into the collection U-tube. Here, the pyrazine is continuously extracted from the aqueous condensate into the organic solvent.
-
Duration: Continue the process for 2-3 hours to ensure exhaustive extraction.
-
Sample Recovery: Cool the apparatus. Collect the organic solvent, which now contains the extracted pyrazine.
-
Drying and Concentration: Dry the extract over anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.
Workflow Visualization
Caption: Workflow for Simultaneous Distillation-Extraction (SDE).
Technique Deep Dive 2: Liquid-Liquid Extraction (LLE)
LLE is a workhorse technique based on the principle of differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8]
Principle of Operation
The analyte partitions between the two phases according to its partition coefficient (K). For effective extraction of the moderately polar this compound from an aqueous matrix, a water-immiscible organic solvent is chosen in which the pyrazine has high solubility. The efficiency is maximized by performing multiple sequential extractions with fresh solvent, as a single extraction is rarely quantitative.[10][11]
Experimental Protocol
-
Sample Preparation: Prepare an aqueous solution or suspension of the sample matrix. Adjust the pH to neutral or slightly basic (pH 7-8) to ensure the pyrazine is in its non-protonated, more organosoluble form.
-
Solvent Selection: Choose an appropriate solvent. For high purity, n-hexane is effective as it does not co-extract polar impurities like imidazoles.[8][9] For higher recovery, a more polar solvent like methyl-t-butyl ether (MTBE) or a 90:10 hexane/ethyl acetate mixture can be used, though this may require a subsequent cleanup step.[10][11]
-
First Extraction: Transfer the aqueous sample to a separatory funnel. Add the organic solvent (e.g., 1:1 volume ratio).
-
Equilibration: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. This step is critical to maximize the surface area between the phases and facilitate the transfer of the analyte into the organic solvent.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the lower (organic) layer into a clean flask.
-
Repeated Extraction: Repeat the extraction (steps 3-6) at least three more times with fresh portions of the organic solvent to achieve recoveries greater than 90%.[10]
-
Post-Extraction Processing: Combine the organic extracts. If a polar solvent was used, pass the extract through a small silica gel column to remove co-extracted polar impurities.[8][11] Dry the extract over anhydrous sodium sulfate and concentrate for analysis.
Workflow Visualization
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Technique Deep Dive 3: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a modern, solvent-free sample preparation technique that is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[12] It integrates sampling, extraction, and concentration into a single step.
Principle of Operation
A fused-silica fiber coated with a stationary phase (the sorbent) is exposed to the headspace above a sample in a sealed vial. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After a set equilibrium time, the fiber is retracted and directly inserted into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[13]
Experimental Protocol
-
Sample Preparation: Place a precise amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial. Adding a salt (e.g., NaCl) can increase the ionic strength of the aqueous phase, promoting the "salting-out" effect and driving more analyte into the headspace.
-
Vial Sealing: Securely seal the vial with a PTFE/silicone septum.
-
Incubation/Equilibration: Place the vial in a heated agitator. An equilibrium time (e.g., 10 min) and temperature (e.g., 50-60°C) are critical parameters that must be optimized to ensure reproducible partitioning of the analyte into the headspace.[13][14]
-
Fiber Selection and Exposure: Select a fiber with appropriate polarity. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for pyrazines due to its mixed-mode polarity, allowing for the adsorption of a wide range of volatiles.[13][15] Expose the fiber to the headspace for a defined extraction time (e.g., 30-50 minutes).[14][16] This is an equilibrium process, not an exhaustive one.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the GC inlet (e.g., at 250°C) for thermal desorption and subsequent analysis.
Workflow Visualization
Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Technique Deep Dive 4: Supercritical Fluid Extraction (SFE)
SFE is a premier "green" extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[17][18] It offers high selectivity and efficiency while eliminating the use of hazardous organic solvents.
Principle of Operation
A substance becomes a supercritical fluid (SCF) when heated and pressurized above its critical temperature and pressure (for CO₂, 31.1°C and 73.8 bar).[18] In this state, it possesses the density of a liquid and the viscosity and diffusivity of a gas, making it an excellent solvent. The solvating power of supercritical CO₂ can be precisely tuned by manipulating pressure and temperature, allowing for highly selective extraction.[19][20] After extraction, the pressure is released, and the CO₂ returns to a gaseous state, leaving behind a pure, solvent-free extract.
Experimental Protocol
-
System Setup: The SFE system consists of a CO₂ source, a high-pressure pump, a co-solvent pump (if needed), a heated extraction vessel, and a collection vessel with a back-pressure regulator.[17]
-
Sample Loading: The solid, ground sample is loaded into the extraction vessel.
-
Parameter Optimization: Set the extraction parameters. Typical conditions for pyrazines could be a pressure of 20-35 MPa and a temperature of 40-50°C.[21] For moderately polar compounds like pyrazines, adding a small percentage of a polar co-solvent like ethanol can significantly enhance extraction efficiency.
-
Extraction: Pump liquid CO₂ through the heater to bring it to a supercritical state. The supercritical CO₂ then flows through the extraction vessel, dissolving the this compound from the matrix.
-
Collection: The fluid (CO₂ + extract) exits the vessel and passes through the back-pressure regulator into the collection vessel. The sharp drop in pressure causes the CO₂ to lose its solvating power and return to a gas, precipitating the pure extract.
-
Recovery: The gaseous CO₂ can be vented or recycled, and the solvent-free extract is collected for analysis.
Workflow Visualization
Caption: Workflow for Supercritical Fluid Extraction (SFE).
Cross-Validation and Comparative Performance
The choice of an extraction method is dictated by the analytical objective, available resources, and required throughput. A self-validating system, where the method's performance characteristics are well-defined, is crucial for trustworthy results.[22]
Quantitative Data Summary
| Parameter | Steam Distillation (SDE) | Liquid-Liquid Extraction (LLE) | Headspace SPME | Supercritical Fluid Extraction (SFE) |
| Principle | Volatility & Immiscibility | Differential Partitioning | Headspace-Fiber Adsorption | Supercritical Fluid Solubility |
| Extraction Type | Exhaustive | Exhaustive | Equilibrium/Non-exhaustive | Exhaustive |
| Efficiency/Recovery | Moderate to High | High (>90% with repeats)[10] | Not applicable; measures sensitivity | Very High |
| Selectivity | Moderate (for volatiles) | Solvent-dependent; can be high | High (fiber-dependent) | Very High (tunable P & T)[20] |
| Speed (per sample) | Slow (2-3 hours) | Moderate (30-60 min) | Fast (30-60 min total cycle)[12] | Fast to Moderate (30-90 min) |
| Solvent Consumption | High (Aqueous + Organic) | High (Organic) | None[12] | Minimal (CO₂ is recycled)[18] |
| "Green" Chemistry | Poor | Poor | Excellent | Excellent |
| Artifact Potential | Moderate (thermal)[12] | Low | Very Low | Very Low (low temp)[21] |
| Initial Cost | Low | Very Low | Low | Very High[17] |
| Automation Potential | Low | Moderate | High | High |
Qualitative Discussion
-
For Routine QC and High-Throughput Screening: HS-SPME is the undisputed leader. Its speed, ease of automation, and solvent-free operation make it ideal for screening large numbers of samples with excellent sensitivity and repeatability.[12][23]
-
For Highest Purity and "Green" Processing: SFE is the superior choice. It provides an exceptionally pure, solvent-free extract and avoids thermal degradation, making it perfect for creating high-quality flavor ingredients or for delicate analytical work.[18][24] Its major drawback is the high capital investment.
-
For Preparative Scale and Low Capital: Liquid-Liquid Extraction remains a viable and effective method. It is versatile, and with careful solvent selection and cleanup steps, it can yield high-purity extracts.[8] Its reliance on large volumes of organic solvents is a significant environmental and safety concern.
-
For Traditional Volatile Isolation: Steam Distillation (SDE) is effective but has been largely superseded by more modern techniques. It is still useful for extracting essential oils but can be time-consuming and risks thermal degradation or incomplete extraction of less volatile components.[5]
The Imperative of Method Validation
Regardless of the chosen technique, the method must be validated for its intended purpose to ensure the data is reliable and defensible.[22][25] Validation is a requirement for most quality standards and accreditation schemes.[25] Key validation parameters include:
-
Selectivity: The ability to accurately quantify the analyte in the presence of other matrix components.[26]
-
Accuracy (Trueness): The closeness of the measured value to the true value, often assessed using spiked samples or certified reference materials.[26]
-
Precision: The degree of agreement among independent measurements under specified conditions (repeatability and reproducibility).[26]
-
Linearity & Range: Demonstrating a proportional relationship between instrument response and analyte concentration over a defined range.[22]
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[27]
Conclusion and Recommendations
There is no single "best" method for extracting this compound; the optimal choice is application-dependent.
-
For rapid, automated, and sensitive analysis in a research or quality control setting, HS-SPME is highly recommended.
-
For the production of high-purity, solvent-free extracts where environmental impact is a key concern and capital is available, SFE is the gold standard.
-
LLE serves as a cost-effective and flexible, if less "green," alternative for both analytical and small-scale preparative work.
-
Steam Distillation remains a functional, albeit dated, technique that is generally outclassed in performance and efficiency by the other methods discussed.
Cross-validation between two of these methods (e.g., confirming SFE results with a validated HS-SPME protocol) provides the highest level of confidence in analytical findings, embodying the principles of a robust, self-validating scientific approach.
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2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4 - The Good Scents Company. (n.d.). Retrieved from The Good Scents Company website: [Link]
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This compound | C9H14N2 | CID 528109 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. Retrieved from [Link]
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Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). National Institutes of Health. Retrieved from [Link]
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Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). PubMed. Retrieved from [Link]
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Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. (2022). National Institutes of Health. Retrieved from [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Oxford Academic. Retrieved from [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (n.d.). Oxford University Press. Retrieved from [Link]
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Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Supercritical Fluid Extraction of Plant Flavors and Fragrances. (n.d.). MDPI. Retrieved from [Link]
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Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. (n.d.). ResearchGate. Retrieved from [Link]
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Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. (n.d.). ResearchGate. Retrieved from [Link]
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2,3-dimethyl-5-propylpyrazine, 32262-98-9 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved from [Link]
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Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. (n.d.). CORE. Retrieved from [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (n.d.). MDPI. Retrieved from [Link]
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Determination of alkylpyrazines in cocoa samples applying head-space hollow fiber protected-liquid phase microextraction followed by gas chromatography-flame ionization detection | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Comparative analysis of extraction technologies for plant extracts and absolutes. (2025). National Institutes of Health. Retrieved from [Link]
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Response of each alkylpyrazine according to the extraction times. (n.d.). ResearchGate. Retrieved from [Link]
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Conventional extraction methods versus novel extraction methods of bioactive compounds from some medicinal plants. (2022). International Journal of Green Pharmacy (IJGP). Retrieved from [Link]
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Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (n.d.). Preprints.org. Retrieved from [Link]
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A Comparative Sensory Analysis of 2,3-Dimethyl-5-isopropylpyrazine and Structurally Related Alkylpyrazines
Introduction: The Aromatic World of Pyrazines
Pyrazines are a fascinating class of nitrogen-containing heterocyclic aromatic compounds that play a pivotal role in the sensory landscape of our food and beverages.[1] Formed naturally during the Maillard reaction—the chemical process responsible for the browning and delicious flavors of cooked foods—pyrazines are the molecular architects behind the alluring aromas of roasted coffee, baked bread, seared meats, and cocoa.[1] However, their presence is not limited to heated products; they also act as key aroma compounds in some fresh vegetables like bell peppers. The sensory character of a pyrazine is exquisitely sensitive to its molecular structure. Subtle changes in the type, number, and position of alkyl substituents on the pyrazine ring can shift the perceived aroma from nutty and roasted to earthy, green, or bell-pepper-like.[2]
This guide provides an in-depth sensory comparison of 2,3-Dimethyl-5-isopropylpyrazine and a selection of its structural relatives. We will explore how minor alterations in alkyl substitution create distinct sensory profiles, detail a robust methodology for sensory panel evaluation, and touch upon instrumental techniques that corroborate sensory data. This document is intended for researchers, flavor chemists, and product development professionals who require a deep, technical understanding of these potent flavor compounds.
Structural and Sensory Comparison of Selected Pyrazines
The sensory identity of a pyrazine is intrinsically linked to its chemical structure. To understand the profile of this compound, we must compare it with its isomers and other related compounds where the alkyl groups are varied in size, branching, and position.
The table below summarizes the structures and sensory profiles of our target compound and its comparators.
| Compound Name | CAS Number | Chemical Structure | Sensory Profile (Odor & Taste) |
| This compound | 40790-21-4 | Earthy, green, nutty, with potential woody and roasted undertones. (Hypothesized based on SAR) | |
| 2,5-Dimethyl-3-isopropylpyrazine | 40790-20-3 | Earthy, nutty, possibly with more pronounced roasted notes due to the 2,5-dimethyl substitution pattern often associated with roasting. (Hypothesized based on SAR) | |
| 2,3-Dimethyl-5-isobutylpyrazine | 54410-83-2 | Green-leafy, grass, natural, nutty. The slightly longer isobutyl group appears to enhance the green character. | |
| 2-Ethyl-3,5-dimethylpyrazine | 13925-07-0 | Roasted cocoa, nutty, burnt coffee, woody. Replacing a methyl with an ethyl group often lowers the odor threshold and enhances roasted notes.[5][6] | |
| 2,5-Dimethylpyrazine | 123-32-0 | Chocolate, roasted, musty, nutty, grassy. A classic "roasted" pyrazine found in many foods.[7] | |
| Tetramethylpyrazine | 1124-11-4 | Nutty, musty, chocolatey. Found in fermented products like cocoa and nattō.[8] |
Structure-Activity Relationships (SAR) in Alkylpyrazines
The sensory data reveals clear patterns linking molecular structure to aroma perception. Understanding these relationships is crucial for predicting the flavor profiles of novel compounds and for targeted flavor design.
-
Effect of Alkyl Chain Length & Branching: Increasing the size of the alkyl substituent can significantly alter the odor profile. The transition from an isopropyl group (as in our target compound) to an isobutyl group (a longer, branched chain) appears to shift the character from a more general "earthy/green" note to a more specific "green-leafy/grassy" aroma.
-
Position of Substituents (Isomerism): The relative positions of the alkyl groups are critical. For instance, 2,5-disubstituted pyrazines are very commonly associated with roasted, nutty, and chocolate-like aromas, which are characteristic of the Maillard reaction.[7] In contrast, the 2,3-disubstitution pattern can contribute different nuances.
-
Type of Alkyl Group (e.g., Methyl vs. Ethyl): Replacing a methyl group with an ethyl group, as seen in 2-Ethyl-3,5-dimethylpyrazine, often enhances the roasted character and can significantly lower the odor detection threshold, making the compound more potent.[5]
-
Degree of Substitution: The number of substituents also plays a role. While one might assume more substitution leads to a stronger aroma, this is not always the case. The sensory impact is a complex interplay between the molecule's volatility, size, shape, and its ability to bind with olfactory receptors.
Caption: Key structural factors influencing pyrazine sensory profiles.
Experimental Protocol: Quantitative Descriptive Analysis (QDA) Panel
To empirically validate and quantify the sensory differences between these pyrazines, a trained sensory panel employing a Quantitative Descriptive Analysis (QDA) method is the gold standard.[9] This protocol is not merely a set of steps; it is a self-validating system designed to produce objective, reproducible data.
Causality Behind the Protocol: The primary objective of QDA is to transform subjective human perception into objective, quantifiable data.[9][10] This is achieved by training a group of assessors to use a consensus vocabulary to describe and rate the intensity of specific sensory attributes.[11]
Step-by-Step Methodology
-
Panelist Recruitment and Screening:
-
Action: Recruit 12-15 individuals based on interest, availability, and product usage (e.g., consumers of savory products). Screen them using discrimination tests (e.g., triangle tests) with samples containing low concentrations of known pyrazines or related flavor compounds.[11]
-
Causality (Expertise): This initial screening is critical to eliminate individuals with low sensory acuity (anosmia) or those unable to discriminate between similar stimuli. It ensures the panel has the fundamental ability to perform the required tasks, maximizing the efficiency of training.[1]
-
-
Lexicon Development & Training (The "Trustworthiness" Pillar):
-
Action: Conduct a series of sessions where panelists are presented with the target pyrazines and other reference compounds. Guided by a panel leader, the group collaboratively develops a list of descriptive terms (a "lexicon") for the aromas and tastes perceived (e.g., "earthy," "roasted nut," "green bell pepper," "musty").[10] For each term, a physical reference standard is established (e.g., a solution of geosmin for "earthy," freshly roasted peanuts for "roasted nut").
-
Causality (Trustworthiness): This is the most crucial phase. A consensus-driven lexicon with physical anchors ensures that every panelist understands and uses each descriptor in precisely the same way.[12] This calibration transforms the panel into a validated analytical instrument, making the data trustworthy and reproducible.
-
-
Sample Preparation and Presentation:
-
Action: Prepare solutions of each pyrazine at a pre-determined, perceptually equivalent intensity in a neutral solvent (e.g., deionized water or propylene glycol). Label samples with random 3-digit codes. Serve them in a monadic, sequential, and randomized order to each panelist in a controlled environment (i.e., sensory booths with controlled lighting and ventilation).[1][13]
-
Causality (Authoritative Grounding): Using random codes and a balanced presentation order prevents bias from sample identity or serving order.[13] A controlled environment, as specified in standards like ISO 8589, minimizes distractions and ensures that only the sample's properties are being evaluated.[1]
-
-
Evaluation and Data Collection:
-
Action: Panelists individually evaluate each sample and rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale (anchored from "none" to "very high"). Data is collected using specialized sensory software. Panelists must rinse with purified water between samples to cleanse the palate.[13]
-
Causality (Expertise): The unstructured line scale allows for fine-grained, ratio-level data collection, which is more powerful for statistical analysis than simple category scales.[12] Individual evaluation prevents panelists from influencing one another, ensuring the independence of each data point.
-
-
Data Analysis and Interpretation:
-
Action: Analyze the collected intensity ratings using multivariate statistical methods, such as Analysis of Variance (ANOVA), to determine if significant differences exist between the products for each attribute. Visualize the results using spider plots (or radar plots) to easily compare the sensory profiles.
-
Causality (Trustworthiness): Statistical analysis provides an objective measure of confidence in the results. It allows us to state with a specific probability (e.g., p < 0.05) that the perceived differences between, for instance, the "earthy" note of this compound and the "grassy" note of its isobutyl analog are real and not due to random chance.
-
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Instrumental Corroboration: Gas Chromatography-Olfactometry (GC-O)
While sensory panels are the definitive tool for evaluating perception, instrumental analysis can provide complementary data. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links a chemical compound to its perceived odor. As compounds elute from the gas chromatograph, the effluent is split and sent to both a chemical detector (like a mass spectrometer) and a human assessor at a "sniff port," who describes the perceived aroma in real-time. This allows for the identification of specific aroma-active compounds even in a complex mixture and can help confirm the characteristic notes of purified pyrazines.[14]
Caption: Simplified workflow of a GC-Olfactometry (GC-O) system.
Conclusion
The sensory world of alkylpyrazines is a clear demonstration of the principle that minor structural modifications can lead to significant perceptual consequences. While sharing a common pyrazine core, this compound and its structural analogs present a diverse palette of aromas, ranging from the hypothesized earthy and green notes of the isopropyl-substituted compounds to the distinctly roasted and nutty profiles of their ethyl and tetramethyl counterparts. This guide underscores the necessity of a systematic, rigorous approach to sensory evaluation. By employing robust methodologies like Quantitative Descriptive Analysis, researchers and developers can move beyond anecdotal descriptions to generate objective, actionable data, enabling the precise and intentional design of flavor and aroma profiles for a wide range of applications.
References
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ASTM International. (2023). Standard Terminology Relating to Sensory Evaluation of Materials and Products (E253-23). West Conshohocken, PA. [Link]
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The Good Scents Company. (n.d.). 2,3-dimethyl-5-isopropyl pyrazine. Retrieved from [Link]
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DLG (German Agricultural Society). (n.d.). Sensory analysis: Overview of methods and application areas Part 4. DLG.org. Retrieved from [Link]
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St. Croix Sensory, Inc. (n.d.). Library - Sensory Standards. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]
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RTBfoods Project. (2020). RTBfoods Manual - Part 1- Sensory Analysis. Agritrop. [Link]
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- Campden BRI Hungary. (2018). Sensory Analysis Handbook.
- Ji, X., et al. (2019). Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution. Food Science & Nutrition, 7(12), 4056-4065.
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The Good Scents Company. (n.d.). 2,3-dimethyl-5-propylpyrazine. Retrieved from [Link]
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- Mihara, S., & Masuda, H. (1988). Odor Threshold of Some Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242-1247.
- Zhao, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1055.
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The Good Scents Company. (n.d.). 2-methyl-3-isopropyl pyrazine. Retrieved from [Link]
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NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]
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A Comparative Guide to Inter-laboratory Quantification of 2,3-Dimethyl-5-isopropylpyrazine
Introduction: The Analytical Challenge of a Key Aroma Compound
2,3-Dimethyl-5-isopropylpyrazine is a vital volatile organic compound that contributes significantly to the characteristic nutty and roasted aroma of many food products.[1] Its accurate quantification is paramount for quality control, flavor profiling, and process optimization in the food, beverage, and pharmaceutical industries. This guide provides a comprehensive comparison of the two primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of these techniques, supported by a hypothetical inter-laboratory study to objectively compare their performance.
The Hypothetical Inter-laboratory Study: A Framework for Comparison
To provide a robust comparison, we have designed a hypothetical inter-laboratory study involving ten laboratories. A standard solution of this compound, traceable to a certified reference material from the National Institute of Standards and Technology (NIST)[2], was distributed to each participating laboratory. The laboratories were tasked with quantifying the compound using their in-house validated GC-MS or HPLC methods.
Study Objectives:
-
To compare the accuracy and precision of GC-MS and HPLC for the quantification of this compound.
-
To evaluate the linearity, limit of detection (LOD), and limit of quantification (LOQ) of each method.
-
To provide a detailed, step-by-step protocol for each analytical technique to ensure reproducibility.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical technique for pyrazine quantification is contingent on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the analytical objective.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines.[4][5][6] The high sensitivity and specificity of GC-MS allow for the detection of trace amounts of pyrazines in complex matrices.[7]
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of pyrazines.[5] Unlike GC-MS, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[3] While generally less sensitive than GC-MS for volatile compounds, HPLC offers a viable alternative, particularly when dealing with liquid samples.[8]
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes the performance characteristics of GC-MS and HPLC for the quantification of this compound, based on the data from our hypothetical inter-laboratory study.
| Parameter | Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.02 - 50 ng/g | Typically in the ng/L range for related compounds |
| Limit of Quantification (LOQ) | 5 - 150 ng/g | Method-dependent, generally higher than GC-MS |
| Precision (RSD%) | < 15% (intra- and inter-day) | Dependent on specific method validation |
| Accuracy (Recovery %) | 90 - 110% | Dependent on specific method validation |
| Linearity (R²) | > 0.99 | Typically > 0.99 |
| Sample Matrix | Oils, food products, yeast extracts | Liquid samples, solutions |
| Selectivity | High (Mass Spectrometry detection) | Moderate to High (dependent on column and detector) |
| Sample Preparation | Minimal, non-destructive | Can require more extensive sample cleanup |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for the key experiments are provided below. These protocols offer a foundation for replicating the analytical methods for this compound quantification.
Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is widely employed for the analysis of volatile and semi-volatile compounds in various matrices.[9][10][11][12][13]
Sample Preparation:
-
Weigh 1 gram of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., 2,3,5-trimethylpyrazine-d9).
-
Seal the vial with a PTFE/silicone septum.
HS-SPME Procedure:
-
Incubate the vial at 60°C for 20 minutes to allow for equilibration of the analytes in the headspace.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
GC-MS Conditions:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium, 1 mL/min
-
Oven Program: 40°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min
-
MSD: Electron ionization (EI) at 70 eV, scan range 40-350 m/z
HS-SPME-GC-MS Workflow
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis of pyrazines in liquid samples.[14][15][16]
Sample Preparation:
-
Filter the liquid sample through a 0.45 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase.
-
Add a known amount of internal standard.
HPLC Conditions:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (gradient elution)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detector: UV-Vis at 275 nm
HPLC Workflow
Method Validation and Scientific Integrity
The trustworthiness of any analytical method hinges on its validation.[17][18] For laboratories accredited under ISO/IEC 17025, method validation is a mandatory requirement.[19][20] This involves demonstrating that the method is fit for its intended purpose by evaluating parameters such as accuracy, precision, selectivity, linearity, and robustness.[21]
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice between the two will ultimately depend on the specific application, sample matrix, and the required level of sensitivity. For the analysis of volatile pyrazines in complex food matrices, HS-SPME-GC-MS is often the preferred method due to its high sensitivity and minimal sample preparation.[22][23][24][25][26] HPLC, on the other hand, offers a versatile and reliable alternative for liquid samples.
By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the accuracy and reliability of their analytical results.
References
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- Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures | LCGC International. (n.d.).
- Pyrazine - SIELC Technologies. (2018, May 16).
- GC-O-MS technique and its applications in food flavor analysis - PubMed. (n.d.).
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. (n.d.).
- Application Notes and Protocols for the GC-MS Analysis of Pyrazines - Benchchem. (n.d.).
- What analytical methods are used for pyrazine detection? - Blog - BIOSYNCE. (2025, November 26).
- Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry - Research and Reviews. (2024, September 28).
- Using GC-MS to Analyze the Flavors in Fruit - AZoLifeSciences. (2023, May 17).
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
- Analysis of Food Volatiles Using Headspace–Gas Chromatographic Techniques - Taylor & Francis eBooks. (1996).
- Application Notes and Protocols for Pyrazine Quantification - Benchchem. (n.d.).
- Headspace analysis of volatile chemicals released by food labeled by... - ResearchGate. (n.d.).
- Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry | Scilit. (n.d.).
- A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem. (n.d.).
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- Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach - MDPI. (2024, February 26).
- Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction - ResearchGate. (2025, August 7).
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- Understanding Method Validation in Food Testing Laboratories - Food Safety Institute. (2025, August 1).
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- Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed. (n.d.).
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- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29).
- Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)- - the NIST WebBook. (n.d.).
- Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction - ResearchGate. (n.d.).
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- Verification of food testing methods in the operations of accredited testing laboratories according to ISO/IEC 17025:2017 - AIP Publishing. (2022, November 1).
- Application Notes and Protocols for Pyrazine Analysis in Complex Matrices - Benchchem. (n.d.).
- 2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4 - The Good Scents Company. (n.d.).
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A Comparative Analysis of 2,3-Dimethyl-5-isopropylpyrazine's Flavor Contribution in Thermally Processed Foods
For researchers and scientists in the fields of flavor chemistry and food science, understanding the nuanced contributions of specific aroma compounds is paramount to product development and quality control. This guide provides an in-depth comparison of the flavor contribution of 2,3-Dimethyl-5-isopropylpyrazine across different food systems, supported by experimental data and detailed analytical protocols. This pyrazine, a heterocyclic aromatic organic compound, is a product of the Maillard reaction and is often associated with the desirable roasted, nutty, and earthy aromas developed during the thermal processing of food.
The Dichotomy of Pyrazine Perception: From Roasted Coffee to Earthy Peanuts
The flavor impact of this compound is highly dependent on its concentration and the intricate matrix of other volatile and non-volatile compounds within a specific food. While it generally imparts nutty and roasted characteristics, its sensory perception can be significantly modulated by the surrounding flavor landscape. Here, we compare its role in two distinct food systems: roasted coffee and roasted peanuts.
Flavor Contribution in Roasted Coffee
In roasted coffee, pyrazines are a cornerstone of the characteristic "roasty" and nutty aroma profile. While more common pyrazines like 2-methylpyrazine and 2,5-dimethylpyrazine are often found in higher concentrations, this compound, though present in smaller quantities, contributes to the overall complexity and depth of the coffee flavor.
Studies have shown that the concentration of alkylpyrazines in roasted coffee can range from 82.1 to 211.6 mg/kg.[1][2][3] Specifically, 2,3-dimethylpyrazine has been identified, albeit at lower concentrations compared to other pyrazines.[1][2] The presence of this compound, with its characteristic nutty and roasted notes, can enhance the perception of a full-bodied and well-developed roast. However, its individual contribution can be subtle and is often intertwined with the aromas of other pyrazines, furans, and sulfur compounds present in coffee.
Flavor Contribution in Roasted Peanuts
The flavor profile of roasted peanuts is heavily influenced by pyrazines, which are responsible for their quintessential "peanutty" and roasted aroma. While a comprehensive quantitative analysis of this compound in peanuts is not widely available in the literature, related compounds such as isopropylpyrazine have been detected.[4] The nutty and slightly earthy notes of this compound would be expected to meld seamlessly with the dominant pyrazine profile of roasted peanuts, contributing to the richness and authenticity of the flavor. The overall flavor is a complex interplay of numerous pyrazines, with the potential for both synergistic and masking effects.
Quantitative Analysis: A Comparative Overview
The following table summarizes the known concentration ranges of closely related pyrazines in coffee and peanuts to provide a contextual understanding of the potential levels of this compound. It is important to note that the concentration of this specific pyrazine can vary significantly based on processing conditions such as time and temperature.
| Food Matrix | Pyrazine Compound | Concentration Range | Reference |
| Roasted Coffee | Total Alkylpyrazines | 82.1 - 211.6 mg/kg | [1][2][3] |
| Roasted Coffee | 2,3-Dimethylpyrazine | Low concentrations | [1][2] |
| Roasted Peanuts | Total Pyrazines | 7979 - 13183 ppb | [5] |
| Roasted Peanuts | 2,5 (or 2,6)-dimethylpyrazine | Major pyrazine component | [5] |
Understanding Flavor Impact: The Importance of Odor Threshold
Experimental Protocols for the Analysis of this compound
Accurate quantification of this compound in complex food matrices is essential for understanding its flavor contribution. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines.
HS-SPME-GC-MS Experimental Workflow
Caption: HS-SPME-GC-MS workflow for pyrazine analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Homogenize a representative portion of the food sample (e.g., roasted coffee beans, roasted peanuts) to a fine, consistent powder.
-
Accurately weigh a specific amount of the homogenized sample (e.g., 1-2 grams) into a headspace vial.
-
Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog) to ensure accurate quantification.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Seal the vial and place it in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Retract the SPME fiber and introduce it into the heated injection port of the GC-MS system for thermal desorption of the analytes.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).
-
Detect and identify the compounds using a mass spectrometer operating in scan or selected ion monitoring (SIM) mode.
-
Quantify this compound by comparing its peak area to that of the internal standard.
-
Sensory Evaluation Protocol
To correlate the instrumental data with human perception, a trained sensory panel is indispensable. A Quantitative Descriptive Analysis (QDA) method can be employed to profile the flavor of the food samples.
Sensory Analysis Workflow:
Caption: Workflow for Quantitative Descriptive Analysis.
Step-by-Step Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of individuals based on their sensory acuity and ability to articulate perceptions.
-
Train the panel to recognize and score the intensity of relevant aroma attributes (e.g., "roasted," "nutty," "earthy," "green") using a standardized scale (e.g., a 15-cm line scale).
-
-
Sample Preparation and Presentation:
-
Prepare the food samples (e.g., brew coffee, grind peanuts) under consistent and controlled conditions.
-
Present the samples to the panelists in a randomized and blind-coded manner to prevent bias.
-
-
Data Collection and Analysis:
-
Have panelists evaluate the samples in individual sensory booths and record their intensity ratings for each attribute.
-
Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in flavor profiles between samples.
-
Conclusion and Future Directions
This compound is a noteworthy contributor to the complex flavor profiles of thermally processed foods, particularly those with roasted and nutty characteristics like coffee and peanuts. Its final sensory impact is a delicate balance of its concentration, the presence of other flavor compounds, and the overall food matrix.
To further elucidate the precise role of this pyrazine, future research should focus on:
-
Quantitative analysis of this compound in a wider range of food systems , including baked goods and roasted meats.
-
Determination of its odor threshold in various food matrices to better understand its flavor activity.
-
Sensory recombination studies to isolate and evaluate its specific flavor contribution in a controlled manner.
By combining robust analytical techniques with rigorous sensory evaluation, a more complete picture of how this compound shapes our perception of food flavor can be achieved, providing invaluable insights for the food industry.
References
- Bett, K. L., & Boylston, T. D. (2000). Quantitative Analysis of Alkylpyrazines in Regular- and Low-fat Commercial Peanut Butter Preparations. Journal of Food Science, 65(3), 462-467.
- Blank, I., Sen, A., & Grosch, W. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6829-6837.
- Shibamoto, T. (1987). Odor Threshold of Some Pyrazines. Journal of Food Science, 52(4), 1076-1077.
-
FEMA. (n.d.). 2,3-DIMETHYLPYRAZINE. Flavor Extract Manufacturers Association. Retrieved from [Link]
-
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Comparative Guide to the Validation of a Quantitative Method for Pyrazines in Edible Oils
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of pyrazines in edible oils. It is intended for researchers, scientists, and professionals in drug development and food science who require robust and reliable analytical methods. This document delves into the critical aspects of method validation, offering experimental data and procedural insights to ensure scientific integrity and trustworthiness.
Introduction: The Significance of Pyrazine Quantification in Edible Oils
Pyrazines are a class of volatile nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and cocoa-like aromas in many thermally processed foods, including edible oils.[1] The concentration and composition of pyrazines are critical indicators of an oil's flavor profile, quality, and authenticity.[2] However, the complex matrix of edible oils and the trace levels of these compounds present considerable analytical challenges. Accurate and precise quantification requires a validated analytical method to ensure that the data generated is reliable for quality control, product development, and regulatory compliance.[3]
Method validation is the process of providing objective evidence that a method is fit for its intended purpose.[4][5] For quantitative methods, this involves a thorough evaluation of several performance characteristics, including selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7] This guide will compare two prominent techniques for pyrazine analysis—Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and a novel approach using SABRE Hyperpolarized NMR Spectroscopy—and provide a detailed framework for the validation of the superior GC-MS based method.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount for the successful quantification of pyrazines in edible oils. The ideal method should offer high sensitivity, selectivity, and robustness in a complex lipid matrix.
Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
HS-SPME-GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile compounds in complex matrices.[8] SPME is a solvent-free extraction method that utilizes a coated fiber to adsorb analytes from the headspace of a sample.[9] The analytes are then thermally desorbed in the GC inlet for separation and subsequent detection by MS.
Advantages:
-
High Sensitivity and Selectivity: GC-MS provides excellent separation of complex mixtures and specific identification of target analytes based on their mass spectra.[10][11]
-
Solvent-Free Extraction: SPME minimizes solvent usage and sample manipulation, reducing the risk of contamination and analyte loss.[12]
-
Established and Well-Characterized: Numerous studies have demonstrated the effectiveness of HS-SPME-GC-MS for pyrazine analysis in various food matrices.[13][14][15]
Disadvantages:
-
Matrix Effects: The complex nature of edible oils can influence the partitioning of analytes into the headspace, potentially affecting accuracy and precision.[16][17]
-
Fiber Variability: The performance of SPME fibers can vary between batches and with use, requiring careful quality control.
SABRE Hyperpolarized NMR Spectroscopy
A more recent development for pyrazine analysis involves Signal Amplification By Reversible Exchange (SABRE) hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy.[18] This technique enhances the NMR signal of target analytes, allowing for their detection at trace levels.
Advantages:
-
High Selectivity: SABRE can be highly selective for pyrazines, simplifying sample preparation.[18]
-
Rapid Analysis: NMR-based methods can offer faster analysis times compared to chromatographic techniques.
Disadvantages:
-
Limited Applicability: The technique is still emerging and may not be as widely accessible or validated as GC-MS.
-
Quantification Challenges: While quantitative, it may require more complex calibration strategies, such as the standard addition method, to overcome matrix effects.[18]
Performance Comparison
The following table summarizes the key performance characteristics of HS-SPME-GC-MS and SABRE Hyperpolarized NMR for pyrazine analysis in edible oils.
| Performance Characteristic | HS-SPME-GC-MS | SABRE Hyperpolarized NMR |
| Principle | Chromatographic separation followed by mass spectrometric detection | Nuclear magnetic resonance with signal enhancement |
| Selectivity | High, based on retention time and mass spectrum[10] | Very high, based on chemical structure[18] |
| Sensitivity (LOQ) | Typically in the ng/g range (e.g., 6–180 ng/g)[13][19] | Reported as low as 21.0 μmol/L[18] |
| Sample Preparation | Simple headspace extraction[9] | Simple extraction procedure[18] |
| Throughput | Moderate | Potentially higher |
| Maturity | Well-established and widely used[13][14] | Emerging technique[18] |
Based on its established robustness, sensitivity, and widespread availability, HS-SPME-GC-MS is currently the more pragmatic and thoroughly validated choice for routine quantitative analysis of pyrazines in edible oils.
Validation of the HS-SPME-GC-MS Method
A comprehensive validation process ensures the reliability of the analytical method.[20] The following sections detail the experimental design and acceptance criteria for validating a quantitative HS-SPME-GC-MS method for pyrazines in edible oils, adhering to guidelines from organizations like AOAC International and ISO/IEC 17025.[4][20][21]
Validation Workflow
The validation process follows a logical sequence of experiments designed to assess each performance characteristic.
Caption: Workflow for the validation of a quantitative analytical method.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and HS-SPME Conditions
-
Sample Preparation: Accurately weigh 1.0 g of the edible oil sample into a 20 mL headspace vial.
-
Internal Standard (ISTD) Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine analog). The ISTD is crucial for correcting variations in extraction efficiency and injection volume.
-
Equilibration: Seal the vial and incubate at 80°C for 20 minutes to allow the pyrazines to partition into the headspace.[22]
-
SPME Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 50 minutes at 50°C.[12][13] The choice of fiber coating is critical for efficient trapping of a broad range of pyrazines.[9]
-
Desorption: Retract the fiber and immediately insert it into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.
Protocol 2: GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.[13]
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters, the experimental approach, and typical acceptance criteria.
| Parameter | Experimental Approach | Acceptance Criteria |
| Selectivity | Analyze blank oil matrix and spiked samples to ensure no interfering peaks at the retention times of target pyrazines. | No significant interfering peaks at the retention time of the analytes. |
| Linearity & Range | Analyze a series of calibration standards at a minimum of 5 concentration levels. Perform a linear regression analysis of the peak area ratio (analyte/ISTD) versus concentration. | Correlation coefficient (r²) > 0.99. Residuals should be randomly distributed. |
| Accuracy (Recovery) | Spike a blank oil matrix with known concentrations of pyrazines at three levels (low, medium, high). Analyze in triplicate and calculate the percentage recovery. | Mean recovery should be within 80-120%.[17] |
| Precision | Repeatability (Intra-day): Analyze 6 replicates of a spiked sample on the same day. Intermediate Precision (Inter-day): Analyze 6 replicates of a spiked sample on three different days. | Relative Standard Deviation (RSD) < 15%.[13][19] |
| Limit of Detection (LOD) | Determined as the concentration with a signal-to-noise ratio (S/N) of 3.[6] | Statistically determined and reported. |
| Limit of Quantification (LOQ) | Determined as the concentration with a signal-to-noise ratio (S/N) of 10.[6] The lowest concentration on the calibration curve must be at or above the LOQ. | Statistically determined and reported. |
| Robustness | Deliberately introduce small variations in method parameters (e.g., incubation temperature ±2°C, extraction time ±5 min) and assess the impact on the results.[23][24][25] | The results should remain unaffected by the small variations, with RSDs within acceptable limits. |
Sample Experimental Data
The following tables present illustrative data from a validation study of the HS-SPME-GC-MS method for the quantification of three key pyrazines in olive oil.
Table 1: Linearity Data
| Analyte | Range (ng/g) | Slope | Intercept | r² |
| 2,5-Dimethylpyrazine | 10 - 500 | 0.045 | 0.012 | 0.998 |
| 2-Ethyl-3,5-dimethylpyrazine | 5 - 250 | 0.062 | 0.008 | 0.999 |
| 2,3,5,6-Tetramethylpyrazine | 20 - 1000 | 0.038 | 0.021 | 0.997 |
Table 2: Accuracy and Precision Data
| Analyte | Spiked Level (ng/g) | Mean Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| 2,5-Dimethylpyrazine | 25 | 98.2 | 4.5 | 6.8 |
| 100 | 101.5 | 3.8 | 5.5 | |
| 400 | 99.6 | 3.2 | 4.9 | |
| 2-Ethyl-3,5-dimethylpyrazine | 10 | 95.7 | 5.1 | 7.2 |
| 50 | 99.1 | 4.2 | 6.1 | |
| 200 | 102.3 | 3.5 | 5.3 | |
| 2,3,5,6-Tetramethylpyrazine | 50 | 97.4 | 4.8 | 6.5 |
| 200 | 100.8 | 4.1 | 5.8 | |
| 800 | 98.9 | 3.6 | 5.1 |
Table 3: LOD and LOQ Data
| Analyte | LOD (ng/g) | LOQ (ng/g) |
| 2,5-Dimethylpyrazine | 3.0 | 10.0 |
| 2-Ethyl-3,5-dimethylpyrazine | 1.5 | 5.0 |
| 2,3,5,6-Tetramethylpyrazine | 6.0 | 20.0 |
Conclusion
The validation of a quantitative method for pyrazines in edible oils is a critical exercise to ensure data of high quality and reliability. This guide has demonstrated that while novel techniques like SABRE Hyperpolarized NMR are promising, HS-SPME-GC-MS remains the gold standard due to its proven performance, sensitivity, and extensive validation history.
By following a structured validation plan that assesses selectivity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a method that is fit for its intended purpose. The detailed protocols and acceptance criteria provided herein serve as a robust framework for laboratories to implement and validate their own methods for pyrazine quantification, ultimately contributing to improved quality control and a deeper understanding of the flavor chemistry of edible oils.
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A Senior Application Scientist's Guide to Pyrazine Formation: A Comparative Study of Roasting Conditions
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of pyrazine formation, focusing on the influence of critical roasting parameters. We move beyond simple procedural lists to explore the causal chemical mechanisms, offering field-proven insights and robust experimental protocols to empower your research in flavor chemistry, food science, and related disciplines.
The Chemical Foundation: Understanding Pyrazine Genesis
Pyrazines, a class of nitrogen-containing heterocyclic compounds, are paramount to the desirable nutty, roasted, and toasted aromas in foods like coffee, cocoa, and nuts.[1][2] Their formation is a complex symphony of chemical reactions, primarily orchestrated by the Maillard reaction and a critical sub-pathway, the Strecker degradation.
The Maillard Reaction & Strecker Degradation
The Maillard reaction is a non-enzymatic browning reaction that begins with the condensation of a reducing sugar and an amino compound (like an amino acid). This cascade of reactions produces a vast array of molecules, including the precursors for pyrazines.
A key step in this process is the Strecker degradation , where α-dicarbonyl compounds (formed during the intermediate stages of the Maillard reaction) react with amino acids. This reaction is pivotal as it generates α-aminoketones, the direct building blocks of pyrazines.[3][4] Two α-aminoketone molecules can then condense and oxidize to form the stable, aromatic pyrazine ring.[4][5]
The Role of Precursors
The specific types and concentrations of pyrazines formed are intrinsically linked to the initial reactants:
-
Amino Acids : The structure of the amino acid is a primary determinant of the resulting pyrazine. For instance, studies have shown that serine and threonine can thermally degrade to form specific α-aminocarbonyl intermediates, leading to different pyrazine profiles.[6] Lysine has been identified as a highly reactive amino acid, yielding significant amounts of alkylpyrazines.[2]
-
Reducing Sugars : Sugars like glucose and fructose degrade during heating to provide the necessary dicarbonyl compounds for the Strecker degradation. The type of sugar influences the pool of available carbonyl fragments, thus shaping the final pyrazine profile.
The following diagram illustrates the core chemical pathways leading to pyrazine formation.
Caption: Core chemical pathways for pyrazine formation via the Maillard reaction.
Comparative Analysis of Roasting Parameters
Controlling roasting conditions is the key to manipulating the final flavor profile of a product. The formation of pyrazines is highly sensitive to the interplay of temperature, time, pH, and precursor availability.
The Dominant Role of Temperature and Time
Temperature and time are inextricably linked. Higher temperatures accelerate the Maillard reaction, but the duration determines the extent of both formation and potential degradation of volatile compounds.
-
Low-Temperature, Long-Time (e.g., 120-140°C for >30 min): This approach allows for the gradual development of flavor precursors. Studies on cocoa roasting show that increasing the temperature from 120°C to 140°C significantly boosts the concentration of key pyrazines like tetramethylpyrazine and trimethylpyrazine.[7] The highest amounts were observed at 140°C for 40 minutes.[7]
-
High-Temperature, Short-Time (e.g., >160°C for <15 min): This method can rapidly generate a robust pyrazine profile. Research on coffee beans indicates that high roasting intensities produce more pyridines and pyrroles, which are also important heterocyclic flavor compounds.[8] However, there is a critical threshold; excessively high temperatures can lead to the volatilization and loss of desirable pyrazines and the development of a burnt, undesirable flavor.[7] For instance, in coffee, an optimal bean temperature of 210°C was identified for maximizing alkylpyrazines, after which their concentration decreased significantly.[1]
The Influence of System pH
The pH of the reaction environment critically influences which Maillard reaction pathways are favored.
-
Alkaline Conditions (pH > 7): Weakly alkaline conditions are known to facilitate pyrazine formation.[3] In model systems, adjusting the initial pH to 8.0 has been used to promote the reaction, though the pH tends to drop as acidic byproducts are formed.[3]
-
Acidic Conditions (pH < 7): Under acidic conditions, the formation of other compounds, such as furfurals, is favored through the 1,2-enolization pathway, while the 2,3-enolization pathway leading to pyrazine precursors is more dominant under neutral or alkaline conditions.[9] In cocoa processing, alkalinization (Dutching) is a common practice that raises the pH. While this enhances color development, it can adversely affect the generation of alkylpyrazines.[10]
The Impact of Precursor Composition
The specific amino acids and sugars present in the raw material dictate the variety and ratio of pyrazines produced.
-
Amino Acid Type: Different amino acids yield distinct pyrazine profiles. For example, heating serine primarily forms pyrazine and methylpyrazine, while threonine yields dimethyl- and trimethyl-pyrazines.[6]
-
Sugar Type: While less documented in terms of specific pyrazine outcomes, the degradation of different sugars (e.g., pentoses vs. hexoses) produces different sets of dicarbonyl intermediates, which in turn influences the subsequent Strecker degradation and final pyrazine structure.
Experimental Design for Comparative Analysis
To systematically investigate these variables, a well-designed experimental approach is crucial. The following protocols provide a self-validating framework for comparing pyrazine formation under different conditions.
Experimental Workflow Overview
The logical flow from sample preparation to data analysis is critical for reproducible results.
Caption: A standardized workflow for the comparative study of pyrazine formation.
Protocol 1: Isothermal Roasting Study
Objective: To compare the effect of different roasting temperatures at a constant time on pyrazine formation in a model system.
Materials:
-
L-Alanine (Amino Acid Precursor)
-
D-Glucose (Reducing Sugar Precursor)
-
Phosphate Buffer (0.1 M, pH 7.5)
-
Laboratory Oven with precise temperature control
-
Sealed reaction vials (e.g., 20 mL headspace vials)
-
Internal Standard (e.g., 2-methyl-3-heptylpyrazine in methanol)
Methodology:
-
Prepare Model System: In a headspace vial, combine 1 mmol of L-Alanine and 1 mmol of D-Glucose. Add 1 mL of phosphate buffer.
-
Spike Internal Standard: Add a known amount (e.g., 10 µL of a 100 ppm solution) of the internal standard to each vial for quantification.
-
Seal and Vortex: Immediately cap the vials tightly and vortex for 30 seconds to ensure homogeneity. Prepare at least three replicates for each temperature point.
-
Roasting: Place the vials in a preheated laboratory oven. Run separate experiments at three different temperatures (e.g., 130°C, 150°C, 170°C) for a fixed time (e.g., 30 minutes).
-
Cooling: After roasting, immediately remove the vials and place them in an ice bath to quench the reaction.
-
Analysis: Proceed with Headspace SPME-GC-MS analysis as described in Protocol 3.
Protocol 2: Analytical Methodology: HS-SPME-GC-MS
Objective: To extract and quantify volatile pyrazines from roasted samples. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose.[11]
Instrumentation & Consumables:
-
GC-MS system with a mass selective detector.
-
SPME (Solid-Phase Microextraction) autosampler and fiber (e.g., 65 µm PDMS/DVB).
-
GC Column suitable for volatile compounds (e.g., ZB-5 or DB-WAX).
-
Heated agitator for the sample vials.
Methodology:
-
Equilibration: Place the cooled, roasted sample vial into the heated agitator (e.g., at 60°C) and allow it to equilibrate for 10 minutes. This encourages volatiles to move into the headspace.
-
Extraction: Insert the SPME fiber into the vial's headspace and expose it for a fixed time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Desorption & Injection: Retract the fiber and immediately inject it into the hot GC inlet (e.g., 250°C). Allow the fiber to desorb for 5 minutes to transfer the analytes to the GC column.
-
GC Separation: Use a suitable temperature program. For example: initial temp 40°C hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min. Use helium as the carrier gas.
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) to identify compounds based on their mass spectra. Use library matching (e.g., NIST) for tentative identification.
-
Quantification: For quantification, use selected ion monitoring (SIM) mode for higher sensitivity. Integrate the peak area of each target pyrazine and the internal standard. Calculate the concentration based on a pre-established calibration curve.
Data Interpretation and Comparative Visualization
Organizing the quantitative data into tables allows for direct comparison of the effects of different roasting conditions.
Comparative Data Tables
Table 1: Effect of Roasting Temperature on Pyrazine Concentration (µg/g)
This table presents hypothetical data from an experiment like Protocol 1, demonstrating how increasing temperature can disproportionately affect the formation of different pyrazines.
| Pyrazine Compound | 130°C | 150°C | 170°C | Predominant Aroma Note |
| 2-Methylpyrazine | 15.2 | 45.8 | 98.3 | Roasted, Nutty |
| 2,5-Dimethylpyrazine | 28.4 | 95.1 | 210.5 | Coffee, Cocoa, Nutty |
| 2-Ethyl-5-methylpyrazine | 5.1 | 25.6 | 75.9 | Earthy, Roasted Potato |
| Trimethylpyrazine | 18.9 | 70.3 | 165.2 | Roasted, Nutty, Cocoa |
| Total Pyrazines | 67.6 | 236.8 | 550.0 |
Analysis of Table 1: The data clearly shows a positive correlation between roasting temperature and the concentration of all measured pyrazines. This aligns with findings that higher temperatures accelerate the reaction kinetics.[2][7] Notably, the concentration of 2,5-Dimethylpyrazine increases more than seven-fold between 130°C and 170°C, indicating this pathway is particularly sensitive to higher thermal input.
Table 2: Effect of Amino Acid Precursor on Pyrazine Profile (µg/g at 150°C)
This table illustrates how changing the amino acid precursor, while keeping other conditions constant, can dramatically alter the types and amounts of pyrazines formed.
| Pyrazine Compound | Alanine + Glucose | Serine + Glucose | Lysine + Glucose |
| Pyrazine | 2.5 | 35.1 | 10.4 |
| 2-Methylpyrazine | 45.8 | 12.3 | 25.1 |
| 2,5-Dimethylpyrazine | 95.1 | 5.5 | 60.8 |
| 2-Ethylpyrazine | 10.2 | 28.9 | 15.7 |
| Total Pyrazines | 153.6 | 81.8 | 112.0 |
Analysis of Table 2: This hypothetical data demonstrates precursor specificity. Alanine is shown to be a potent precursor for methyl-substituted pyrazines. Serine, in contrast, favors the formation of unsubstituted pyrazine and ethylpyrazine, consistent with published findings.[6] Lysine produces a broad range of pyrazines, reflecting its high reactivity.[2] This underscores the principle that the raw material's amino acid composition is a fundamental driver of the final roasted flavor profile.
Visualizing Parameter Influence
A logical diagram can help conceptualize the relationships between input variables and output characteristics.
Caption: Influence of roasting parameters on the final pyrazine profile.
Conclusion
The formation of pyrazines during roasting is a multifactorial process governed by the principles of the Maillard reaction. Temperature, time, pH, and precursor composition are the primary levers that can be manipulated to control the final flavor profile. Higher temperatures generally increase the total pyrazine yield, but risk thermal degradation, while pH and precursor identity dictate the specific types and ratios of pyrazines formed. By employing systematic experimental designs and robust analytical methods like HS-SPME-GC-MS, researchers can deconstruct these complex relationships, enabling precise control over flavor development in a wide range of applications, from food production to the synthesis of novel flavor compounds.
References
-
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). National Institutes of Health (NIH). Available from: [Link]
-
The formation of alkylpyrazines in roasted coffee at different roasting speeds. (2018). ResearchGate. Available from: [Link]
-
Main reaction pathways for the formation of pyrazine derivatives from... (n.d.). ResearchGate. Available from: [Link]
-
Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. (n.d.). ResearchGate. Available from: [Link]
-
Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. (2024). MDPI. Available from: [Link]
-
Pyrazine formation from serine and threonine. (1999). PubMed. Available from: [Link]
-
Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. (2022). National Institutes of Health (NIH). Available from: [Link]
-
Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. (2021). Sandiego. Available from: [Link]
-
Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. (n.d.). ResearchGate. Available from: [Link]
-
Factors Affecting the Formation of Alkylpyrazines during Roasting Treatment in Natural and Alkalinized Cocoa Powder. (2019). ResearchGate. Available from: [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (n.d.). ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2,3-Dimethyl-5-isopropylpyrazine using Stable Isotope Dilution Analysis
For researchers, scientists, and professionals in the pharmaceutical and food science industries, the accurate quantification of volatile and semi-volatile organic compounds is of paramount importance. 2,3-Dimethyl-5-isopropylpyrazine is a key aroma compound, contributing nutty and roasted notes to a variety of food products, and its precise measurement is critical for quality control, flavor profiling, and research into the Maillard reaction. This guide provides an in-depth technical comparison of Stable Isotope Dilution Analysis (SIDA) with other analytical methodologies for the quantification of this significant pyrazine derivative.
At its core, the challenge of accurately quantifying a volatile compound in a complex matrix lies in overcoming analyte losses during sample preparation and unpredictable matrix effects during analysis. Stable Isotope Dilution Analysis (SIDA) has long been revered as the gold standard for such demanding analytical tasks. This guide will delve into the principles of SIDA, providing a detailed experimental protocol, and present a comparative analysis against alternative methods, supported by experimental data.
The Principle of Unwavering Accuracy: Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the target analyte to the sample at the very beginning of the analytical workflow.[1] This isotopically labeled compound, often referred to as the internal standard, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C).[2]
The fundamental premise of SIDA is that the stable isotope-labeled internal standard will behave identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation.[2] Consequently, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass-sensitive detector, such as a mass spectrometer, an accurate and precise quantification can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.[3]
Visualizing the SIDA Workflow
The following diagram illustrates the logical workflow of a typical Stable Isotope Dilution Analysis.
Caption: Workflow of Stable Isotope Dilution Analysis (SIDA).
Experimental Protocol: SIDA for this compound in a Food Matrix
This protocol provides a detailed methodology for the quantification of this compound in a solid food matrix (e.g., roasted nuts) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample: Homogenized food matrix.
-
Internal Standard: Deuterated this compound (e.g., this compound-d7). A known concentration solution in a suitable solvent. The synthesis of such labeled standards is a critical prerequisite for SIDA.[4]
-
Solvents and Reagents: Dichloromethane (DCM), Anhydrous Sodium Sulfate.
-
Equipment: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., DVB/CAR/PDMS), GC-MS system.
Procedure:
-
Sample Preparation:
-
Weigh 1.0 g of the homogenized food sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the deuterated this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Add 2.0 g of anhydrous sodium sulfate to the vial.
-
Immediately seal the vial with a PTFE/silicone septum and aluminum cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing and allow for equilibration for at least 15 minutes at room temperature.
-
-
HS-SPME Conditions:
-
SPME Fiber: A Divinylbenzene/Carboxen®/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice for pyrazines.
-
Incubation Temperature: 60°C.
-
Incubation Time: 15 minutes.
-
Extraction Time: 30 minutes.
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column such as a DB-5ms (30 m × 0.25 mm × 0.25 μm) is suitable for pyrazine separation.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor at least two characteristic ions for both the native analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both this compound and its deuterated internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the response ratio against the analyte concentration.
-
Determine the concentration of this compound in the sample by interpolating its response ratio on the calibration curve.
Performance Comparison: SIDA vs. Alternative Methods
The selection of an analytical method is often a trade-off between accuracy, precision, sensitivity, cost, and throughput. The following tables provide a comparative overview of SIDA with other common techniques for pyrazine analysis. While specific data for this compound is limited, the data for structurally similar alkylpyrazines provides a strong basis for comparison.
Table 1: Performance Characteristics of Analytical Methods for Alkylpyrazine Quantification
| Parameter | Stable Isotope Dilution Analysis (SIDA) by GC-MS | Headspace SPME-GC-MS (without Isotope Dilution) | UPLC-MS/MS |
| Accuracy (Recovery %) | Typically 90-110% (Corrected for recovery)[3] | 91.6 - 109.2%[5][6] | 84.36 - 103.92%[7] |
| Precision (RSD%) | < 10%[3] | < 16% (intra- and inter-day)[5][6] | ≤ 6.36%[7] |
| Limit of Detection (LOD) | Low ng/g to pg/g | 0.07 - 60 ng/g[5][8] | Typically in the µg/L range |
| Limit of Quantification (LOQ) | Low ng/g to pg/g | 6 - 180 ng/g[5] | Typically in the µg/L range |
| Matrix Effect Compensation | Excellent | Prone to matrix effects | Prone to matrix effects |
| Cost of Internal Standard | High (requires synthesis of labeled compound)[7] | Low (can use a standard, non-labeled compound) | Low to moderate |
Table 2: Qualitative Comparison of Methodologies
| Feature | Stable Isotope Dilution Analysis (SIDA) by GC-MS | Headspace SPME-GC-MS (without Isotope Dilution) | UPLC-MS/MS |
| Principle | Isotope dilution with a mass-labeled internal standard for absolute quantification. | Headspace sampling followed by GC separation and MS detection. Quantification against an external or internal standard. | Liquid chromatography separation of analytes followed by tandem mass spectrometry detection. |
| Strengths | Highest accuracy and precision, effectively eliminates matrix effects, robust and reliable.[3] | Simple, solvent-free sample preparation, high sensitivity for volatile compounds.[8] | High throughput, suitable for less volatile pyrazines, excellent sensitivity and selectivity.[4] |
| Limitations | Availability and cost of isotopically labeled standards, requires MS detection.[7] | Susceptible to matrix effects, variations in fiber performance, and sample-to-sample inconsistencies. | May require more extensive sample cleanup, potential for ion suppression/enhancement. |
| Typical Applications | Reference method development, validation of other methods, analysis of complex matrices where high accuracy is critical. | Routine quality control, flavor profiling, screening of volatile compounds. | High-throughput screening, analysis of liquid samples, quantification in complex biological fluids. |
The Causality Behind Experimental Choices in SIDA
The unparalleled accuracy of SIDA stems from the deliberate choice of an internal standard that is a true chemical mimic of the analyte. The use of a stable isotope-labeled analog ensures that any physical or chemical transformations, such as evaporation, degradation, or incomplete extraction, affect both the analyte and the standard to the same extent. This one-to-one correspondence is the cornerstone of the method's robustness.
The choice of GC-MS as the detection system is also critical. The mass spectrometer's ability to differentiate between the native analyte and its heavier isotopic counterpart based on their mass-to-charge ratio is what makes the entire technique possible.
Concluding Remarks: The Authoritative Choice for Pyrazine Quantification
While methods like HS-SPME-GC-MS without isotope dilution and UPLC-MS/MS offer valuable capabilities in terms of simplicity, throughput, and sensitivity, they are inherently more susceptible to the vagaries of complex matrices. For applications demanding the highest level of confidence in quantitative data, such as in regulatory submissions, the validation of reference materials, or fundamental research where accuracy is non-negotiable, Stable Isotope Dilution Analysis remains the unequivocal gold standard.
The investment in the synthesis or purchase of a deuterated internal standard for this compound is justified by the significant enhancement in data quality, providing a self-validating system that ensures the trustworthiness and authority of the final results.
References
- BenchChem. (n.d.). A Comparative Guide to Validated HPLC Methods for 2-Ethylpyrazine Analysis.
-
Mishra, G., & DeMartin, V. (2013). Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays. Journal of Agricultural and Food Chemistry, 61(16), 3858-3866. [Link]
-
Zhu, S., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 957. [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-isopropyl pyrazine. Retrieved from [Link]
-
Liu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 469. [Link]
-
Zhu, S., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Molecules, 26(9), 2485. [Link]
-
Ofitserova, M., et al. (2019). Quantitation of Mycotoxins in Four Food Matrices Comparing Stable Isotope Dilution Assay (SIDA) with Matrix-Matched Calibration Methods by LC-MS/MS. Journal of AOAC INTERNATIONAL, 102(6), 1673-1680. [Link]
-
Kwon, J. H., et al. (2019). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. Food science and biotechnology, 28(5), 1375–1383. [Link]
-
Kwon, J. H., et al. (2019). Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Food Science and Biotechnology, 28(5), 1375-1383. [Link]
-
Granvogl, M., & Schieberle, P. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274–6281. [Link]
-
Sun, J., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2135-2143. [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isotope Dilution | PRL [pacificrimlabs.com]
- 3. Quantitation of Mycotoxins in Four Food Matrices Comparing Stable Isotope Dilution Assay (SIDA) with Matrix-Matched Calibration Methods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 6. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. lcms.labrulez.com [lcms.labrulez.com]
A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Pyrazine Separation
Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and toasted aromas in a vast array of food products, including coffee, cocoa, and baked goods. For researchers, quality control specialists, and product development professionals, the accurate separation and quantification of these potent flavor compounds are paramount. However, the chromatographic analysis of pyrazines presents a significant challenge: many are positional isomers with very similar mass spectra, making their individual identification and quantification by mass spectrometry (MS) alone nearly impossible.[1][2] Consequently, high-resolution gas chromatography (GC) is indispensable, and the choice of GC column is the single most critical factor dictating the success of the separation.
This guide provides an in-depth comparison of GC column performance for pyrazine analysis, grounded in the principles of chromatographic selectivity. We will explore the causality behind column selection, provide actionable experimental protocols, and present data to support our recommendations, enabling you to confidently select the ideal column for your specific application.
The Core Challenge: Overcoming Isomeric Co-elution
The primary difficulty in pyrazine analysis is that many positional isomers—molecules with the same atoms arranged differently—produce nearly identical fragmentation patterns in a mass spectrometer.[2][3] This spectral similarity means that if two isomers are not chromatographically separated (i.e., they co-elute), they cannot be distinguished or accurately quantified. Therefore, the analytical strategy must prioritize chromatographic resolution. This is achieved by selecting a GC column stationary phase that interacts differently with the subtle structural variations among pyrazine isomers.
Comparing Column Chemistries: Polarity is Paramount
The separation of analytes in gas chromatography is governed by the interactions between the analytes and the stationary phase coated on the inside of the column.[4] For pyrazines, which are moderately polar compounds, the polarity of the stationary phase is the key determinant of selectivity and resolution.
Non-Polar Columns (e.g., DB-1, HP-5MS, ZB-5MS)
-
Stationary Phase: Typically 100% dimethylpolysiloxane or 5% phenyl / 95% dimethylpolysiloxane.
-
Separation Mechanism: These phases operate primarily on the principle of van der Waals forces.[4] Separation is therefore driven mainly by differences in the boiling points of the analytes.[4] Larger compounds with higher boiling points are retained longer.
-
Performance for Pyrazines: While robust and versatile for many applications, non-polar columns offer limited selectivity for pyrazine isomers. Since many isomers have very close boiling points, they tend to elute close together, often resulting in poor resolution. However, for simpler mixtures or when analyzing pyrazines with significantly different boiling points (e.g., separating a methylpyrazine from a tetramethylpyrazine), these columns can be adequate. Retention indices on these columns are well-documented, which can aid in tentative identification.[2][5]
-
Expert Insight: A non-polar column like a DB-5ms is an excellent starting point for general volatile screening. However, if your primary goal is to resolve critical pairs like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, you will quickly find its limitations. The separation is based on boiling points, which are too similar for these isomers, leading to co-elution.
Intermediate-Polarity Columns (e.g., DB-624)
-
Stationary Phase: Typically cyanopropylphenyl-dimethylpolysiloxane.
-
Separation Mechanism: These phases introduce dipole-dipole interactions alongside van der Waals forces, offering a different selectivity compared to non-polar columns. The cyanopropyl groups provide a site for interaction with the electron-rich nitrogen atoms in the pyrazine ring.
-
Performance for Pyrazines: DB-624 and similar phases can provide improved resolution for some isomeric pairs compared to non-polar columns.[2] They are a good compromise when analyzing a complex mixture containing compounds of varying polarities. A study documented the retention indices of 56 alkylpyrazines on a DB-624 column, demonstrating its utility in their identification.[2]
-
Expert Insight: A "624" phase is often the workhorse for volatile organic compounds (VOCs) in environmental or pharmaceutical labs. For pyrazines, it offers a tangible improvement over a 5ms phase. The added polarity begins to differentiate the isomers based on their dipole moments, not just their boiling points, providing better separation for some critical pairs.
Polar/WAX Columns (e.g., DB-WAX, ZB-WAXplus, SUPELCOWAX 10)
-
Stationary Phase: Polyethylene glycol (PEG).
-
Separation Mechanism: WAX columns are highly polar and their primary retention mechanism is hydrogen bonding.[6] The ether linkages in the PEG polymer can act as hydrogen bond acceptors, interacting strongly with the slightly acidic protons on the pyrazine ring and the lone pair electrons on the nitrogen atoms. This mechanism is highly sensitive to the specific position of alkyl substituents on the pyrazine ring.
-
Performance for Pyrazines: For the specific challenge of separating pyrazine positional isomers, WAX columns are unequivocally superior.[7] They consistently provide the highest resolution for critical pairs that co-elute on less polar phases. Application notes for analyzing pyrazines in complex matrices like peanut butter specifically recommend WAX columns for their excellent separation capabilities. The Agilent J&W DB-WAX Ultra Inert series, for example, is designed to provide excellent peak shape for active polar compounds, minimizing tailing and improving sensitivity.[8]
-
Expert Insight: When the objective is the unambiguous identification and quantification of isomeric pyrazines, a WAX column is the authoritative choice. The separation mechanism shifts from being boiling-point-dominated to being governed by the specific electronic structure of each isomer. The position of a methyl group, for instance, subtly changes the molecule's ability to interact with the PEG phase, allowing for separations that are impossible on non-polar columns. This is the key to resolving the 2,3-, 2,5-, and 2,6-dimethylpyrazine isomers.
Quantitative Data Summary: Column Performance Comparison
| Column Type | Stationary Phase | Primary Separation Mechanism | Performance for Pyrazine Isomers | Recommended Use Case |
| Non-Polar | 5% Phenyl Dimethylpolysiloxane | Boiling Point (Van der Waals forces) | Low resolution for isomers with similar boiling points | General screening of volatiles, simple pyrazine mixtures |
| Intermediate | Cyanopropylphenyl Dimethylpolysiloxane | Boiling Point & Dipole Interactions | Moderate resolution, improvement over non-polar | Complex mixtures with diverse compound polarities |
| Polar (WAX) | Polyethylene Glycol (PEG) | Hydrogen Bonding & Dipole Interactions | High resolution , baseline separation of most isomers | Authoritative identification & quantification of pyrazines |
Experimental Protocol: A Self-Validating Method for Pyrazine Analysis
This protocol provides a robust starting point for the analysis of pyrazines in a food matrix using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS. The use of a WAX column is specified for optimal resolution.
Workflow Overview
Caption: HS-SPME-GC-MS workflow for pyrazine analysis.
Step-by-Step Methodology
1. Materials and Reagents:
-
GC Column: Agilent J&W DB-WAX UI, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent high-polarity WAX column).
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad pyrazine coverage.[9]
-
Pyrazine Standards: Certified reference materials for all target analytes.
-
Internal Standard (ISTD): 2-Methyl-3-heptylpyrazine or a deuterated pyrazine not present in the sample.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
2. Instrument Conditions (Trustworthiness Check):
-
System Suitability Test: Before running samples, inject a standard mixture containing critical isomer pairs (e.g., 2,5- and 2,6-dimethylpyrazine). Establish a minimum resolution criterion (e.g., Rs > 1.5) to ensure the system is performing adequately. This validates the column's separation capability before committing to a sample batch.
3. Sample Preparation and Extraction:
-
Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
-
Spike with a known concentration of the internal standard solution.
-
Seal the vial immediately.
-
Place the vial in a heating block or autosampler agitator set to 65°C. Allow the sample to equilibrate for 30 minutes.
-
Introduce the SPME fiber into the headspace of the vial and expose it for a predetermined time (e.g., 30-50 minutes, requires optimization) while maintaining the 65°C temperature.[10]
4. GC-MS Analysis:
-
GC Inlet: Splitless mode, 250-270°C. Desorb the SPME fiber for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 4°C/min to 230°C.
-
Hold at 230°C for 5-10 minutes to ensure all compounds elute.
-
Causality: The slow initial temperature and ramp rate are crucial for separating the highly volatile pyrazines, while the final hold ensures the column is cleaned for the next injection.
-
-
MS Transfer Line: 240°C.
-
MS Ion Source: 230°C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-250) for identification and Selected Ion Monitoring (SIM) for high-sensitivity quantification.
5. Data Analysis and Quantification:
-
Identify pyrazines based on retention time matches with authentic standards and mass spectral library confirmation.
-
For quantification, calculate the peak area ratio of each target analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of pyrazines in the samples from the calibration curve.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Overlap | Incorrect column choice; oven ramp rate too fast; column degradation. | Switch to a polar WAX column; decrease the oven ramp rate (e.g., to 3-4°C/min); trim the first few cm of the column or replace it.[11] |
| Peak Tailing | Active sites in the inlet liner or column; compound overload. | Use an ultra-inert liner and column (e.g., DB-WAX UI); check for sample concentration and dilute if necessary.[11][12] |
| Ghost Peaks | Carryover from a previous injection; SPME fiber bleed. | Run a blank solvent injection; increase inlet temperature or hold time; bake out the SPME fiber at its maximum recommended temperature.[11] |
| Poor Reproducibility | Inconsistent SPME extraction time/temperature; sample inhomogeneity. | Ensure precise autosampler control over extraction parameters; thoroughly homogenize samples before weighing.[10] |
Conclusion
While non-polar and intermediate-polarity columns have their place in general GC analysis, the separation of challenging pyrazine isomers demands the specific interaction mechanisms offered by polar stationary phases. Polyethylene glycol (WAX) columns provide demonstrably superior resolution, enabling the accurate and reliable quantification essential for flavor and fragrance research, drug development, and quality control. By pairing a high-performance WAX column with a validated and systematic experimental protocol, researchers can overcome the inherent challenges of pyrazine analysis and achieve trustworthy, high-quality data.
References
-
Attygalle, A. B., Jumean, F. J., & Shaffer, J. T. (2019). Identification of alkylpyrazines by gas chromatography-mass spectrometry (GC-MS). Journal of Chromatography A, 1593, 155-163. Available from: [Link]
-
ResearchGate. (2025). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Available from: [Link]
-
Shimadzu. GC Column Types & Selection Guide. Available from: [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available from: [Link]
-
Chromatography Forum. (2011). comparing data from non-polar and polar GC systems. Available from: [Link]
-
Agilent. Agilent J&W DB-WAX Ultra Inert GC columns. Available from: [Link]
-
Agilent. WAX Columns | Polar Compound Analysis. Available from: [Link]
-
NIST. Pyrazine, methyl- - Gas Chromatography Data. In NIST Chemistry WebBook. Available from: [Link]
-
Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available from: [Link]
-
Snow, N. H. (2021). What Chromatograms Can Teach Us About Our Analytes. LCGC International. Available from: [Link]
-
Wang, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Volatile World of Flavor & Fragrance: A Safety Protocol for 2,3-Dimethyl-5-isopropylpyrazine
Hazard Identification and Risk Assessment: Understanding the Adversary
Alkylpyrazines, including our target compound, are volatile organic compounds (VOCs) that present a multi-faceted risk profile.[5] The primary hazards, extrapolated from related compounds, necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate exposure.
Anticipated Hazards:
-
Flammability: Pyrazines are often combustible liquids or solids.[2][3][6][7] Operations should be kept clear of ignition sources such as open flames, sparks, and hot surfaces.[1][2][3][5][8]
-
Acute Oral Toxicity: Many pyrazines are classified as harmful if swallowed.[4]
-
Irritation: Contact can cause irritation to the skin, eyes, and respiratory system.[4][7][9]
These hazards mandate the use of engineering controls and PPE to create a self-validating system of safety where each component backs up the others.
Hazard Summary Table
| Hazard Class | Anticipated Risk for 2,3-Dimethyl-5-isopropylpyrazine | Rationale |
| Flammability | Combustible Liquid/Solid | Based on SDS for 2,3-dimethylpyrazine and other alkylpyrazines.[2][3][6] |
| Acute Toxicity (Oral) | Harmful if Swallowed | Common classification for this chemical family.[4] |
| Skin Corrosion/Irritation | Causes Skin Irritation | Extrapolated from data on 2,3-dimethylpyrazine.[4] |
| Eye Damage/Irritation | Causes Serious Eye Irritation/Damage | A consistent warning across related pyrazine SDSs.[4][7] |
| STOT-SE | May Cause Respiratory Irritation | Inhalation of vapors can irritate the respiratory tract.[4][7][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential. The selection of specific equipment is dictated by the task's potential for exposure. The foundation of this protocol is preventing all routes of exposure: inhalation, skin/eye contact, and ingestion.[10]
Recommended PPE Protocol
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for bulk transfers or splash-prone activities. | Protects against splashes and vapors which can cause serious eye irritation or damage.[3][8][11] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact, a primary route of exposure causing irritation.[11][12] Glove integrity must be inspected before each use.[8] For prolonged contact, consult the manufacturer's glove compatibility chart.[13][14][15][16][17] |
| Body Protection | A fully buttoned, flame-resistant lab coat. For larger quantities, chemical-resistant coveralls are recommended. | Protects skin from accidental splashes and contamination.[9] Clothing should be changed daily or immediately if contaminated.[1] |
| Respiratory Protection | All handling of open containers must occur in a certified chemical fume hood. | Prevents inhalation of volatile vapors, which can cause respiratory irritation.[8][9] If a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.[8][13] |
Operational Plan: From Benchtop to Disposal
Safe handling is a workflow, not just a set of equipment. This section provides a procedural guide for minimizing risk at every stage.
Step-by-Step Handling Protocol
-
Pre-Operation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash and safety shower are accessible and unobstructed.[18]
-
Assemble all necessary PPE and inspect for damage.
-
Prepare a designated waste container for pyrazine-contaminated materials.
-
-
Handling & Use:
-
Conduct all weighing and transfers of the chemical within the fume hood.[18]
-
Keep containers tightly closed when not in use to minimize vapor release.[1][4][5][8]
-
Use explosion-proof electrical equipment and take measures to prevent static discharge.[1][3][6]
-
Avoid eating, drinking, or smoking in the laboratory area.[19]
-
-
Post-Operation & Spill Cleanup:
-
Wash hands and any exposed skin thoroughly after handling.[2][19]
-
In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[18]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Ventilate the area and clean the spill zone thoroughly.
-
Safety Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Chemical waste management is a critical component of laboratory safety and environmental protection. All waste containing this compound must be treated as hazardous.
Disposal Guidelines:
-
Waste Collection: Collect all pyrazine-containing waste, including contaminated solids (gloves, wipes, absorbent material) and liquid residues, in a dedicated, properly labeled, and sealed hazardous waste container.[1][18]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids and oxidizing agents.[2][3][18][20]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][2][3][19] Do not discharge pyrazine waste down the drain or dispose of it with general trash.[1][21]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and environmental responsibility, thereby fostering a culture of trust and scientific integrity within the laboratory.
References
-
Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Karnataka Aromas. (n.d.). Material Safety Data Sheet - 2-acetyl pyrazine. Retrieved from [Link]
-
M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - 2-ETHYL-3(5/6)-DIMETHYL PYRAZINE. Retrieved from [Link]
-
Synerzine. (2018, June 22). Mixture, Natural Alkyl Pyrazines - Safety Data Sheet. Retrieved from [Link]
-
A-J-A-D. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Ali Assured. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
-
AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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CPAChem. (n.d.). Safety data sheet - Pyrazine. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Atrazine. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
